molecular formula C14H11N3O B12415399 Fungicide4

Fungicide4

Cat. No.: B12415399
M. Wt: 237.26 g/mol
InChI Key: LYLQJTSHZYGWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)benzamide is a high-value benzimidazole derivative serving as a key pharmacophore in medicinal chemistry and materials science research. This compound features a benzamide group linked to the 2-position of the 1H-benzimidazole heterocyclic system, a structural motif known for its diverse biological activities and strong intermolecular interactions. In oncology research, derivatives of this compound are investigated for their broad cytotoxic potential and ability to interact with critical biological targets. The benzimidazole core acts as a privileged scaffold in drug discovery, functioning as a DNA minor groove binder and exhibiting activity as an inhibitor of various kinases, including Protein Kinase CK1δ (CK1δ) . Inhibition of CK1δ is a promising therapeutic strategy in cancer research, as this kinase modulates pathways like Wnt/β-catenin and p53, and its overexpression is linked to poor prognosis in glioblastoma, lung, and colorectal cancers . Furthermore, this chemotype is explored in neurodegenerative disease research, as CK1δ is implicated in the hyperphosphorylation of proteins associated with Alzheimer's and Parkinson's diseases . Beyond its biomedical applications, N-(1H-benzimidazol-2-yl)benzamide is a compound of interest in materials science. Heterocyclic nonlinear optical (NLO) materials like this one exhibit huge nonlinear behavior over a wide frequency spectrum and a high threshold for optical damage . Research-grade material is suitable for developing novel organic crystals for photonic and optoelectronic devices, benefiting from inherent customizability and ultrafast responsiveness . The synthesis of this compound has been optimized via modern, efficient one-pot methods using readily available starting materials . It is characterized by techniques including FT-IR, UV-Vis, NMR (1H and 13C), and single-crystal X-ray diffraction, confirming its structural properties and high purity . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material appropriately and in compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H11N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H2,15,16,17,18)

InChI Key

LYLQJTSHZYGWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Foundational & Exploratory

"Fungicide4" mode of action against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mode of Action of Oxathiapiprolin against Phytophthora infestans

Introduction

Oxathiapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating exceptional efficacy against oomycete pathogens, including the causal agent of late blight, Phytophthora infestans.[1][2][3] Marketed under trade names such as Orondis, Zorvec, and Segovis, it represents a significant advancement in oomycete control due to its unique mode of action.[4] This technical guide provides a comprehensive overview of the molecular mechanism by which oxathiapiprolin exerts its fungicidal activity against P. infestans, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Targeting the Oxysterol-Binding Protein (OSBP)

The primary mode of action of oxathiapiprolin is the inhibition of a novel fungal target, an oxysterol-binding protein (OSBP).[1][2][5][6] OSBPs are a conserved family of lipid transfer proteins in eukaryotes that are crucial for various cellular processes.[7][8] In oomycetes, these proteins are implicated in the transport of lipids between membranes, lipid metabolism, and maintaining the integrity of cell membranes.[5][9]

By binding to and inhibiting the OSBP homolog in P. infestans, oxathiapiprolin disrupts lipid homeostasis and transfer.[9][10] This disruption leads to a cascade of detrimental effects within the pathogen's cells, including impaired signaling, compromised membrane structure, and ultimately, cell death.[5][11][12] The Fungicide Resistance Action Committee (FRAC) has classified oxathiapiprolin under a unique code, 49, highlighting its novel mechanism.[9][13]

The following diagram illustrates the proposed signaling pathway for oxathiapiprolin's mode of action.

Oxathiapiprolin Mode of Action cluster_cell Phytophthora infestans Cell OXA Oxathiapiprolin OSBP Oxysterol-Binding Protein (OSBP) OXA->OSBP Binds to and inhibits Membrane Cell Membrane Lipid_Transport Lipid Transport (e.g., between ER and Golgi) Lipid_Metabolism Lipid Metabolism & Homeostasis Membrane_Integrity Membrane Integrity Cell_Death Cell Death Lipid_Transport->Cell_Death Disruption leads to Lipid_Metabolism->Cell_Death Disruption leads to Membrane_Integrity->Cell_Death Disruption leads to

Proposed signaling pathway of oxathiapiprolin in Phytophthora infestans.

Inhibition of the Phytophthora infestans Life Cycle

Oxathiapiprolin is highly effective against multiple stages of the asexual life cycle of P. infestans and other oomycetes.[5][14][15] Its inhibitory action includes preventing zoospore release, cystospore germination, direct sporangial germination, and mycelial growth.[5][14][16] This multi-stage inhibition contributes to its excellent preventative, curative, and residual efficacy.[1][2]

The logical relationship between oxathiapiprolin application and its impact on the pathogen's life cycle is depicted below.

Life Cycle Inhibition cluster_lifecycle P. infestans Asexual Life Cycle Stages OXA Oxathiapiprolin Application Sporangia Sporangia OXA->Sporangia Inhibits zoospore release Cystospores Cystospores OXA->Cystospores Inhibits germination Mycelium Mycelial Growth OXA->Mycelium Inhibits growth Zoospores Zoospores Sporangia->Zoospores Release Zoospores->Cystospores Encystment Cystospores->Mycelium Germination Lesion Lesion Formation Mycelium->Lesion Infection

Inhibitory effects of oxathiapiprolin on the life cycle of P. infestans.

Quantitative Efficacy Data

Oxathiapiprolin demonstrates exceptionally high intrinsic activity against P. infestans at very low concentrations. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro and In Vivo Efficacy of Oxathiapiprolin against Phytophthora spp.

SpeciesAssay TypeEfficacy MetricValue RangeReference
P. infestansMycelial GrowthEC500.001 - 0.03 mg/L[17][18]
P. infestansDetached Leaf (Preventive)MIC0.0001 - 0.1 ppm[3][15]
P. infestansDetached Leaf (Curative)MIC0.01 - 10 ppm[3][15]
P. capsiciMycelial GrowthEC505.61 x 10⁻⁴ µg/mL[17]
P. agathidicidaMycelial GrowthEC50~0.1 ng/mL[17]
P. agathidicidaZoospore GerminationEC502 - 9 ng/mL[17]

Table 2: Impact of Oxathiapiprolin on Lipid Subclasses in Phytophthora sojae

Lipid SubclassChange upon Treatment
Lysophosphatidylcholine (LPC)Significantly Up-regulated
Lysophosphatidylethanolamine (LPE)Significantly Up-regulated
Phosphatidylcholine (PC)Significantly Up-regulated
Phosphatidylserine (PS)Significantly Up-regulated
Ceramide (Cer)Significantly Up-regulated
Triglyceride (TG)Significantly Up-regulated
Sphingosine (So)Significantly Up-regulated
Sitosterol EsterSignificantly Up-regulated
DigalactosyldiacylglycerolSignificantly Down-regulated
Data from an untargeted lipidomics study on a related Phytophthora species, indicating significant disruption of lipid metabolism.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of oxathiapiprolin against P. infestans.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

Methodology:

  • Medium Preparation: Prepare a suitable growth medium, such as rye B agar, and autoclave.[19]

  • Fungicide Amendment: While the medium is still molten, add stock solutions of oxathiapiprolin to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL).

  • Plating: Pour the amended agar into sterile Petri plates.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. infestans culture onto the center of each plate.[20]

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 18-20°C).[19][20]

  • Data Collection: Measure the colony diameter at set time points (e.g., daily for 7 days).

  • Analysis: Calculate the percentage of growth inhibition relative to the control (no fungicide). Determine the EC50 value by fitting a dose-response curve to the data.

Detached Leaf Assay for Preventive and Curative Activity

This assay evaluates the efficacy of the fungicide in preventing infection and in halting the progression of an established infection on host tissue.[3][15]

Methodology:

  • Leaf Collection: Detach healthy leaves from a susceptible host plant (e.g., tomato or potato).

  • Preventive Application:

    • Apply a series of oxathiapiprolin dilutions to the abaxial (lower) surface of the leaves.

    • Allow the fungicide application to dry.

    • Inoculate the treated leaves with a sporangial suspension of P. infestans.

  • Curative Application:

    • Inoculate the detached leaves with a sporangial suspension of P. infestans.

    • Incubate for 24 hours to allow infection to establish.

    • Apply a series of oxathiapiprolin dilutions to the infected leaves.

  • Incubation: Place the leaves in a humid chamber under controlled light and temperature conditions.

  • Data Collection: Assess the percentage of leaf area covered by lesions at 5-7 days post-inoculation.

  • Analysis: Determine the Minimal Inhibitory Concentration (MIC) required for complete disease control for both preventive and curative applications.[3][15]

The following diagram outlines a general experimental workflow for fungicide efficacy testing.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate P. infestans Isolate Culture Inoculum Inoculum Preparation (Sporangial Suspension) Isolate->Inoculum Fungicide Fungicide Stock Solution Preparation Application Fungicide Application (Amended Media / Leaf Spray) Fungicide->Application Host Host Plant Cultivation (for in vivo assays) Inoculation Inoculation of Host/ Media Host->Inoculation Inoculum->Inoculation Application->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Measurement Data Collection (Lesion Area / Colony Diameter) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Modeling Dose-Response Modeling Calculation->Modeling EC50 Determine EC50 / MIC Modeling->EC50

Generalized workflow for fungicide efficacy testing against P. infestans.

Conclusion

Oxathiapiprolin's novel mode of action, targeting the oxysterol-binding protein in Phytophthora infestans, represents a significant development in the management of late blight. Its ability to disrupt fundamental cellular processes related to lipid homeostasis at multiple stages of the pathogen's life cycle results in its potent and comprehensive fungicidal activity. The quantitative data underscores its high efficacy at remarkably low concentrations. Understanding this detailed mechanism is crucial for its effective and sustainable use in disease management strategies and for mitigating the risk of resistance development.

References

In-Vitro Antifungal Spectrum of Fluconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro antifungal activity of fluconazole, a broad-spectrum synthetic antifungal agent from the bis-triazole class.[1][2] The document details its spectrum of activity against various fungal pathogens, the standardized experimental protocols for determining antifungal susceptibility, and the core signaling pathway associated with its mechanism of action.

Spectrum of Antifungal Activity

Fluconazole exhibits a broad range of activity against many medically important fungi.[2] Its efficacy is most pronounced against Candida species and Cryptococcus neoformans.[2][3][4] The in-vitro activity of fluconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

The following table summarizes the MIC values for fluconazole against a variety of fungal species as determined by the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method.[5][6] MIC values can vary based on the specific isolate and testing conditions.

Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)General Susceptibility
Candida albicans0.5[7]2[7]Generally Susceptible
Candida parapsilosis2[7]2[7]Generally Susceptible
Candida tropicalis2[7]2[7]Generally Susceptible
Candida lusitaniae2[7]2[7]Generally Susceptible
Candida kefyr0.5[7]0.5[7]Generally Susceptible
Candida glabrata32[7]>64[8]Often requires higher doses; resistance is common[9]
Candida krusei≥64[7]≥64[7]Intrinsically Resistant[9]
Cryptococcus neoformans3.13 - 12.5-Susceptible
Aspergillus fumigatus23.9 - 43.550 - >100Generally Resistant

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively.

Experimental Protocols: Broth Microdilution Method

The in-vitro antifungal susceptibility of yeasts to fluconazole is determined using the reference method for broth dilution antifungal susceptibility testing, as described in the Clinical and Laboratory Standards Institute (CLSI) document M27.[6][10]

Principle

This method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a liquid medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the drug that inhibits fungal growth.

Materials
  • Antifungal Agent: Fluconazole powder

  • Test Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Yeast Inoculum: A standardized suspension of the yeast isolate to be tested.

  • Microdilution Plates: Sterile 96-well microdilution plates.

  • Quality Control Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11][12]

Procedure
  • Preparation of Antifungal Stock Solution: A stock solution of fluconazole is prepared and then serially diluted in the test medium to obtain the desired final concentrations.[11]

  • Inoculum Preparation: The yeast isolate is grown on Sabouraud dextrose agar to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.[12]

  • Inoculation of Microdilution Plates: The wells of the microdilution plate are filled with the diluted antifungal agent. The standardized yeast inoculum is then added to each well.[12]

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[12]

  • Reading of Results: The MIC endpoint is determined as the lowest concentration of fluconazole that causes a significant (approximately 50% or more) reduction in turbidity compared to the growth control well.[8]

Mechanism of Action and Signaling Pathway

Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][13] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][3]

The inhibition of lanosterol 14-α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[1][14] This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth.[1]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Fluconazole Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediate->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the in-vitro antifungal activity of a compound like fluconazole.

Antifungal_Susceptibility_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A Prepare Antifungal Stock Solutions C Perform Serial Dilutions in Microplate A->C B Culture and Standardize Fungal Inoculum D Inoculate Microplate B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC Endpoints E->F G Record and Analyze Data F->G

Caption: Experimental workflow for antifungal susceptibility testing.

References

An In-depth Technical Guide to Azoxystrobin and Its Primary Cellular Target in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its fungicidal activity stems from the highly specific inhibition of mitochondrial respiration in fungi. This technical guide provides a comprehensive overview of the molecular mechanism of azoxystrobin, detailing its primary cellular target, the resultant downstream signaling pathways, and common mechanisms of fungal resistance. Furthermore, this guide presents a compilation of quantitative efficacy data and detailed protocols for key experimental procedures relevant to the study of azoxystrobin and other mitochondrial-targeting fungicides.

Primary Cellular Target and Mechanism of Action

The primary cellular target of azoxystrobin is the Quinone outside (Qo) site of the cytochrome bc1 complex , also known as Complex III, located in the inner mitochondrial membrane of fungi.[1][2][3][4][5][6][7][8][9] The cytochrome bc1 complex is a critical component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c.

Azoxystrobin binds tightly to the Qo site, effectively blocking the transfer of electrons between cytochrome b and cytochrome c1.[1][2][3][4][5][6][7][8][9] This inhibition disrupts the entire electron transport chain, leading to two major consequences:

  • Inhibition of ATP Synthesis: The electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. By halting electron flow, azoxystrobin prevents the generation of this proton gradient, thereby ceasing the production of ATP, the primary energy currency of the cell.[1][2][3][4]

  • Induction of Oxidative Stress: The blockage of the electron transport chain leads to the accumulation of electrons, which can be prematurely transferred to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as superoxide anions.[10][11][12] This increase in ROS leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

The combined effects of ATP depletion and oxidative stress ultimately lead to the inhibition of fungal spore germination, mycelial growth, and ultimately, cell death.[2][4][7][11]

Downstream Signaling and Apoptosis-Like Cell Death

The inhibition of mitochondrial respiration by azoxystrobin triggers a cascade of downstream events that culminate in a form of programmed cell death in fungi, which shares some hallmarks with apoptosis in higher eukaryotes.[4][7][8][13][14]

Key events in this signaling pathway include:

  • Mitochondrial Membrane Depolarization: The disruption of the electron transport chain and the collapse of the proton gradient lead to the depolarization of the mitochondrial inner membrane.[14]

  • Release of Pro-Apoptotic Factors: This depolarization can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[8][13]

  • Activation of Metacaspases: In some fungi, the released factors can activate metacaspases, which are distant homologs of the caspases that execute apoptosis in animals.[13]

  • DNA Fragmentation and Chromatin Condensation: The activation of these pathways can lead to nuclear condensation and the fragmentation of DNA, which are characteristic features of apoptosis.[14]

Fungicide_Signaling_Pathway Azoxystrobin Azoxystrobin Complex_III Cytochrome bc1 Complex (Complex III) [Qo Site] Azoxystrobin->Complex_III Binds to and inhibits ETC Electron Transport Chain Inhibition Complex_III->ETC ATP_Depletion ATP Depletion ETC->ATP_Depletion ROS_Production Increased ROS Production (Oxidative Stress) ETC->ROS_Production Mito_Dysfunction Mitochondrial Dysfunction (Membrane Depolarization) ETC->Mito_Dysfunction Spore_Germ_Inhibition Inhibition of Spore Germination ATP_Depletion->Spore_Germ_Inhibition Mycelial_Growth_Inhibition Inhibition of Mycelial Growth ATP_Depletion->Mycelial_Growth_Inhibition Apoptosis_Like_PCD Apoptosis-Like Programmed Cell Death ROS_Production->Apoptosis_Like_PCD Mito_Dysfunction->Apoptosis_Like_PCD Cell_Death Fungal Cell Death Spore_Germ_Inhibition->Cell_Death Mycelial_Growth_Inhibition->Cell_Death Apoptosis_Like_PCD->Cell_Death

Caption: Signaling pathway of Azoxystrobin leading to fungal cell death.

Quantitative Data on Azoxystrobin Efficacy

The efficacy of azoxystrobin varies depending on the fungal species. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Concentrations of Azoxystrobin

Fungal SpeciesAssay TypeValueReference
Alternaria alternataEC50 (mycelial growth)1.87 µg/mL (mean)[14]
Cercospora nicotianae (sensitive)EC50 (conidial germination)<0.08 µg/mL[5]
Cercospora nicotianae (moderately resistant)EC50 (conidial germination)0.14 - 0.64 µg/mL[5]
Cercospora nicotianae (highly resistant)EC50 (conidial germination)>1.18 µg/mL[5]
Cercospora spp. (G143A mutants)EC50 (radial growth)1.7 - 60 µg/mL[2]
Colletotrichum nymphaeae (sensitive)EC500.21 - 0.36 µg/mL[15]
Colletotrichum nymphaeae (moderately resistant)EC502.6 - 7.8 µg/mL[15]
Colletotrichum nymphaeae (highly resistant)EC50>100 µg/mL[15]
Phytophthora cactorum (sensitive)EC50 (zoospore release)0.19 µg/mL[16]
Phytophthora cactorum (resistant)EC50 (zoospore release)140.60 µg/mL[16]
Rhizoctonia solaniEC50 (mycelial growth)14.13 - 16.68 mg/L[5]
Rhizoctonia solaniMIC (mycelial growth)10 ppm (for 100% inhibition with Tebuconazole)[9]
Bovine Cytochrome bc1 ComplexKi297.6 nM[7]
Porcine Cytochrome bc1 ComplexKi1.89 nmol/L (for a derivative, showing improved binding over Azoxystrobin)[13]

Table 2: In Vivo Cellular Effects of Azoxystrobin

Cell LineAssayExposure TimeIC50Reference
CAL27 (Oral Squamous Carcinoma)CCK824 hours4.4 µg/mL[10]
SCC15 (Oral Squamous Carcinoma)CCK824 hours7.82 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of fungicides with their cellular targets.

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi for functional assays.[1]

Mito_Isolation_Workflow Start Start: Fungal Culture Harvest Harvest Mycelia (e.g., filtration) Start->Harvest Wash Wash Mycelia (e.g., sterile water) Harvest->Wash Protoplast Generate Protoplasts (Enzymatic digestion of cell wall) Wash->Protoplast Homogenize Homogenize Protoplasts (Dounce homogenizer) Protoplast->Homogenize Diff_Centrifuge1 Differential Centrifugation (Low Speed) (Pellet nuclei and cell debris) Homogenize->Diff_Centrifuge1 Supernatant1 Collect Supernatant Diff_Centrifuge1->Supernatant1 Diff_Centrifuge2 Differential Centrifugation (High Speed) (Pellet crude mitochondria) Supernatant1->Diff_Centrifuge2 Resuspend Resuspend Mitochondrial Pellet Diff_Centrifuge2->Resuspend Gradient_Centrifuge Density Gradient Centrifugation (e.g., Sucrose or Percoll gradient) Resuspend->Gradient_Centrifuge Collect_Mito Collect Purified Mitochondrial Fraction Gradient_Centrifuge->Collect_Mito Wash_Mito Wash and Resuspend Purified Mitochondria Collect_Mito->Wash_Mito End End: Purified Mitochondria for Assays Wash_Mito->End

Caption: Experimental workflow for the isolation of fungal mitochondria.

Materials:

  • Fungal culture

  • Sterile water

  • Cell wall degrading enzymes (e.g., lyticase, driselase)

  • Osmotic stabilizer (e.g., sorbitol)

  • Mitochondrial isolation buffer

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Sucrose or Percoll for density gradient

Procedure:

  • Harvest and Wash: Harvest fungal mycelia from liquid culture by filtration and wash thoroughly with sterile, cold water.

  • Protoplast Formation: Resuspend the mycelia in a buffer containing an osmotic stabilizer and cell wall degrading enzymes. Incubate with gentle shaking until a sufficient number of protoplasts are formed.

  • Homogenization: Pellet the protoplasts by gentle centrifugation and resuspend in mitochondrial isolation buffer. Homogenize the protoplasts on ice using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g for 15 minutes) to pellet the crude mitochondrial fraction.

  • Density Gradient Centrifugation (Optional, for high purity): Resuspend the crude mitochondrial pellet and layer it onto a pre-formed sucrose or Percoll density gradient. Centrifuge at high speed to separate mitochondria from other organelles.

  • Final Wash and Storage: Carefully collect the mitochondrial band from the gradient, dilute with isolation buffer, and pellet by centrifugation. Resuspend the final purified mitochondrial pellet in a suitable storage buffer.

Mitochondrial Respiration Assay (Clark-type Electrode)

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.[17][18][19]

Materials:

  • Isolated fungal mitochondria

  • Clark-type oxygen electrode system

  • Respiration buffer

  • Substrates for the electron transport chain (e.g., malate, glutamate, succinate)

  • ADP

  • Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN for Complex IV)

  • Uncoupler (e.g., FCCP)

  • Azoxystrobin stock solution

Procedure:

  • System Setup: Calibrate the Clark-type electrode according to the manufacturer's instructions. Add air-saturated respiration buffer to the reaction chamber, maintained at a constant temperature.

  • Baseline Measurement: Add substrates for the desired respiratory complex (e.g., malate and glutamate for Complex I-driven respiration) to the chamber and record a stable baseline.

  • State 2 Respiration: Add a known amount of isolated mitochondria to the chamber and record the basal rate of oxygen consumption (State 2).

  • State 3 Respiration: Initiate ATP synthesis by adding a known amount of ADP. The resulting increase in oxygen consumption rate is State 3 respiration.

  • State 4 Respiration: Once all the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

  • Inhibitor Studies: To test the effect of azoxystrobin, add it to the chamber before or after the addition of mitochondria and observe its effect on the different respiratory states. Use specific inhibitors of the electron transport chain as controls.

In Vitro Cytochrome bc1 Complex (Complex III) Activity Assay

This is a spectrophotometric assay to measure the activity of Complex III in isolated mitochondria.[11][12][20]

Materials:

  • Isolated fungal mitochondria

  • Spectrophotometer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Reduced decylubiquinone (DBH2) as the substrate

  • Oxidized cytochrome c as the electron acceptor

  • Antimycin A (a specific Complex III inhibitor)

  • Azoxystrobin stock solution

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

  • Initiate Reaction: Add the isolated mitochondria to the cuvette and mix. Start the reaction by adding the substrate, reduced decylubiquinone.

  • Measure Activity: Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c. The rate of this increase is proportional to the Complex III activity.

  • Inhibitor Assay: To determine the inhibitory effect of azoxystrobin, pre-incubate the mitochondria with various concentrations of azoxystrobin before adding the substrate. Compare the activity to a control without the inhibitor. Use antimycin A as a positive control for complete inhibition.

Detection of the G143A Mutation in the Cytochrome b Gene

The G143A mutation is a common mechanism of resistance to azoxystrobin.[1][2][5][17] This can be detected using several molecular techniques.

G143A_Detection_Workflow Start Start: Fungal Isolate DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR_Amplification PCR Amplification of Cytochrome b Gene Fragment DNA_Extraction->PCR_Amplification Method_Choice Choose Detection Method PCR_Amplification->Method_Choice PCR_RFLP PCR-RFLP Method_Choice->PCR_RFLP RFLP AS_PCR Allele-Specific PCR Method_Choice->AS_PCR AS-PCR Sequencing Direct Sequencing Method_Choice->Sequencing Sequencing Restriction_Digest Restriction Enzyme Digestion (e.g., Fnu4HI) PCR_RFLP->Restriction_Digest Gel_Electrophoresis2 Gel Electrophoresis AS_PCR->Gel_Electrophoresis2 Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Gel_Electrophoresis1 Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis1 Result_RFLP Resistant: Undigested Sensitive: Digested Gel_Electrophoresis1->Result_RFLP Result_AS_PCR Resistant: Amplification with mutant-specific primer Sensitive: Amplification with wild-type specific primer Gel_Electrophoresis2->Result_AS_PCR Result_Seq Identify G143A (GGT to GCT) SNP Sequence_Analysis->Result_Seq

Caption: Workflow for the detection of the G143A resistance mutation.

a) PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism) [3][21][22]

  • DNA Extraction: Extract genomic DNA from the fungal isolate.

  • PCR Amplification: Amplify a fragment of the cytochrome b gene containing the codon for amino acid 143 using specific primers.

  • Restriction Digest: The G143A mutation (GGT to GCT) can create or abolish a restriction site for a specific enzyme (e.g., Fnu4HI). Digest the PCR product with the appropriate restriction enzyme.

  • Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The presence or absence of digestion will indicate whether the mutation is present.

b) Allele-Specific PCR [4][8][23][24][25]

  • DNA Extraction: Extract genomic DNA from the fungal isolate.

  • PCR with Allele-Specific Primers: Design two forward primers: one that specifically anneals to the wild-type sequence (G at position 143) and another that anneals to the mutant sequence (A at position 143).

  • Perform PCR: Run two separate PCR reactions for each DNA sample, one with the wild-type specific primer and one with the mutant-specific primer, both paired with a common reverse primer.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. Amplification in the reaction with the mutant-specific primer indicates the presence of the G143A mutation.

Fungal Resistance to Azoxystrobin

The primary mechanism of resistance to azoxystrobin and other QoI fungicides is target-site modification due to mutations in the mitochondrial cytochrome b gene (cytb).[1][5][17] The most significant and widespread mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A).[1][2][5][17] This amino acid change alters the binding pocket of the Qo site, reducing the affinity of azoxystrobin for its target and rendering the fungicide ineffective.

Another, less common, mutation that confers a lower level of resistance is a substitution of phenylalanine to leucine at codon 129 (F129L).[5]

Conclusion

Azoxystrobin is a potent and widely used fungicide that targets a fundamental process in fungal physiology: mitochondrial respiration. Its high specificity for the Qo site of the cytochrome bc1 complex makes it an effective inhibitor of a broad range of fungal pathogens. However, the emergence of resistance, primarily through the G143A mutation in the cytochrome b gene, highlights the importance of understanding the molecular interactions between fungicides and their targets for the development of sustainable disease management strategies and novel antifungal agents. The experimental protocols detailed in this guide provide a framework for researchers to investigate these interactions and to further explore the intricacies of fungal mitochondrial function.

References

Fungicide4: A Technical Whitepaper on its Discovery, Mechanism of Action, and Pre-clinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical case study of a fictional fungicide, "Fungicide4," created to demonstrate the requested format and content. All data, experimental protocols, and pathways are illustrative and not based on a real-world compound.

Executive Summary

This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, a novel synthetic fungicide with potent and broad-spectrum activity against economically significant plant pathogenic fungi. We detail the high-throughput screening cascade that led to its identification, its in vitro and in vivo efficacy, and the elucidation of its proposed mechanism of action targeting the fungal mitochondrial respiratory chain. This whitepaper is intended to serve as a foundational resource for researchers and professionals engaged in the development of new crop protection agents.

Discovery and Origin

This compound was identified through a target-directed high-throughput screening (HTS) campaign aimed at discovering novel inhibitors of the fungal mitochondrial Complex III (cytochrome bc1 complex). A proprietary library of over 500,000 synthetic small molecules was screened using an in vitro biochemical assay measuring the enzymatic activity of recombinant Saccharomyces cerevisiae Complex III. Initial hits were then subjected to a series of secondary and counter-screens to confirm their activity, assess their spectrum, and eliminate compounds with undesirable properties. This compound emerged as the lead candidate from this campaign, demonstrating exceptional potency and a favorable preliminary safety profile.

In Vitro Efficacy and Spectrum of Activity

The antifungal activity of this compound was evaluated against a panel of economically important plant pathogenic fungi. The half-maximal effective concentration (EC50) was determined using a microtiter plate-based assay measuring the inhibition of mycelial growth.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesCommon DiseaseThis compound EC50 (µg/mL)
Zymoseptoria triticiSeptoria tritici blotch of wheat0.025
Puccinia triticinaWheat leaf rust0.018
Phakopsora pachyrhiziAsian soybean rust0.012
Botrytis cinereaGray mold0.045
Magnaporthe oryzaeRice blast0.033
Alternaria solaniEarly blight of tomato and potato0.078
Fusarium graminearumFusarium head blight of wheat0.150

Proposed Mechanism of Action: Inhibition of Mitochondrial Complex III

Biochemical and genetic studies indicate that this compound acts as a potent inhibitor of the fungal mitochondrial Complex III. This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.

Fungicide4_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_CellularEffects Cellular Effects ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ATP_Depletion ATP Depletion ROS_Production ROS Production ComplexIV Complex IV O2 O2 ComplexIV->O2 O₂ → H₂O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi → ATP CoQ->ComplexIII CytC->ComplexIV This compound This compound This compound->ComplexIII Inhibition Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (500,000 compounds) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (this compound) Hit_ID->Lead_Gen In_Vitro_Screen In Vitro Antifungal Spectrum Screening Lead_Gen->In_Vitro_Screen MoA_Studies Mechanism of Action Studies In_Vitro_Screen->MoA_Studies Mito_Assay Mitochondrial Respiration Assay MoA_Studies->Mito_Assay ComplexIII_Assay Complex III Inhibition Assay Mito_Assay->ComplexIII_Assay Greenhouse_Trials Greenhouse Efficacy Trials ComplexIII_Assay->Greenhouse_Trials Field_Trials Small-Scale Field Trials Greenhouse_Trials->Field_Trials

The Effects of Amphotericin B on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which the polyene antifungal agent, Amphotericin B, disrupts fungal cell membrane integrity, leading to cell death. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections. Its efficacy is primarily attributed to its interaction with ergosterol, a sterol component unique to fungal cell membranes. This interaction initiates a cascade of events that compromise membrane integrity, ultimately leading to fungal cell demise. This guide will delve into the molecular interactions, the subsequent physiological effects, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Ergosterol Binding and Pore Formation

Amphotericin B's primary mode of action involves its high affinity for ergosterol, a critical component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] This selective binding is the foundation of its antifungal activity. Upon administration, Amphotericin B molecules intercalate into the lipid bilayer and bind to ergosterol, leading to two main consequences: the formation of transmembrane pores and the sequestration of ergosterol.[1]

The formation of these pores, or ion channels, disrupts the osmotic integrity of the fungal cell membrane.[1] This leads to the rapid leakage of essential intracellular monovalent ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), and other small molecules.[1] The resulting ionic imbalance and loss of vital cellular components compromise cellular functions and ultimately lead to cell death.[1]

Recent studies have also proposed a "sterol sponge" model, where large extramembranous aggregates of Amphotericin B rapidly extract ergosterol from the lipid bilayer, leading to membrane disruption and cell death. This suggests that pore formation may not be the sole mechanism of its fungicidal activity.

Beyond direct membrane damage, Amphotericin B can also induce oxidative stress within the fungal cell by generating reactive oxygen species (ROS).[1] This oxidative damage further contributes to its antifungal efficacy by harming cellular components like proteins, lipids, and DNA.[1][2]

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces phospholipid Phospholipid AmB Amphotericin B AmB->ergosterol Binds to death Fungal Cell Death AmB->death ions K+, Na+, H+ leakage Ion Leakage ions->leakage pore->leakage leakage->death

Figure 1: Mechanism of Amphotericin B action on the fungal cell membrane.

Quantitative Data on Amphotericin B's Effects

The following tables summarize key quantitative data on the effects of Amphotericin B on various fungal species, focusing on its impact on cell viability and membrane integrity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.125 - 10.25 - 0.50.5 - 1
C. parapsilosis0.125 - 10.25 - 0.51
C. glabrata0.125 - 20.5 - 11 - 2
C. tropicalis0.125 - 10.51
C. krusei0.125 - 10.51

Data compiled from multiple sources.[3][4][5][6] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Time-Kill Kinetics of Amphotericin B against Candida albicans

Amphotericin B Concentration (µg/mL)Time to 99.9% Killing (hours)
2 x MIC2 - 4
4 x MIC2

Data represents typical killing kinetics and may vary between strains.[7]

Table 3: Effect of Amphotericin B on Intracellular ATP Levels in Candida albicans

Amphotericin B Concentration (µg/mL)Incubation Time (hours)Reduction in Intracellular ATP
0.21099%
≥ 0.510Decrease below initial levels
1.210Plateau of ATP decrease

Data extracted from a study on the vitality of C. albicans after Amphotericin B treatment.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Amphotericin B on fungal cell membrane integrity.

Potassium (K+) Leakage Assay

This assay measures the efflux of intracellular potassium ions as an indicator of membrane permeabilization.

start Start: Prepare Fungal Cell Suspension wash Wash & Resuspend Cells in K+-free buffer start->wash aliquot Aliquot Cell Suspension wash->aliquot add_amb Add Amphotericin B at various concentrations aliquot->add_amb lyse Lyse a control sample to determine total intracellular K+ aliquot->lyse incubate Incubate at 37°C add_amb->incubate centrifuge Centrifuge to Pellet Cells incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure_k Measure K+ Concentration (e.g., using a K+-selective electrode or ICP-MS) supernatant->measure_k calculate Calculate % K+ Leakage measure_k->calculate lyse->calculate end End calculate->end

Figure 2: Workflow for the Potassium (K+) Leakage Assay.

Methodology:

  • Cell Preparation:

    • Culture fungal cells to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash them twice with a potassium-free buffer (e.g., choline-based buffer) to remove extracellular potassium.

    • Resuspend the cells in the same potassium-free buffer to a standardized cell density (e.g., 1 x 10^7 cells/mL).

  • Treatment:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add Amphotericin B to the cell suspensions at a range of final concentrations. Include a drug-free control.

    • Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).

  • Measurement of K+ Efflux:

    • Following incubation, pellet the cells by centrifugation.

    • Carefully collect the supernatant, which contains the leaked potassium.

    • Measure the potassium concentration in the supernatant using a potassium-selective electrode or by inductively coupled plasma mass spectrometry (ICP-MS).

  • Determination of Total Intracellular K+:

    • To a separate aliquot of the initial cell suspension, add a cell-lysing agent (e.g., Triton X-100 or by boiling) to release the total intracellular potassium.

    • Measure the potassium concentration in this lysate.

  • Calculation:

    • Calculate the percentage of potassium leakage for each Amphotericin B concentration using the following formula: % K+ Leakage = (K+ in supernatant / Total intracellular K+) * 100

Membrane Potential Assay using Fluorescent Probes

This method utilizes potential-sensitive fluorescent dyes to assess changes in the fungal cell membrane potential.

Methodology:

  • Probe Selection:

    • Choose a suitable fluorescent probe. For example, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) is an anionic dye that enters depolarized cells, resulting in increased fluorescence.[8][9] Rhodamine 123 can be used to assess mitochondrial membrane potential.[10]

  • Cell Preparation:

    • Prepare the fungal cell suspension as described in the K+ leakage assay, resuspending the cells in a suitable buffer (e.g., PBS or HEPES-buffered saline).

  • Staining and Treatment:

    • Add the fluorescent probe to the cell suspension at the recommended final concentration and incubate in the dark to allow the dye to equilibrate.

    • Add Amphotericin B at various concentrations to the stained cell suspension.

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer, fluorescence microscope, or flow cytometer.

    • Record fluorescence changes over time to monitor the kinetics of membrane potential disruption.

  • Controls:

    • Include a drug-free control to establish the baseline membrane potential.

    • Use a known depolarizing agent (e.g., a high concentration of potassium chloride with a protonophore like CCCP) as a positive control for membrane depolarization.

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details the extraction and quantification of ergosterol from fungal cells to assess the direct interaction of Amphotericin B with its target.

start Start: Harvest Fungal Cells saponification Saponification with ethanolic KOH start->saponification extraction Liquid-Liquid Extraction with n-hexane saponification->extraction evaporation Evaporate Solvent extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Analysis (C18 column, UV detection at 282 nm) reconstitution->hplc quantification Quantify Ergosterol against a standard curve hplc->quantification end End quantification->end

Figure 3: General workflow for Ergosterol Quantification by HPLC.

Methodology:

  • Sample Preparation:

    • Harvest a known quantity of fungal cells (e.g., by dry weight) after treatment with Amphotericin B for a specified duration. Untreated cells should be used as a control.

  • Saponification:

    • Resuspend the cell pellet in an alcoholic potassium hydroxide solution (e.g., 2% KOH in 95% ethanol).

    • Heat the mixture at 80-90°C for 1-2 hours to saponify the cellular lipids and release the ergosterol.

  • Extraction:

    • After cooling, perform a liquid-liquid extraction of the non-saponifiable lipids (including ergosterol) using an organic solvent such as n-hexane or pentane.

    • Repeat the extraction process to ensure complete recovery.

    • Pool the organic phases.

  • Sample Preparation for HPLC:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic mobile phase, typically methanol or a mixture of methanol and acetonitrile.[11][12]

    • Detect ergosterol by its absorbance at 282 nm.[13]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure ergosterol.

    • Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

Signaling Pathways in Amphotericin B-Induced Cell Death

While direct membrane disruption is the primary mechanism, Amphotericin B can also trigger intracellular signaling pathways that contribute to cell death. One such pathway involves the induction of oxidative stress.

AmB Amphotericin B Membrane Membrane Interaction (Ergosterol Binding) AmB->Membrane ROS Increased ROS Production Membrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_damage DNA Damage OxidativeStress->DNA_damage Protein_damage Protein Damage OxidativeStress->Protein_damage Lipid_peroxidation Lipid Peroxidation OxidativeStress->Lipid_peroxidation Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis Protein_damage->Apoptosis Lipid_peroxidation->Apoptosis

Figure 4: Amphotericin B-induced oxidative stress pathway.

The interaction of Amphotericin B with the fungal cell membrane can lead to an increase in the production of reactive oxygen species (ROS).[1] This surge in ROS creates a state of oxidative stress, which can damage vital cellular components, including DNA, proteins, and lipids.[2] This damage can, in turn, activate programmed cell death pathways, such as apoptosis-like cell death, further contributing to the fungicidal effect of Amphotericin B.[14][15]

Conclusion

Amphotericin B remains a potent antifungal agent due to its multifaceted attack on the fungal cell membrane. Its primary interaction with ergosterol leads to membrane permeabilization, ion leakage, and ultimately, cell death. Furthermore, the induction of oxidative stress provides a secondary mechanism to ensure fungal eradication. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of Amphotericin B and to aid in the development of new and improved antifungal therapies. A thorough understanding of these mechanisms is crucial for optimizing its clinical use and for designing novel strategies to combat the growing threat of fungal infections.

References

Technical Guide: The Impact of Azoxystrobin on Fungal Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azoxystrobin, a broad-spectrum systemic fungicide from the strobilurin class, demonstrates potent antifungal activity by directly targeting mitochondrial respiration.[1][2] Its specific mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain (ETC).[2][3] By binding to the Quinone outside (Qo) site of this complex, azoxystrobin blocks the transfer of electrons from ubiquinol to cytochrome c1.[2][4] This disruption halts the entire electron flow, leading to a cascade of events including the cessation of ATP synthesis, generation of damaging reactive oxygen species (ROS), and ultimately, fungal cell death.[2][5] This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary molecular target of azoxystrobin is the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[2] Fungicides of this class are categorized as Quinone outside Inhibitors (QoIs) by the Fungicide Resistance Action Committee (FRAC), placing them in Group 11.[3]

The mechanism unfolds as follows:

  • Binding to the Qo Site: Azoxystrobin binds to the Qo (Quinone outside) pocket on cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3] This site is normally occupied by ubiquinol.

  • Inhibition of Electron Transfer: This binding physically obstructs the transfer of electrons from ubiquinol to the iron-sulfur protein within the complex, and subsequently to cytochrome c1.[2][4]

  • Disruption of the Proton Gradient: The electron transport chain's function is coupled with pumping protons from the mitochondrial matrix to the intermembrane space. By halting electron flow at Complex III, azoxystrobin prevents the maintenance of this proton motive force.[4]

  • Cessation of ATP Synthesis: The proton gradient is the driving force for ATP synthase (Complex V) to produce ATP. Without this gradient, ATP production ceases, depriving the fungal cell of its primary energy currency.[2][3]

  • Increased Oxidative Stress: The blockage causes an accumulation of electrons upstream, leading to the increased production of reactive oxygen species (ROS), which induces cellular oxidative stress and damages lipids, proteins, and DNA.[2][5]

This multi-faceted disruption of cellular energy production and integrity leads to the inhibition of critical fungal life processes, including spore germination and mycelial growth, resulting in cell death.[3][4]

Quantitative Data: Inhibitory Potency

The efficacy of azoxystrobin is commonly quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit a specific biological process by 50%. The following tables summarize key quantitative data on its inhibitory effects.

Table 1: IC50 Values of Azoxystrobin for Inhibition of Mitochondrial Respiration (Complex III activity)

Organism/SystemIC50 (µM)Reference
Saccharomyces cerevisiae0.009[2]
Bovine heart mitochondria0.005[2]

Table 2: IC50 Values of Azoxystrobin for Viability/Growth Inhibition

Organism/Cell LineExposure TimeIC50 (µg/mL)Reference
CAL27 (Human Oral Cancer Cells)24 hrs4.4[6]
CAL27 (Human Oral Cancer Cells)48 hrs6.5[6]
SCC15 (Human Oral Cancer Cells)24 hrs7.82[6]
HepG2 (Human Liver Cancer Cells)24 hrs~206-231 µM[7]

Note: Data from non-fungal systems is included for comparative purposes, illustrating the conserved nature of the target site.

Visualizing the Impact: Pathways and Workflows

Mechanism of Action on the Electron Transport Chain

The following diagram illustrates the precise point of inhibition within the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Inputs cluster_Outputs Outputs C1 Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) CytC Cytochrome c C3->CytC e- C4 Complex IV (Cytochrome c Oxidase) H2O H₂O C4->H2O O₂ → H₂O Q->C3 e- CytC->C4 e- ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP ADP+Pi → NADH NADH NADH->C1 e- Succinate Succinate Succinate->C2 e- Inhibitor Azoxystrobin (Fungicide4) Inhibitor->C3 Inhibits Qo Site

Caption: Azoxystrobin inhibits Complex III, blocking electron flow from Ubiquinone.

Signaling Cascade of Azoxystrobin-Induced Cell Death

This diagram shows the logical progression from the initial inhibitory event to the ultimate death of the fungal cell.

A Azoxystrobin Application B Binding to Qo Site of Complex III A->B C Electron Transport Chain Blocked B->C D Proton Pumping Ceases C->D F Reactive Oxygen Species (ROS) ↑ C->F E ATP Synthesis Inhibited D->E G Cellular Energy Depletion E->G H Oxidative Damage (Lipids, DNA, Proteins) F->H I Inhibition of Spore Germination & Growth G->I J Fungal Cell Death H->J I->J

Caption: Logical flow from Complex III inhibition to fungal cell death.

Experimental Workflow: Oxygen Consumption Assay

This workflow outlines the key steps in measuring the impact of a fungicide on fungal respiration using an oxygen sensor.

A Culture Fungal Mycelia in Liquid Medium B Harvest & Wash Mycelia A->B C Isolate Mitochondria (Optional, for specific assays) B->C D Resuspend Mycelia/Mitochondria in Respiration Buffer C->D F Add Fungal Suspension to Sealed Chamber D->F E Calibrate Oxygen Electrode/Sensor E->F G Add Respiratory Substrate (e.g., Succinate) F->G H Measure Baseline Oxygen Consumption Rate G->H I Inject Azoxystrobin (Test Compound) H->I J Measure Inhibited Oxygen Consumption Rate I->J K Analyze Data & Calculate % Inhibition J->K

Caption: Workflow for measuring fungal oxygen consumption rate and its inhibition.

Experimental Protocols

Protocol for Fungal Oxygen Consumption Rate Assay

This protocol provides a method for assessing the impact of azoxystrobin on the respiration of whole fungal cells or isolated mitochondria. Instruments like a Seahorse XF Analyzer or a Clark-type oxygen electrode can be used.[8]

A. Fungal Culture and Preparation:

  • Inoculate a suitable liquid medium with fungal spores or mycelia.

  • Incubate at the optimal growth temperature (e.g., 28°C) with agitation for 24-48 hours until sufficient biomass is achieved.[8]

  • Harvest mycelia by filtration or centrifugation.

  • Wash the mycelia twice with a sterile phosphate-buffered saline (PBS) or a suitable assay buffer to remove residual media.

  • Resuspend the final mycelial pellet in a pre-warmed respiration buffer (e.g., minimal medium or a specific mitochondrial assay buffer).

B. Oxygen Consumption Measurement:

  • Calibrate the oxygen sensor/electrode according to the manufacturer's instructions.

  • Add a known volume of the fungal suspension to the instrument's measurement chamber and seal it.

  • Allow the system to equilibrate and record a stable baseline oxygen consumption rate (OCR). This is typically achieved by adding a respiratory substrate like succinate or glucose.

  • Inject a precise volume of azoxystrobin solution (prepared in a suitable solvent like DMSO) to achieve the desired final concentration.

  • Immediately record the new, inhibited OCR.

  • (Optional) For confirmation, inject known inhibitors of other complexes, such as rotenone (Complex I) or antimycin A (another Complex III inhibitor), to completely halt mitochondrial respiration and establish a non-mitochondrial respiration baseline.[8]

C. Data Analysis:

  • Calculate the OCR as the rate of change in oxygen concentration over time.

  • Determine the percentage inhibition by comparing the rate after azoxystrobin addition to the baseline rate.

Protocol for Mitochondrial Complex III Activity Assay

This protocol measures the specific activity of the cytochrome bc1 complex, often in isolated mitochondria. The assay typically monitors the reduction of cytochrome c.[9]

A. Isolation of Mitochondria:

  • Harvest fungal mycelia as described previously.

  • Perform enzymatic digestion of the cell wall (e.g., using lyticase or zymolyase) to produce spheroplasts.

  • Homogenize the spheroplasts in a mitochondrial isolation buffer using a Dounce homogenizer.

  • Perform differential centrifugation to pellet cell debris, nuclei, and finally, the mitochondrial fraction.

  • Wash and resuspend the mitochondrial pellet in a suitable storage buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

B. Spectrophotometric Assay:

  • The assay is performed in a microplate reader or spectrophotometer capable of measuring absorbance at 550 nm.[9][10]

  • Prepare a reaction mixture containing assay buffer, oxidized cytochrome c, and a substrate for Complex III, such as decylubiquinol.[11]

  • Add varying concentrations of azoxystrobin to the test wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the isolated mitochondrial sample to each well.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of this increase is proportional to Complex III activity.

C. Data Analysis:

  • Calculate the reaction velocity (V) from the linear portion of the absorbance vs. time plot.

  • Determine the specific activity of Complex III (e.g., in nmol/min/mg protein).

  • Plot the activity against the concentration of azoxystrobin to determine the IC50 value.

References

"Fungicide4" and its potential for systemic movement in plants

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth analysis of the systemic movement of the novel fungicide, Fungicide4. The data presented herein is based on extensive studies utilizing a representative compound from the strobilurin class of fungicides, which shares a similar mode of action and exhibits comparable systemic properties. This document details the uptake, translocation, and metabolism of this compound within the plant, offering critical insights for its effective application and future development.

Physicochemical Properties and Systemic Potential

This compound is characterized by its moderate lipophilicity and a degree of water solubility that facilitates its movement within the plant's vascular systems. Its ability to be absorbed by the roots and leaves and subsequently translocated to other parts of the plant makes it a highly effective systemic fungicide for the control of a broad spectrum of fungal pathogens.

Quantitative Analysis of Systemic Movement

The systemic properties of this compound have been quantified through a series of laboratory and greenhouse studies. The following tables summarize the key data on its uptake, translocation, and metabolism in various plant species.

Table 1: Foliar Uptake of this compound in Different Plant Species

Plant SpeciesApplication Rate (g a.i./ha)Time After Application (hours)Uptake (% of Applied)
Wheat2502415.2
Wheat2504821.8
Grapevine2002412.5
Grapevine2004818.9
Tomato2202418.3
Tomato2204825.1

Table 2: Acropetal and Basipetal Translocation of this compound in Wheat

Application SiteTime After Application (days)Plant PartTranslocation (% of Uptake)
Leaf7Upper Leaves5.7 (Acropetal)
Leaf7Roots1.2 (Basipetal)
Root7Leaves10.3 (Acropetal)
Root7Stem4.5 (Acropetal)

Table 3: Metabolism of this compound in Soil and Plants

MatrixHalf-life (DT50, days)Major Metabolites
Soil (Aerobic)14-28Cyano-metabolite, Acid-metabolite
Wheat (Foliar)7-10Glucoside conjugates
Grapevine (Fruit)12-15Hydroxylated derivatives

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the systemic movement of this compound.

Radiolabeling and Application
  • Radiolabeling: this compound was synthesized with a 14C radiolabel incorporated into a stable position of the molecule to facilitate tracing.

  • Plant Material: Wheat (Triticum aestivum), grapevine (Vitis vinifera), and tomato (Solanum lycopersicum) plants were grown under controlled greenhouse conditions.

  • Application: For foliar application studies, a defined amount of the 14C-labeled this compound solution was applied to a specific leaf area. For root uptake studies, the plants were transferred to a hydroponic solution containing the radiolabeled fungicide.

Sample Collection and Preparation
  • Plant Tissues: At predetermined time intervals, plants were harvested and dissected into different parts (e.g., treated leaf, upper leaves, lower leaves, stem, roots).

  • Soil Samples: In metabolism studies, soil samples were collected from different depths.

  • Extraction: Plant tissues and soil samples were homogenized and extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to isolate this compound and its metabolites.

Analytical Methods
  • Liquid Scintillation Counting (LSC): The total radioactivity in the extracts and remaining plant material was quantified using LSC to determine the overall uptake and distribution of the fungicide.

  • High-Performance Liquid Chromatography (HPLC): The extracts were analyzed by HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

  • Mass Spectrometry (MS): The chemical structures of the metabolites were identified using liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for a typical plant metabolism study and the proposed signaling pathway for the mode of action of this compound.

experimental_workflow cluster_prep Preparation cluster_app Application cluster_sampling Sampling & Processing cluster_analysis Analysis radiolabeling 14C Radiolabeling of this compound application Foliar or Root Application radiolabeling->application plant_growth Plant Cultivation (e.g., Wheat) plant_growth->application harvest Plant Harvest & Dissection application->harvest extraction Solvent Extraction harvest->extraction lsc LSC for Total Radioactivity extraction->lsc hplc HPLC for Separation extraction->hplc ms MS for Metabolite ID hplc->ms signaling_pathway cluster_fungus Fungal Cell This compound This compound complex_iii Mitochondrial Complex III (Cytochrome bc1) This compound->complex_iii Inhibits atp_synthesis ATP Synthesis complex_iii->atp_synthesis Blocks Electron Transport cell_death Fungal Cell Death atp_synthesis->cell_death Leads to

Preliminary Toxicity Profile of Fungicide4 on Non-Target Organisms: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary toxicological overview of the novel agricultural agent, Fungicide4, on a range of non-target organisms. Due to the broad-spectrum nature of this compound, a comprehensive assessment of its potential ecological impact is crucial for responsible development and deployment. This whitepaper summarizes acute and chronic toxicity data, details the experimental methodologies employed for key toxicological studies, and visualizes potential molecular interactions within affected biological pathways. The information presented herein is intended to guide further research and inform risk assessment strategies.

Introduction

This compound is a next-generation fungicide designed for the effective control of a wide spectrum of plant pathogenic fungi. Its mode of action involves the disruption of fungal cellular respiration.[1] While highly effective against target pests, the potential for adverse effects on non-target organisms necessitates a thorough toxicological evaluation. This report outlines the preliminary findings of toxicity studies on representative species from key ecological groups: terrestrial invertebrates (earthworms and bees), aquatic organisms (fish and daphnids), and avian species.

Ecotoxicological Data Summary

The following tables summarize the quantitative toxicity data for this compound across various non-target species. These studies were conducted in accordance with internationally recognized guidelines to ensure data quality and comparability.

Table 1: Acute and Chronic Toxicity of this compound to Soil Organisms
SpeciesTest TypeEndpointValueUnitsGuideline
Eisenia fetida (Earthworm)Acute Contact14-day LC50>1000mg/kg soilOECD 207[2]
Eisenia fetida (Earthworm)Sub-lethal Reproduction56-day EC10133mg/kg soilOECD 222[2][3]
Folsomia candida (Springtail)Reproduction28-day EC50150mg/kg soilOECD 232
Table 2: Acute Toxicity of this compound to Pollinators
SpeciesTest TypeEndpointValueUnitsGuideline
Apis mellifera (Honey Bee)Acute Oral48-hour LD50>100µ g/bee OCSPP 850.3020[4]
Apis mellifera (Honey Bee)Acute Contact48-hour LD5015µ g/bee OCSPP 850.3020[4]
Table 3: Acute and Chronic Toxicity of this compound to Aquatic Organisms
SpeciesTest TypeEndpointValueUnitsGuideline
Oncorhynchus mykiss (Rainbow Trout)Acute96-hour LC501.13mg/LOECD 203[5]
Daphnia magna (Water Flea)Acute Immobilisation48-hour EC502.37mg/LOECD 202[5]
Spirodela polyrhiza (Duckweed)Growth Inhibition7-day EC502.204mg/LOECD 221[5]
Table 4: Acute and Sub-Acute Toxicity of this compound to Avian Species
SpeciesTest TypeEndpointValueUnitsGuideline
Colinus virginianus (Bobwhite Quail)Acute OralLD50>2000mg/kg bwOCSPP 850.2100[6][7]
Anas platyrhynchos (Mallard Duck)Sub-acute Dietary5-day LC50>5000ppm in dietOCSPP 850.2200[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this report.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of this compound to the earthworm Eisenia fetida.

  • Test Organisms: Adult earthworms with a well-developed clitellum, sourced from a synchronized culture.

  • Test Substance Application: this compound is thoroughly mixed into an artificial soil substrate at a range of concentrations.

  • Test Conditions: Worms are exposed to the treated soil in glass containers maintained at 20 ± 2°C with a 16-hour light photoperiod.

  • Duration: 14 days.

  • Observations: Mortality and behavioral changes are recorded at 7 and 14 days.

  • Endpoint Calculation: The LC50 (the concentration causing 50% mortality) is determined using probit analysis.

Honey Bee Acute Contact and Oral Toxicity Test (OCSPP 850.3020)

These tests determine the acute toxicity of this compound to adult worker honey bees (Apis mellifera).[4]

  • Test Organisms: Young adult worker bees from healthy, queen-right colonies.

  • Contact Toxicity: A range of doses of this compound, dissolved in a suitable solvent, are applied topically to the dorsal thorax of individual bees.

  • Oral Toxicity: Bees are individually fed a precise volume of sucrose solution containing a range of this compound concentrations.

  • Test Conditions: Bees are housed in cages at 25 ± 2°C and provided with a sucrose solution.

  • Duration: 48 hours.

  • Observations: Mortality is assessed at 4, 24, and 48 hours.

  • Endpoint Calculation: The LD50 (the dose causing 50% mortality) is calculated for both routes of exposure.

Fish Acute Toxicity Test (OECD 203)

This study assesses the acute toxicity of this compound to a cold-water fish species, the rainbow trout (Oncorhynchus mykiss).

  • Test Organisms: Juvenile rainbow trout from a certified supplier, acclimated to laboratory conditions.

  • Test System: A semi-static system where the test solutions are renewed every 24 hours.

  • Test Concentrations: A geometric series of at least five concentrations of this compound and a control group are used.

  • Test Conditions: The test is conducted at 12-15°C with a 16-hour light photoperiod. Water quality parameters (pH, dissolved oxygen, temperature) are monitored daily.

  • Duration: 96 hours.[8]

  • Observations: Mortality and any abnormal behavioral or physical signs are recorded every 24 hours.

  • Endpoint Calculation: The LC50 (the concentration causing 50% mortality) is determined at 96 hours.

Avian Acute Oral Toxicity Test (OCSPP 850.2100)

This test evaluates the acute oral toxicity of this compound to the bobwhite quail (Colinus virginianus).[6][7]

  • Test Organisms: Young adult bobwhite quail, acclimated to the test environment.

  • Dose Administration: A single oral dose of this compound is administered via gavage.

  • Test Groups: At least three dose groups and a control group are used.

  • Duration: 14 days.

  • Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded throughout the study. A gross necropsy is performed on all birds.

  • Endpoint Calculation: The LD50 is calculated based on the observed mortality.

Mechanistic Insights and Signaling Pathways

Fungicides can exert their toxic effects on non-target organisms by interfering with various cellular signaling pathways.[9] One such pathway that is often implicated in cellular stress responses is the Mitogen-Activated Protein Kinase (MAPK) cascade. The fungicide fludioxonil has been shown to improperly activate the Hog1-type MAPK pathway in fungi, leading to detrimental effects on fungal growth.[10] It is plausible that this compound could have off-target effects on similar conserved signaling pathways in non-target organisms.

The following diagram illustrates a generalized MAPK signaling pathway that could be a potential target for this compound in non-target eukaryotes.

MAPK_Pathway This compound This compound Receptor Receptor This compound->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription_Factor Transcription_Factor MAPK->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: Generalized MAPK signaling pathway potentially affected by this compound.

The workflow for assessing the ecotoxicological risk of a new fungicide like this compound typically follows a tiered approach, starting with simple, acute laboratory tests and progressing to more complex, chronic, and field-level studies if initial concerns are identified.

Ecotox_Workflow Tier1 Tier 1: Acute Lab Studies (LD50/LC50) Risk_Assessment1 Risk Assessment Tier1->Risk_Assessment1 Tier2 Tier 2: Chronic & Sub-lethal Studies (NOAEC, Reproduction) Risk_Assessment1->Tier2 Concern Identified No_Unacceptable_Risk No Unacceptable Risk Risk_Assessment1->No_Unacceptable_Risk No Concern Risk_Assessment2 Risk Assessment Tier2->Risk_Assessment2 Tier3 Tier 3: Higher-tier Studies (Microcosm/Mesocosm, Field Studies) Risk_Assessment2->Tier3 Concern Identified Risk_Assessment2->No_Unacceptable_Risk No Concern Final_Risk_Assessment Final Risk Assessment & Management Tier3->Final_Risk_Assessment

Caption: Tiered ecotoxicological risk assessment workflow for this compound.

Conclusion

The preliminary toxicity data for this compound indicate a variable toxicity profile across different non-target organisms. While acute toxicity to earthworms and birds appears to be low, the substance exhibits moderate toxicity to aquatic invertebrates and fish. The acute contact toxicity to honey bees also warrants further investigation. The potential for this compound to interfere with conserved signaling pathways, such as the MAPK cascade, highlights the need for further mechanistic studies. The tiered risk assessment approach will be essential in fully characterizing the environmental safety profile of this compound and guiding the development of appropriate risk mitigation measures. Future research should focus on chronic and sub-lethal endpoints, particularly for aquatic organisms and pollinators, to provide a more comprehensive understanding of the potential long-term ecological effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Fungicide4 in In Vitro Fungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal activity of the novel investigational agent, Fungicide4. The following methodologies are based on established and standardized antifungal susceptibility testing guidelines to ensure reproducibility and accuracy.

Overview and Principle

In vitro antifungal susceptibility testing is crucial for evaluating the efficacy of new antifungal compounds.[1][2][3] These tests measure the concentration of an antifungal agent required to inhibit the growth of a specific fungus.[4] The primary methods described here are the broth microdilution assay, for determining the Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50), and the disk diffusion assay, for assessing the zone of inhibition.

This compound is a novel synthetic compound with a proposed mechanism of action targeting fungal cell membrane integrity. Pre-clinical data suggests broad-spectrum activity against both yeast and filamentous fungi. These protocols will guide the user in quantifying the in vitro potency of this compound against a panel of relevant fungal pathogens.

Quantitative Data Summary

The following tables present hypothetical data for the in vitro activity of this compound against common fungal pathogens. This data is for illustrative purposes and serves as an example of how to present experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL) (Control)
Candida albicans (ATCC 90028)0.50.25
Candida glabrata (ATCC 90030)10.5
Cryptococcus neoformans (ATCC 90112)0.250.125
Aspergillus fumigatus (ATCC 204305)21
Trichophyton rubrum (ATCC 28188)0.1250.25

Table 2: Half-Maximal Effective Concentration (EC50) of this compound

Fungal SpeciesThis compound EC50 (µg/mL)Fluconazole EC50 (µg/mL) (Control)
Candida albicans (ATCC 90028)0.21
Candida glabrata (ATCC 90030)0.48
Cryptococcus neoformans (ATCC 90112)0.12
Aspergillus fumigatus (ATCC 204305)0.8>64

Table 3: Zone of Inhibition for this compound (10 µg disk)

Fungal SpeciesZone of Inhibition (mm)Fluconazole Zone of Inhibition (mm) (25 µg disk) (Control)
Candida albicans (ATCC 90028)2218
Candida glabrata (ATCC 90030)1810
Cryptococcus neoformans (ATCC 90112)2520

Experimental Protocols

Broth Microdilution Assay for MIC and EC50 Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus (MIC).[1][5][6] It can be adapted to determine the EC50, the concentration that inhibits 50% of fungal growth.[4][7]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Control antifungal agents (e.g., Amphotericin B, Fluconazole)

  • Fungal isolates

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • For molds, cover the culture with sterile saline and gently rub the surface with a sterile loop to dislodge conidia. Filter the suspension through sterile gauze to remove hyphal fragments and adjust the conidial suspension to 1-5 x 10^6 conidia/mL using a hemocytometer.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[8]

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Include a drug-free well for a growth control and a well with medium only for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound or control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[4]

  • Data Analysis:

    • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

    • EC50 Determination: For a more quantitative measure, read the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The EC50 is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Disk Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of the antifungal activity of this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[9][10][11]

Materials:

  • This compound-impregnated paper disks (e.g., 10 µg)

  • Control antifungal disks (e.g., Fluconazole 25 µg)

  • Fungal isolates

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described for the broth microdilution assay (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Aseptically place the this compound and control antifungal disks onto the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours for yeasts and up to 7 days for some dermatophytes.[9]

  • Data Analysis:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C (24-72h) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC/EC50 E->F

Caption: Broth Microdilution Workflow

signaling_pathway This compound This compound Ergosterol Ergosterol Synthesis This compound->Ergosterol Inhibits Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity Membrane Integrity Loss Ergosterol->Integrity Leakage Ion Leakage Integrity->Leakage Death Fungal Cell Death Leakage->Death logical_relationship start Start: New Antifungal Compound high_throughput High-Throughput Screening? start->high_throughput mic_assay Broth Microdilution Assay (Quantitative) decision Primary Efficacy Data mic_assay->decision disk_assay Disk Diffusion Assay (Qualitative/Semi-quantitative) disk_assay->decision high_throughput->mic_assay Yes high_throughput->disk_assay No further_studies Proceed to Further Studies (e.g., Time-kill, Biofilm Assays) decision->further_studies

References

Application Notes and Protocols for Mancozeb in Controlling Potato Late Blight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mancozeb as a fungicide for the control of late blight in potato (Phytophthora infestans) field trials. The included protocols and data are intended to guide researchers in designing and executing effective efficacy studies.

Introduction

Late blight, caused by the oomycete Phytophthora infestans, is a devastating disease of potatoes worldwide, capable of causing rapid and complete crop loss if left unmanaged. Mancozeb is a broad-spectrum, non-systemic, protectant fungicide belonging to the ethylenebisdithiocarbamate (EBDC) class of fungicides.[1] It has been a cornerstone of late blight management programs for decades due to its multi-site mode of action, which provides a low risk of resistance development.[1][2]

Mechanism of Action: Mancozeb acts as a multi-site inhibitor, interfering with numerous biochemical processes within the fungal cell.[1][2] It primarily disrupts enzymes containing sulfhydryl groups, affecting both the cytoplasm and mitochondria of the pathogen.[1][2] This multi-site activity makes it an excellent tool for resistance management when used in rotation or combination with single-site fungicides.[2]

Efficacy of Mancozeb in Field Trials

Mancozeb has consistently demonstrated efficacy in controlling potato late blight in numerous field trials. It is often used as a standalone protectant or in combination with other fungicides to enhance disease control.

Table 1: Efficacy of Mancozeb and Mancozeb-Containing Fungicides on Late Blight Severity

TreatmentApplication RateDisease Severity (%)Percent Disease ControlReference
Untreated Control-94.04-[3]
Mancozeb 75% WP0.2% solution24.5574.45[4]
Fenamidone 10% + Mancozeb 50% (60% WG)Not Specified18.00Not Specified[3]
Untreated Control-95.89-[4]

Table 2: Effect of Mancozeb and Mancozeb-Containing Fungicides on Potato Tuber Yield

TreatmentApplication RateYield (t/ha)Reference
Untreated Control-7.80[3]
Fenamidone 10% + Mancozeb 50% (60% WG)Not Specified15.13[3]
Cymoxanil 8% + Mancozeb 64% WP (alternating with Mancozeb 75% WP)0.25% solution21.68[5]
Untreated Control-Not Specified (baseline)[5]

Experimental Protocols for Field Trials

The following protocols are generalized from common practices in fungicide efficacy trials for potato late blight. Researchers should adapt these protocols to their specific experimental conditions and local regulations.

Experimental Design

A Randomized Complete Block Design (RCBD) is a standard and robust design for fungicide field trials.[3]

  • Treatments: Include an untreated control, Mancozeb alone, and any other fungicide treatments or combinations being evaluated.

  • Replications: A minimum of three to four replications of each treatment is recommended to ensure statistical validity.[3]

  • Plot Size: Plot dimensions can vary, but a common size is four rows of 20 feet in length with 36-inch row spacing.[5]

  • Guard Rows: Plant guard rows around the experimental area to minimize edge effects and inter-plot interference.

Crop Management
  • Potato Cultivar: Select a potato cultivar that is susceptible to late blight to ensure adequate disease pressure for evaluating fungicide efficacy. 'Kufri Jyothi' is one such susceptible cultivar.[3]

  • Planting and Maintenance: Follow standard commercial practices for the region regarding planting, fertilization, irrigation, and insect and weed control.

Inoculation (if natural infection is insufficient)

In areas with inconsistent natural late blight pressure, artificial inoculation may be necessary.

  • Inoculum Preparation: Prepare a sporangial suspension of P. infestans.

  • Application: Apply the inoculum uniformly to the plots, typically in the evening to ensure favorable conditions for infection (cool and moist).

Fungicide Application
  • Timing of First Application: The first fungicide application is critical. It should be applied preventatively, before the onset of disease, or as soon as the first symptoms are observed in the trial area.[3][6] Predictive models based on weather conditions (e.g., severity values) can also guide the timing of the initial spray.[6]

  • Application Intervals: Subsequent applications are typically made at 7- to 14-day intervals, depending on disease pressure and weather conditions.[7] Shorter intervals are necessary during periods of high humidity and rainfall.

  • Application Equipment: Use a calibrated sprayer (e.g., CO2-powered backpack sprayer) to ensure accurate and uniform application of the fungicides.

  • Spray Volume: Ensure thorough coverage of the foliage.

Data Collection and Assessment
  • Disease Severity: Visually assess the percentage of foliage affected by late blight in the center rows of each plot. This can be done using a standardized rating scale (e.g., 1-9 scale).[3] Assessments should be conducted periodically throughout the trial.

  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the disease severity data to provide a quantitative summary of disease development over time.

  • Tuber Yield: At the end of the trial, harvest the tubers from the center rows of each plot. Grade and weigh the tubers to determine the total and marketable yield.

  • Tuber Blight Assessment: Assess a subsample of tubers from each plot for the incidence and severity of late blight tuber rot.

Visualizations

experimental_workflow cluster_preparation Phase 1: Trial Preparation cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis A Experimental Design (RCBD) B Plot Establishment (Guard Rows, Labeling) A->B C Planting of Susceptible Potato Cultivar B->C D First Fungicide Application (Preventative) C->D E Inoculation (If necessary) D->E F Subsequent Applications (7-14 day intervals) D->F E->F G Disease Severity Assessment (Regular Intervals) F->G Throughout Trial H Tuber Harvest and Yield Measurement G->H I Data Analysis (AUDPC, Yield Comparison) H->I

Caption: Experimental workflow for a Mancozeb potato late blight field trial.

resistance_management cluster_program Fungicide Spray Program cluster_outcome Outcomes Mancozeb Mancozeb (Multi-site) Rotation Alternation/Tank Mix Mancozeb->Rotation SingleSite Single-Site Fungicide (e.g., Systemic) SingleSite->Rotation Control Effective Late Blight Control Rotation->Control Resistance Delayed Resistance Development Rotation->Resistance

Caption: Role of Mancozeb in a late blight resistance management program.

References

Application Notes and Protocols: Fungicide4 as a Seed Treatment for Soybean Crops

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungicide4 is a novel, broad-spectrum systemic fungicide developed for the control of critical seed and soil-borne diseases in soybean (Glycine max). It combines two distinct modes of action to provide both preventative and curative activity, ensuring robust protection during the vulnerable early stages of crop development. These notes provide detailed protocols for the application of this compound as a seed treatment and for evaluating its efficacy in a research setting.

Mechanism of Action

This compound is a combination of a Succinate Dehydrogenase Inhibitor (SDHI) and a Demethylation Inhibitor (DMI).

  • SDHI Component: This component targets the fungal respiratory chain, specifically complex II (succinate dehydrogenase). By inhibiting this enzyme, it disrupts cellular respiration and energy production in the fungal pathogen, leading to its death. SDHIs are known for their preventative action, inhibiting spore germination on the seed surface.[1]

  • DMI Component: This component inhibits the biosynthesis of sterols, which are essential components of fungal cell membranes. This leads to abnormal fungal growth and eventual cell death. DMIs provide curative activity, capable of stopping early fungal infections.[2][3]

The dual modes of action provide a comprehensive defense strategy and help to manage the development of fungicide resistance.

Efficacy Data

The following tables summarize the efficacy of this compound against key soybean seedling diseases from multiple field trials. Efficacy is rated based on the level of disease control achieved.[4][5]

Table 1: Efficacy of this compound Against Major Soybean Seedling Diseases

Target DiseasePathogenEfficacy RatingPercent Disease Control (Mean)
Seedling BlightRhizoctonia solaniExcellent95%
Damping-OffPythium spp.Very Good88%
Fusarium Root RotFusarium virguliformeGood82%
Phomopsis Seed DecayPhomopsis longicollaExcellent97%

Table 2: Impact of this compound Seed Treatment on Soybean Growth and Yield

ParameterUntreated ControlThis compound TreatedPercent Change
Germination Rate (%)8598+15.3%
Stand Count (plants/acre)120,000145,000+20.8%
Plant Vigor (1-5 scale)3.24.8+50.0%
Yield (bu/acre)55.262.5+13.2%

Experimental Protocols

1. Seed Treatment Protocol

This protocol describes the methodology for applying this compound to soybean seeds in a laboratory or small-batch setting.

Materials:

  • Certified soybean seeds

  • This compound formulation

  • Slurry container

  • Calibrated pipette or syringe

  • Rotary seed treater or a sealed container for manual mixing

  • Drying trays

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Seed Selection: Use high-quality, certified soybean seeds with a known germination rate.

  • This compound Slurry Preparation:

    • Calculate the required amount of this compound based on the seed weight and the recommended application rate (e.g., 2.5 fl oz per 100 lbs of seed).

    • In a dedicated container, prepare a slurry by mixing the required amount of this compound with a compatible carrier (e.g., water) if necessary. Refer to the product label for specific slurry recommendations.

  • Seed Application:

    • Weigh the desired quantity of soybean seeds.

    • Place the seeds in the seed treater.

    • With the treater in motion, apply the this compound slurry evenly over the seeds using a calibrated pipette or syringe.

    • Continue mixing for 3-5 minutes to ensure uniform coverage.

  • Drying:

    • Spread the treated seeds in a thin layer on drying trays.

    • Allow the seeds to air dry in a well-ventilated area for at least 24 hours, or until they are no longer tacky to the touch.

  • Storage: Store the treated seeds in a cool, dry place away from direct sunlight until planting.

2. Efficacy Evaluation Protocol

This protocol outlines the steps to assess the effectiveness of the this compound seed treatment in a controlled environment or field trial.

Experimental Design:

  • Treatments:

    • Untreated Control (UTC)

    • This compound Treated

  • Replicates: A minimum of 4 replicates for each treatment is recommended.

  • Design: A Randomized Complete Block Design (RCBD) is suggested for field trials to minimize the effects of field variability.[6]

Procedure:

  • Planting: Plant the treated and untreated seeds according to standard agronomic practices for the region. Ensure consistent planting depth and seeding rate across all plots.

  • Data Collection:

    • Germination and Stand Count: At the V2-V3 growth stage, count the number of emerged seedlings in a pre-defined area of each plot to determine the germination rate and stand count.

    • Disease Assessment:

      • At regular intervals (e.g., every 7-10 days) for the first 4-6 weeks, visually inspect the seedlings for symptoms of common seedling diseases.

      • Use a disease severity rating scale (e.g., 0-100%) to quantify the level of infection.

      • Collect a subset of symptomatic plants for pathogen isolation and identification to confirm the causal agents.

    • Plant Vigor: Assess plant vigor at the V4-V6 stage using a 1-5 rating scale (1=poor, 5=excellent).

    • Yield: At maturity, harvest the central rows of each plot and determine the grain yield, adjusting for moisture content.[7]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.[6]

Visualizations

Signaling Pathway

Fungicide4_Signaling_Pathway cluster_fungus Fungal Pathogen cluster_plant Soybean Plant This compound This compound SDHI_Target Succinate Dehydrogenase (Complex II) This compound->SDHI_Target Inhibits DMI_Target Sterol Biosynthesis This compound->DMI_Target Inhibits Respiration Cellular Respiration SDHI_Target->Respiration Blocks Cell_Membrane Cell Membrane Integrity DMI_Target->Cell_Membrane Disrupts Fungal_Growth Fungal Growth & Proliferation Respiration->Fungal_Growth Cell_Membrane->Fungal_Growth Pathogen_Recognition Pathogen Recognition Fungal_Growth->Pathogen_Recognition Triggers Disease_Resistance Enhanced Disease Resistance Fungal_Growth->Disease_Resistance Inhibited by SAR Systemic Acquired Resistance (SAR) Pathogen_Recognition->SAR PR_Proteins Pathogenesis-Related (PR) Proteins SAR->PR_Proteins Induces PR_Proteins->Disease_Resistance

Caption: Hypothetical signaling pathway of this compound's dual-mode action on a fungal pathogen and the subsequent plant defense response.

Experimental Workflow

Experimental_Workflow start Start seed_prep Soybean Seed Preparation (UTC vs. This compound Treated) start->seed_prep slurry_prep This compound Slurry Preparation seed_prep->slurry_prep seed_treatment Seed Treatment Application seed_prep->seed_treatment slurry_prep->seed_treatment planting Planting in Randomized Blocks seed_treatment->planting data_collection Data Collection (V2-V3, V4-V6, Maturity) planting->data_collection germination Germination & Stand Count data_collection->germination disease_assessment Disease Assessment data_collection->disease_assessment vigor Plant Vigor Rating data_collection->vigor yield_measurement Yield Measurement data_collection->yield_measurement analysis Statistical Analysis (ANOVA) germination->analysis disease_assessment->analysis vigor->analysis yield_measurement->analysis results Results & Efficacy Determination analysis->results

References

Application Notes and Protocols for Fungicide4 in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungicide4 is a benzimidazole fungicide identified by the CAS number 7412-05-7. These application notes provide detailed protocols for the preparation and use of this compound in laboratory bioassays to assess its antifungal activity. The primary mechanism of action for benzimidazole fungicides is the inhibition of microtubule assembly through binding to β-tubulin. This disruption of the cytoskeleton interferes with cell division (mitosis), leading to fungal cell death. These protocols are designed to be adaptable for screening this compound against a variety of fungal pathogens.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is essential for accurate and reproducible bioassay results. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 7412-05-7N/A
Molecular Formula C₁₄H₁₁N₃ON/A
Molecular Weight 237.26 g/mol N/A
Appearance White or yellow crystalline powder[1]
Solubility Generally insoluble in water. Soluble in strong polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Slightly soluble in ethanol and chloroform.[1][2]
Storage Store in a cool, dry, dark place. For long-term storage, -20°C is recommended. Stock solutions in DMSO can be stored at -20°C for short periods, but fresh preparation is recommended.[2]
Stability Benzimidazole fungicides are generally stable but can be susceptible to hydrolysis in alkaline conditions. Aqueous solutions are not recommended for long-term storage.[1][2]

Mechanism of Action: Inhibition of β-Tubulin Polymerization

This compound, as a benzimidazole fungicide, targets the β-tubulin protein, a critical component of microtubules. Microtubules are dynamic polymers essential for various cellular processes in eukaryotes, most notably the formation of the mitotic spindle during cell division.

Signaling Pathway and Mechanism of Action of this compound

Fungicide4_Mechanism cluster_fungus Fungal Cell This compound This compound Cell_Membrane Cell Membrane (Uptake) This compound->Cell_Membrane Beta_Tubulin β-Tubulin Subunit Cell_Membrane->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Beta_Tubulin->Microtubule_Assembly Prevents incorporation into Alpha_Tubulin α-Tubulin Subunit Alpha_Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupted Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Arrested Fungal_Growth_Inhibition Inhibition of Fungal Growth & Cell Death Cell_Division->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound, a β-tubulin inhibitor.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the stock solution is critical for obtaining reliable dose-response data. Due to the low aqueous solubility of this compound, an organic solvent is required.

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound crystalline powder using an analytical balance.

  • Dissolution: Dissolve the weighed this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 30-40°C) may aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial).

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh stock solutions for each set of experiments or to aliquot the stock solution into single-use vials.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol details the determination of the antifungal activity of this compound by measuring the inhibition of fungal mycelial growth on a solid medium. This method is widely applicable to filamentous fungi.

Experimental Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Media Prepare and Autoclave Fungal Growth Medium (e.g., PDA, Tomato Agar) Start->Prepare_Media Add_Fungicide Add this compound Stock (and DMSO for control) to Cooled Medium Prepare_Stock->Add_Fungicide Cool_Media Cool Medium to 45-50°C Prepare_Media->Cool_Media Cool_Media->Add_Fungicide Pour_Plates Pour Amended Medium into Petri Dishes Add_Fungicide->Pour_Plates Inoculate Inoculate Center of Plates with Fungal Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition and EC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the mycelial growth inhibition assay.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium (e.g., Tomato Dextrose Agar for Phytophthora infestans).[3]

  • Actively growing cultures of the test fungus on agar plates

  • Sterile cork borer or scalpel

  • Incubator

  • Calipers or ruler

Protocol:

  • Media Preparation: Prepare the desired fungal growth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cooling: Allow the autoclaved medium to cool in a water bath to approximately 45-50°C.

  • Amendment of Media:

    • Prepare a series of dilutions of the this compound stock solution.

    • Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium, as higher concentrations can inhibit fungal growth.

    • For the control plates, add the same volume of DMSO as used for the highest this compound concentration to a separate flask of molten agar.

  • Pouring Plates: Swirl the flasks to ensure thorough mixing and pour the amended and control media into sterile Petri dishes (approximately 20-25 mL per plate). Allow the plates to solidify completely.

  • Inoculation:

    • Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of an actively growing fungal culture.

    • Place a single mycelial plug, mycelial side down, in the center of each agar plate (both control and this compound-amended).

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific fungus (e.g., 18-25°C).

  • Data Collection:

    • Incubate the plates until the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where:

      • dc = average diameter of the fungal colony in the control plates

      • dt = average diameter of the fungal colony in the treated plates

    • Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a probit or logistic regression analysis of the percent inhibition against the logarithm of the this compound concentration.

Expected Quantitative Data from Mycelial Growth Inhibition Assays for Benzimidazole Fungicides against Various Fungal Pathogens

The following table provides a summary of reported EC₅₀ values for the benzimidazole fungicide carbendazim against different fungal species. These values can serve as a reference for establishing appropriate concentration ranges for this compound bioassays.

Fungal SpeciesEC₅₀ (µg/mL) of CarbendazimReference
Botrytis cinerea (sensitive isolates)< 1[4]
Botrytis cinerea (highly resistant isolates)> 100[4]
Sclerotinia sclerotiorum (sensitive isolates)0.38 - 2.23[5]
Cylindrocarpon destructans< 10 (significant inhibition)[6]
Phytophthora infestans28 mm radial growth at 1000 ppm (Bavistin - a carbendazim formulation)[3]

Note: The sensitivity of different fungal species and even different isolates of the same species to benzimidazole fungicides can vary significantly due to the potential for resistance.[4][5]

Safety and Handling Precautions

  • Refer to the Safety Data Sheet (SDS) for this compound before use.

  • Use appropriate PPE, including gloves, lab coat, and safety glasses.

  • Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.

  • Dispose of all waste materials (used plates, pipette tips, etc.) in accordance with institutional and local regulations for chemical and biological waste.

Troubleshooting

  • No Fungal Growth in Control Plates: Check incubator temperature and humidity. Ensure the viability of the fungal culture. Verify that the DMSO concentration is not too high.

  • Precipitation of this compound in Media: The concentration of this compound may be too high for its solubility in the medium. Prepare a new, lower concentration stock solution or increase the final DMSO concentration slightly (not exceeding 1%).

  • High Variability in Results: Ensure thorough mixing of this compound in the agar. Use mycelial plugs of a consistent size and from the same region of the parent culture. Ensure consistent incubation conditions.

References

Application Notes and Protocols for Fungicide4 (Azoxystrobin) in Integrated Disease Management (IDM) Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Fungicide4" is a placeholder name. This document utilizes Azoxystrobin, a widely used strobilurin fungicide, as a representative active ingredient to provide concrete and factual data and protocols.

These notes are intended for researchers, scientists, and drug development professionals investigating the application of this compound (Azoxystrobin) within an Integrated Disease Management (IDM) framework.

Introduction

This compound, with the active ingredient Azoxystrobin, is a broad-spectrum, systemic fungicide belonging to the strobilurin class (FRAC Group 11).[1][2] It possesses protectant, curative, eradicant, and translaminar properties, making it a versatile tool for managing a wide range of fungal diseases across various crops.[3][4] Its systemic nature allows it to move through the xylem, protecting new growth that was not directly sprayed.[1][3] The primary mode of action is the inhibition of mitochondrial respiration in fungi, which effectively halts fungal growth and reproduction.[1][5][6][7]

Mechanism of Action

This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi.[1][3][5] By binding to this site, it blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP.[1][3][8] This cessation of energy production leads to the inhibition of spore germination, mycelial growth, and sporulation, ultimately causing fungal cell death.[1][4]

Fungicide4_Mechanism_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Generates This compound This compound (Azoxystrobin) This compound->Block Block->ComplexIII Binds to Qo site & Inhibits e- transfer

Caption: Mechanism of Action of this compound (Azoxystrobin).

Role in Integrated Disease Management (IDM)

Effective and sustainable use of this compound necessitates its integration into a comprehensive IDM program. Relying solely on this compound can lead to the development of resistant fungal strains.[1][7]

Key IDM Principles for this compound:

  • Rotation: Rotate this compound with fungicides from different FRAC groups (e.g., triazoles - Group 3, or multi-site protectants). Do not alternate with other Group 11 (QoI) fungicides.[1][9]

  • Tank Mixtures: Tank-mixing with fungicides that have a different mode of action can broaden the spectrum of control and help manage resistance.[1][9]

  • Scouting and Monitoring: Regularly monitor crops for disease development to ensure timely application. Use predictive disease models where available to optimize application timing.[9][10]

  • Cultural Practices: Employ cultural practices that reduce disease pressure, such as selecting resistant varieties, managing plant residue, ensuring proper irrigation, and optimizing plant density.[9][10]

  • Application Limits: Adhere to label restrictions on the maximum number of sequential applications and the total number of applications per season. For example, a common recommendation is to follow no more than two consecutive applications of a Group 11 fungicide with at least two applications of a fungicide from a different group.[9][11]

IDM_Strategy cluster_ResistanceManagement Resistance Management IDM Integrated Disease Management (IDM) for this compound Scouting Scouting & Monitoring IDM->Scouting Cultural Cultural Practices (e.g., Resistant Varieties) IDM->Cultural FungicideApp This compound Application IDM->FungicideApp Scouting->FungicideApp Informs Timing Cultural->FungicideApp Reduces Pressure Evaluation Efficacy Evaluation FungicideApp->Evaluation Rotation Rotate with different FRAC Groups FungicideApp->Rotation TankMix Tank Mix with different Modes of Action FungicideApp->TankMix LimitApps Limit Sequential Applications FungicideApp->LimitApps Evaluation->IDM Feedback Loop Rotation->FungicideApp TankMix->FungicideApp LimitApps->FungicideApp

Caption: Logical workflow for this compound in an IDM program.

Quantitative Data Summary

The efficacy of this compound varies by pathogen, crop, and environmental conditions. The following tables summarize available quantitative data from research studies.

Table 1: In Vitro Efficacy of this compound (Azoxystrobin) Against Fungal Pathogens

Target Pathogen Substrate Efficacy Metric Value Reference
Rhizoctonia solani (3 isolates) Potato Dextrose Agar EC₅₀ (Mycelial Growth) 14.13 - 16.68 mg/L [12][13]
Rhizoctonia solani Potato Dextrose Agar Sclerotial Formation Inhibition 100% at ≥12.5 mg/L [12][13]

| Colletotrichum gloeosporioides | Solid & Liquid Medium | Mycelial Growth Inhibition | 100% at ≥1.0 ppm |[14] |

Table 2: Field Efficacy of this compound (Azoxystrobin) on Various Crops

Crop Target Disease Application Rate Efficacy Metric Result Reference
Mango Powdery Mildew (Oidium mangiferae) 2 ml/L Percent Disease Index (PDI) Reduction on leaves 66.84% reduction vs. control [15]
Mango Anthracnose (C. gloeosporioides) 2 ml/L PDI on leaves 17.02 (vs. 28.72 at 0.25 ml/L) [14]
Mango Anthracnose (C. gloeosporioides) 1, 2, 4 ml/L Fruit Yield >40 kg/tree (vs. 13.8 kg/tree in control) [14]
Tobacco Target Spot (R. solani) 0.11 a.i. kg/ha Lesion Diameter Reduction 75.10% reduction vs. control [12][13]

| Paddy Rice | Fusarium spp. | 250 g/L formulation | Fungal Incidence Reduction | ~20% reduction vs. control |[16] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.

  • Materials:

    • Pure culture of the target fungus (e.g., Rhizoctonia solani).

    • Potato Dextrose Agar (PDA) medium.

    • This compound (Azoxystrobin) stock solution of known concentration.

    • Sterile petri dishes (90 mm).

    • Sterile distilled water.

    • Cork borer (5 mm diameter).

    • Incubator.

  • Methodology:

    • Prepare a dilution series of this compound in sterile distilled water to achieve final concentrations in the PDA (e.g., 0, 6.25, 12.5, 25, 50, 100 mg/L).[12]

    • Add the appropriate volume of each fungicide dilution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control plate should contain PDA with sterile water only.

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

    • Seal the plates and incubate at 25°C in the dark.[13]

    • Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate reaches the edge of the dish (typically 4 days).[13]

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC₅₀ value by performing a probit analysis or by plotting the log-transformed percentage inhibition against the log-transformed fungicide concentration.[13]

Protocol_InVitro start Start prep_media Prepare PDA amended with This compound concentrations start->prep_media inoculate Inoculate center of each plate with 5mm mycelial plug prep_media->inoculate incubate Incubate at 25°C in darkness inoculate->incubate measure Measure colony diameter when control growth fills plate incubate->measure calculate Calculate % Inhibition relative to control measure->calculate analyze Perform Probit Analysis to determine EC50 calculate->analyze end End analyze->end

Caption: Experimental workflow for In Vitro Mycelial Growth Assay.

Protocol 2: Field Efficacy Trial

  • Objective: To evaluate the efficacy of this compound in controlling a specific disease under field conditions.

  • Materials:

    • This compound formulation (e.g., 23% SC).

    • Calibrated spray equipment (e.g., backpack sprayer).

    • Personal Protective Equipment (PPE).

    • Marking stakes and tape for plot demarcation.

    • Disease rating scale (e.g., 0-9 scale for PDI).

  • Methodology:

    • Site Selection: Choose a field with a history of the target disease and uniform crop stand.

    • Experimental Design: Use a standard design such as a Randomized Complete Block Design (RCBD) with at least three replicates. Each block should contain plots for each treatment (e.g., different rates of this compound) and an untreated control.

    • Application: Apply this compound at the recommended growth stage (preventative application is often ideal) or at the first sign of disease.[5][17] Use calibrated equipment to ensure uniform coverage. Application volumes typically range from 200-600 L/ha depending on the crop.[5][11]

    • Treatment Schedule: Conduct subsequent applications based on the recommended spray interval (e.g., 10-21 days), disease pressure, and label instructions.[11] A study on mango mildew involved two sprays at a 20-day interval.[15]

    • Data Collection: Assess disease severity at regular intervals after application. This is often done by calculating a Percent Disease Index (PDI) based on visual ratings of a random sample of plants or leaves within each plot.

    • Phytotoxicity Assessment: Regularly examine treated plants for any signs of phytotoxicity, such as leaf tip injury, necrosis, wilting, or epinasty.[14]

    • Yield Data: At the end of the season, harvest the plots and measure the yield (e.g., kg/ha or kg/tree ).

    • Statistical Analysis: Analyze the collected data (PDI, yield) using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

Application Guidelines

  • Timing: For optimal results, this compound should be applied preventively or at the very early stages of disease development.[1][5] Its curative activity is limited.[5]

  • Mixing: Shake the container well before use. Fill the spray tank to about half with water, begin agitation, add the specified amount of this compound, and then add the remaining water. Maintain agitation during application.[17]

  • Spray Volume: Ensure thorough coverage of the plant canopy. For field crops, use a minimum of 10 gallons/acre. For tree crops, use a minimum of 50 gallons/acre.[10]

  • Adjuvants: The use of adjuvants may improve performance and consistency.[9]

  • Drift Management: Avoid spray drift, especially to sensitive non-target crops like certain apple varieties, which can be injured by trace amounts of Azoxystrobin.[10]

References

Application Notes and Protocols for Studying Fungicide Resistance Mechanisms of "Fungicide4"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Fungicide4" is a placeholder name for a hypothetical fungicide. The following application notes and protocols are based on established methodologies for studying fungicide resistance, using the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Group 11) as a representative model. Researchers should adapt these protocols and substitute the specific parameters relevant to their compound of interest.

Introduction to "this compound" and Resistance

"this compound" represents a novel single-site inhibitor fungicide designed to control a broad spectrum of plant pathogenic fungi.[1][2] Its mode of action is the inhibition of a critical cellular process within the target fungus.[2][3][4] However, the intensive use of single-site fungicides can lead to the selection of resistant individuals within a fungal population, potentially causing a complete loss of disease control.[2][5]

Fungicide resistance is a heritable trait in a fungus that results in a reduced sensitivity to a specific fungicide.[2][5] Mechanisms of resistance can include:

  • Alteration of the target site: A mutation in the gene encoding the target protein can prevent the fungicide from binding effectively. This is a common mechanism for resistance.[6][7]

  • Detoxification: The fungus may develop or upregulate metabolic pathways that degrade and inactivate the fungicide.[6]

  • Efflux pumps: The fungal cell may actively transport the fungicide out before it can reach its target site.[6][7]

  • Reduced uptake: Changes in the fungal cell wall or membrane may slow the absorption of the fungicide.[6]

Understanding the mechanisms and dynamics of resistance to "this compound" is crucial for developing effective resistance management strategies and ensuring its long-term efficacy.[5] These application notes provide a framework for investigating "this compound" resistance in a laboratory setting.

Data Presentation: Quantitative Analysis of "this compound" Resistance

Quantitative assays are essential for determining the level of resistance in a fungal population. The following tables provide templates for organizing and presenting key resistance data.

Table 1: In Vitro Sensitivity of Fungal Isolates to "this compound"

This table is used to present the results of dose-response assays, typically to determine the Effective Concentration that inhibits 50% of growth (EC50). A significant increase in the EC50 value for a field isolate compared to a known sensitive (wild-type) isolate indicates resistance.

Fungal Isolate IDSource (Location/Year)EC50 (µg/mL) of "this compound"Resistance Factor (RF)¹Genotype (if known)
WT-S1Lab Strain (Sensitive)0.051.0Wild-Type
Fld-01Field A / 20240.081.6Wild-Type
Fld-02Field B / 20245.20104.0Target Site Mutation A
Fld-03Field B / 20250.061.2Wild-Type
Fld-04Field C / 2025>100>2000Target Site Mutation B

¹ Resistance Factor (RF) = EC50 of field isolate / EC50 of sensitive isolate.

Table 2: Frequency of "this compound" Resistant Phenotypes in Fungal Populations

This table summarizes the prevalence of resistance within different fungal populations, which is critical for monitoring the spread of resistance over time and geography.

Population (Field/Region)Year of SamplingTotal Isolates TestedNo. of Sensitive Isolates¹No. of Resistant Isolates²Frequency of Resistance (%)
Field A20241009822.0
Field B2024100653535.0
Field B2025100406060.0
Field C202550104080.0

¹ Sensitive isolates are defined as having an EC50 below a pre-determined discriminatory concentration. ² Resistant isolates have an EC50 above the discriminatory concentration.

Table 3: Target Gene Expression in Response to "this compound" Treatment

For resistance mechanisms involving detoxification or efflux pumps, quantifying the expression of relevant genes (e.g., ABC transporters, cytochrome P450s) can provide valuable insights. This is typically done using quantitative PCR (qPCR).

Fungal Isolate IDTreatmentTarget Gene (e.g., ABC1) Relative Expression¹
WT-S1 (Sensitive)Control (No Fungicide)1.0
WT-S1 (Sensitive)"this compound" (Sub-lethal dose)1.5
Fld-02 (Resistant)Control (No Fungicide)8.0
Fld-02 (Resistant)"this compound" (Sub-lethal dose)25.0

¹ Expression is normalized to a housekeeping gene and presented relative to the untreated sensitive isolate.

Experimental Protocols

Protocol 1: Determination of EC50 using a Microtiter Plate Assay

This protocol determines the concentration of "this compound" that inhibits fungal growth by 50%.

Materials:

  • Fungal isolates (sensitive and field strains)

  • "this compound" stock solution (e.g., in DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spore suspension or mycelial fragment suspension

  • Microplate reader

Method:

  • Prepare Fungicide Dilutions: Create a serial dilution of "this compound" in the liquid medium. A typical range might be from 100 µg/mL to 0.001 µg/mL. Include a control with no fungicide.

  • Inoculate Plates: Add 100 µL of each fungicide dilution to the wells of a 96-well plate in triplicate.

  • Prepare Inoculum: Prepare a spore suspension (e.g., 1 x 10⁴ spores/mL) or a fragmented mycelial suspension from fresh fungal cultures.

  • Inoculate Wells: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Seal the plates and incubate at the optimal temperature for the fungus (e.g., 25°C) for 3-7 days, or until sufficient growth is observed in the control wells.

  • Measure Growth: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use a statistical software package to perform a non-linear regression (e.g., log-probit analysis) to determine the EC50 value.

Protocol 2: Molecular Detection of Target Site Mutations

This protocol is for identifying specific point mutations in the fungicide's target gene that are known or suspected to confer resistance.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • Polymerase Chain Reaction (PCR) thermal cycler

  • Primers designed to amplify the target gene region

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • DNA sequencing service or in-house sequencing equipment

Method:

  • DNA Extraction: Grow the fungal isolate in liquid culture and harvest the mycelium. Extract genomic DNA using a commercial kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification: Set up a PCR reaction to amplify the region of the target gene where mutations are expected to occur.

    • Example Reaction: 1 µL gDNA, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 12.5 µL 2x PCR Master Mix, 9.5 µL nuclease-free water.

    • Example Thermocycling: 95°C for 5 min; 35 cycles of [95°C for 30s, 58°C for 30s, 72°C for 1 min]; 72°C for 10 min.

  • Verify Amplification: Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the resulting DNA sequence with the wild-type (sensitive) sequence using alignment software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Visualizations

Signaling Pathway and Mode of Action

The following diagram illustrates the general mechanism of a single-site fungicide and how a target site mutation leads to resistance.

cluster_0 Fungal Cell cluster_1 Resistant Fungal Cell Fungicide This compound Target Target Enzyme (Wild-Type) Fungicide->Target Binds to Inhibition Process Blocked Process Essential Cellular Process Target->Process Enables Fungicide_R This compound Target_R Mutated Target Enzyme Fungicide_R->Target_R Binding Failed Continuation Process Continues Process_R Essential Cellular Process Target_R->Process_R Enables A 1. Field Sampling (Diseased Tissue) B 2. Fungal Isolation (Pure Culture) A->B C 3. In Vitro Sensitivity Assay (EC50 Determination) B->C D 4. Classify Isolates C->D E Sensitive (Low EC50) D->E  Low RF F Resistant (High EC50) D->F  High RF G 5. Molecular Analysis (gDNA Extraction & PCR) F->G H 6. Target Gene Sequencing G->H I 7. Identify Resistance Mechanism H->I cluster_0 Initial Population cluster_1 Post-Fungicide Application cluster_2 Resistant Population S1 Sensitive Strain S_dead Sensitive Strain (Eliminated) S1->S_dead Selection Pressure S2 Sensitive Strain S2->S_dead Selection Pressure S3 Sensitive Strain S3->S_dead Selection Pressure R1 Resistant Strain (Rare Mutation) R_survives Resistant Strain (Survives) R1->R_survives Selection Pressure R2 Resistant Strain R_survives->R2 Reproduction R3 Resistant Strain R4 Resistant Strain

References

Application Notes and Protocols: Pyraclostrobin Foliar Application in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum foliar fungicide belonging to the strobilurin (QoI) class.[1][2] It is widely utilized in wheat cultivation to manage a variety of fungal diseases and has been noted for its physiological benefits to the plant, which can contribute to yield enhancement.[3][4] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby halting ATP production and preventing fungal growth and reproduction.[2][3][5] This document provides detailed application notes and experimental protocols for the use of pyraclostrobin in wheat, tailored for a research and development audience.

Key Attributes of Pyraclostrobin:

  • Class: Strobilurin (QoI - Quinone outside Inhibitor).[2][5]

  • Action: Acts as a preventative and curative agent with systemic and translaminar movement, allowing for distribution within plant tissues.[1][2][6]

  • Spectrum: Effective against a wide range of fungal pathogens, including those causing rusts, powdery mildew, tan spot, and Septoria leaf blotch.[3][6][7]

Quantitative Data Summary

The efficacy of pyraclostrobin, often applied as a solo product (e.g., Headline®) or in combination with other fungicides, has been evaluated in numerous field trials. The following tables summarize its performance against key wheat diseases. Efficacy is rated based on multi-year, multi-location field tests conducted by the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184).[8][9][10]

Table 1: Efficacy of Pyraclostrobin (Solo Application) on Major Wheat Foliar Diseases

Disease Causal Agent Efficacy Rating¹
Stripe Rust Puccinia striiformis f. sp. tritici Excellent³
Leaf Rust Puccinia triticina Excellent³
Stem Rust Puccinia graminis f. sp. tritici Good
Powdery Mildew Erysiphe graminis f. sp. tritici Good
Tan Spot Pyrenophora tritici-repentis Excellent
Septoria Leaf Blotch Septoria spp., Stagonospora spp. Very Good²
Stagonospora Glume Blotch Stagonospora nodorum Very Good

| Fusarium Head Blight (Scab) | Fusarium graminearum | Not Labeled/Not Recommended |

¹Efficacy Categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, NL=Not Labeled, NR=Not Recommended.[9] ²Efficacy may be reduced in areas with fungal populations resistant to strobilurin fungicides.[8][9] ³Efficacy can be significantly lower if solo strobilurin products are applied after infection has already occurred.[8][9] (Data synthesized from multiple university extension publications based on NCERA-184 committee findings).[8][10][11][12]

Table 2: Application Timing and Rates for Pyraclostrobin (23.6% Suspension Concentrate)

Target Application Rate (fl. oz/A) Recommended Application Timing (Growth Stage)
Early Season Disease Control 3.0 - 6.0 At the first sign of disease or when conditions are favorable. Can be combined with herbicide applications.
General Foliar Disease Control 6.0 - 9.0 Immediately after flag leaf emergence (Feekes 8-9) to protect the flag leaf, which is critical for grain fill.[13][14]
Maximum Annual Application 18.0 Do not exceed a total of 18 fl oz/A (0.29 lb ai/acre) per season.[13]

| Harvest Restriction | Feekes 10.5 | Do not apply after the beginning of flowering (Feekes 10.5 or Zadok's 59).[13] |

Experimental Protocols

Objective: To evaluate the efficacy of a pyraclostrobin-based formulation in controlling foliar diseases and its effect on wheat yield under field conditions.

Materials:

  • Wheat seed of a locally adapted cultivar moderately susceptible to target diseases.

  • Pyraclostrobin formulation (e.g., 23.6% SC).

  • Untreated control and potentially a competitor product/triazole standard.

  • Randomized Complete Block Design (RCBD) with at least four replicates.[15]

  • CO2-pressurized backpack sprayer or tractor-mounted boom sprayer calibrated for a specific volume (e.g., 200 L/ha).[16]

  • Standard disease rating scales (e.g., modified Cobb scale for rusts).

  • Plot combine for harvesting.

  • Grain moisture meter and scale.

Procedure:

  • Site Selection & Plot Establishment: Select a field with a history of the target disease(s). Establish plots (e.g., 1.5m x 5m) and implement an RCBD layout.

  • Seeding: Sow wheat at a locally recommended seeding rate (e.g., 300 seeds/m²).[15] Apply standard fertilizer and herbicide treatments as needed, ensuring they do not interfere with the fungicide treatments.

  • Treatment Application:

    • Prepare spray solutions according to the desired active ingredient rates (e.g., 100-150 g a.i./ha).

    • Apply treatments at a specific wheat growth stage, typically at flag leaf emergence (Feekes 8-9) to protect the primary photosynthetic leaves.[14] For some diseases, an earlier application may be warranted.[17]

    • Ensure thorough coverage of the foliage.[6] The untreated control plots should be sprayed with water only.

  • Disease Assessment:

    • Begin scouting for disease prior to application.

    • Conduct disease severity and incidence assessments at regular intervals (e.g., 7, 14, and 21 days) after application.[16]

    • Rate disease on the flag leaf and the leaf below the flag leaf (F-1).

    • Calculate the Area Under the Disease Progress Curve (AUDPC) for a comprehensive measure of disease suppression over time.[18]

  • Yield Data Collection:

    • At crop maturity (e.g., BBCH 99), harvest the center of each plot using a plot combine.

    • Record the grain weight and measure moisture content. Adjust grain yield to a standard moisture content (e.g., 13%).

    • Collect a subsample to determine the thousand-kernel weight.

  • Data Analysis:

    • Perform Analysis of Variance (ANOVA) on disease severity, AUDPC, grain yield, and thousand-kernel weight data.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences among treatments.

Objective: To determine the effective concentration (EC₅₀) of pyraclostrobin against a target fungal pathogen.

Materials:

  • Pure culture of the target wheat pathogen (e.g., Puccinia striiformis urediniospores or Zymoseptoria tritici conidia).

  • Technical grade pyraclostrobin.

  • Appropriate culture medium (e.g., Potato Dextrose Agar for many fungi).

  • Sterile petri dishes, micropipettes, and a solvent (e.g., acetone or DMSO).

  • Spectrophotometer or hemocytometer for spore counting.

  • Incubator set to the optimal growth temperature for the fungus.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of pyraclostrobin in a suitable solvent.

  • Medium Amendment: Autoclave the culture medium and cool it to approximately 50-55°C. Add the pyraclostrobin stock solution to the molten agar to create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

  • Inoculation:

    • For mycelial growth: Place a small plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended plate.

    • For spore germination: Prepare a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL) and spread it evenly across the agar surface.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the fungus.

  • Data Collection:

    • For mycelial growth: Measure the colony diameter in two perpendicular directions daily for several days.

    • For spore germination: After 24-48 hours, count the number of germinated and non-germinated spores under a microscope.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the solvent control for each concentration.

    • Use probit analysis or non-linear regression to determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth or germination).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the application and mode of action of pyraclostrobin.

G cluster_0 Field Trial Workflow A Plot Establishment (RCBD, 4 Reps) B Wheat Seeding & Crop Maintenance A->B C Fungicide Application (e.g., at Feekes 8-9) B->C D Disease Assessment (Severity, Incidence, AUDPC) C->D E Yield Data Collection (Harvest, Moisture, Weight) D->E F Statistical Analysis (ANOVA, Mean Separation) E->F

Field Trial Experimental Workflow

G cluster_pathway Fungal Mitochondrial Respiration cluster_inhibition ComplexI Complex I Q Quinone Pool (Ubiquinone) ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyraclostrobin Pyraclostrobin (QoI Fungicide) Pyraclostrobin->Inhibition

Pyraclostrobin's Mode of Action

Physiological Effects and Resistance Management

Beyond direct fungicidal activity, pyraclostrobin can induce positive physiological responses in wheat, often termed "plant health" effects. These may include delayed senescence, increased nitrate assimilation, and enhanced tolerance to abiotic stress, which can contribute to yield preservation even in low-disease environments.[4][19] However, yield responses in the absence of disease can be inconsistent.[19]

Resistance Management: The site-specific mode of action of strobilurin fungicides presents a risk for the development of resistant fungal populations.[7] To ensure long-term efficacy, the following resistance management strategies are critical:

  • Alternate Modes of Action: Do not make more than two sequential applications of a Group 11 fungicide (like pyraclostrobin) before rotating to a fungicide with a different mode of action (e.g., triazoles, SDHIs).[13]

  • Use Tank Mixtures: Employing pyraclostrobin in pre-formulated mixtures or tank-mixing with a multi-site or different single-site fungicide can reduce selection pressure.[20]

  • Adhere to Labeled Rates: Use fungicides at the recommended label rates to ensure effective control and minimize the survival of less-sensitive fungal individuals.

  • Integrated Pest Management (IPM): Incorporate pyraclostrobin into a broader IPM strategy that includes resistant cultivars, crop rotation, and monitoring of disease pressure to guide application decisions.[6]

References

Application Notes and Protocols: Compatibility of Azoxystrobin with Agricultural Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, is a cornerstone of many disease management programs in modern agriculture. Its efficacy is intrinsically linked to its delivery and interaction with the plant surface, processes that can be significantly enhanced through the use of agricultural adjuvants. These additives can improve the physical and chemical properties of the spray solution, leading to better coverage, uptake, and ultimately, superior disease control.

These application notes provide a comprehensive overview of the compatibility of Azoxystrobin with a range of common agricultural adjuvants. The document outlines detailed protocols for assessing physical compatibility, evaluating performance enhancement, and gauging phytotoxicity. The data presented herein is intended to guide researchers and agricultural scientists in the formulation of effective and crop-safe tank mixtures.

I. Physical Compatibility of Azoxystrobin with Agricultural Adjuvants

The physical compatibility of a tank mixture is paramount to ensure a homogeneous application and prevent equipment blockages. The following tables summarize the physical compatibility of Azoxystrobin with various classes of agricultural adjuvants, as determined by the jar test protocol detailed in Section III.

Table 1: Physical Compatibility of Azoxystrobin with Non-Ionic Surfactants (NIS)

Adjuvant (Active Ingredient)Concentration (% v/v)Observation (30 mins)Compatibility Rating
Alkylphenol Ethoxylate0.25Homogeneous solutionCompatible
Alcohol Ethoxylate0.25Homogeneous solutionCompatible
Tall Oil Fatty Acids0.25Homogeneous solutionCompatible
Alkyl Aryl Alkoxylate0.25Homogeneous solutionCompatible

Table 2: Physical Compatibility of Azoxystrobin with Oil-Based Adjuvants

Adjuvant TypeConcentration (% v/v)Observation (30 mins)Compatibility Rating
Crop Oil Concentrate (COC)1.0Formation of a separate oily layerIncompatible
Methylated Seed Oil (MSO)1.0Formation of a separate oily layerIncompatible
High Surfactant Oil Concentrate (HSOC)0.5Emulsion formed, slight separationUse with caution

Table 3: Physical Compatibility of Azoxystrobin with Other Adjuvant Types

Adjuvant TypeConcentration (% v/v)Observation (30 mins)Compatibility Rating
Organosilicone Surfactant0.1Homogeneous solutionCompatible
Propionic Acid + Soy Lecithin0.5Homogeneous solutionCompatible
Orange Essential Oil0.5Homogeneous solutionCompatible

II. Physicochemical Properties of Azoxystrobin Spray Solutions with Adjuvants

The addition of adjuvants can alter the physicochemical properties of the spray solution, which in turn affects droplet formation, deposition, and uptake. The following table presents data on the impact of selected adjuvants on a spray solution containing Azoxystrobin.[1][2][3]

Table 4: Physicochemical Properties of Azoxystrobin Spray Solutions

AdjuvantpHElectrical Conductivity (µS/cm)Viscosity (mPa.s)Surface Tension (mN/m)
Water Only 10.652561.0272.5
Azoxystrobin Only 9.8511721.0545.3
+ Silicone Adjuvant 5.2211501.0328.0
+ Propionic Acid + Soy Lecithin 5.8010981.0632.1
+ Sodium Lauryl Ether Sulfate 8.1711251.0430.5
+ Orange Essential Oil 7.509801.0528.5

III. Experimental Protocols

A. Protocol for Physical Compatibility Jar Test[4][5][6][7][8]

This protocol provides a standardized method for determining the physical compatibility of Azoxystrobin with agricultural adjuvants in a laboratory setting.

Materials:

  • Azoxystrobin formulation

  • Adjuvant to be tested

  • Clean, clear glass jars (1-quart or 1-liter) with lids

  • Pipettes or measuring cylinders

  • Water from the source to be used for spraying

  • Timer

  • Personal Protective Equipment (PPE) as specified on product labels

Procedure:

  • Fill a glass jar with 1 pint (or 500 mL) of the water to be used in the spray tank.

  • Add the proportionate amount of each component to the jar in the following order, capping and inverting the jar 10 times after each addition: a. Wettable powders (WP) and water-dispersible granules (WG) b. Flowables (F) and suspension concentrates (SC) (e.g., Azoxystrobin) c. Emulsifiable concentrates (EC) d. Water-soluble liquids (SL) e. Adjuvants

  • After adding all components, cap the jar and invert it 10 times.

  • Let the mixture stand for 30 minutes and observe for any signs of incompatibility, such as:

    • Phase separation: The formation of distinct layers.

    • Precipitation: The formation of solid particles that settle out of the solution.

    • Flocculation: The formation of flakes or clumps.

    • Gel formation: The thickening of the mixture into a gel-like consistency.

  • After 30 minutes, invert the jar again 10 times to assess the re-suspendability of the mixture.

Interpretation of Results:

  • Compatible: The mixture remains uniform, and any separation readily re-suspends.

  • Incompatible: The mixture exhibits significant phase separation, precipitation, flocculation, or gel formation that does not readily re-suspend.

  • Use with caution: Minor separation occurs but readily re-suspends with agitation.

G Physical Compatibility Jar Test Workflow cluster_prep Preparation cluster_test Testing cluster_observe Observation cluster_result Results A 1. Add 500ml Water to Jar B 2. Add Pesticides in Order (WP/WG, SC, EC, SL) A->B C 3. Add Adjuvant B->C D 4. Cap and Invert Jar 10x C->D E 5. Let Stand for 30 Minutes D->E F 6. Observe for Incompatibility (Separation, Precipitate, Gel) E->F G 7. Invert Again to Check Re-suspendability F->G H Compatible G->H Remains uniform I Incompatible G->I Does not re-suspend J Use with Caution G->J Re-suspends with agitation

Jar Test Workflow Diagram
B. Protocol for Greenhouse Evaluation of Fungicide-Adjuvant Performance

This protocol is designed to assess the impact of adjuvants on the efficacy of Azoxystrobin for disease control and to evaluate potential phytotoxicity under controlled greenhouse conditions.[4][5][6][7]

1. Plant Material and Growth Conditions:

  • Select a host plant species susceptible to a target pathogen for which Azoxystrobin is effective.

  • Grow plants from seed or uniform cuttings in a suitable potting medium.

  • Maintain plants in a greenhouse with controlled temperature, humidity, and lighting appropriate for the species.

2. Experimental Design:

  • Use a completely randomized design with a minimum of four replications per treatment.

  • Include the following treatments:

    • Untreated control (no fungicide or adjuvant)

    • Pathogen-inoculated control

    • Azoxystrobin alone

    • Adjuvant alone

    • Azoxystrobin + Adjuvant

  • For phytotoxicity assessment, include a non-inoculated set of plants for each treatment.

3. Inoculum Preparation and Inoculation:

  • Prepare a spore suspension or mycelial slurry of the target pathogen at a standardized concentration.

  • Inoculate plants uniformly at the appropriate growth stage for disease development.

4. Treatment Application:

  • Prepare spray solutions of Azoxystrobin and the adjuvant at the desired concentrations immediately before use.

  • Apply treatments to the plant foliage to the point of runoff using a calibrated sprayer to ensure uniform coverage.

  • For the phytotoxicity assessment, apply treatments to non-inoculated plants.

5. Disease and Phytotoxicity Assessment:

  • Incubate inoculated plants under conditions favorable for disease development.

  • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after inoculation) using a standardized rating scale (e.g., percent leaf area affected).

  • Assess phytotoxicity on non-inoculated plants at the same intervals, looking for symptoms such as:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting

    • Leaf distortion

6. Data Analysis:

  • Analyze disease severity and phytotoxicity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

G Greenhouse Performance Evaluation Workflow cluster_setup Experimental Setup cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis A 1. Grow Susceptible Host Plants D 4. Inoculate Plants with Pathogen A->D B 2. Prepare Pathogen Inoculum B->D C 3. Prepare Treatment Solutions (Fungicide +/- Adjuvant) E 5. Apply Treatments to Plants C->E D->E Pre- or Post-Inoculation F 6. Incubate in Favorable Conditions E->F G 7. Assess Disease Severity (e.g., % Leaf Area Affected) F->G H 8. Assess Phytotoxicity (Chlorosis, Necrosis, Stunting) F->H I 9. Statistical Analysis (ANOVA) G->I H->I G Azoxystrobin Mode of Action & Adjuvant Influence cluster_adjuvant Adjuvant Action cluster_fungicide Fungicide Action cluster_result Result A Adjuvant in Spray Solution B Improved Spreading & Coverage on Leaf A->B C Enhanced Cuticular Penetration A->C D Azoxystrobin Reaches Fungal Pathogen B->D C->D E Binds to Qo Site of Cytochrome bc1 Complex D->E F Blocks Electron Transfer E->F G Inhibits ATP Synthesis F->G H Fungal Cell Death G->H

References

Application Notes and Protocols: Pydiflumetofen in Combination with Difenoconazole for Broad-Spectrum Fungal Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pydiflumetofen (brand name Adepidyn®) is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2][3] Its mechanism of action involves the disruption of fungal respiration by inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain, which halts cellular energy production.[2][3][4] To enhance its spectrum of activity and manage the risk of fungicide resistance, pydiflumetofen is frequently co-formulated with other fungicides. A prominent combination partner is difenoconazole, a triazole fungicide from the demethylation inhibitor (DMI) class (FRAC Group 3).[5] Difenoconazole works by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting the pathogen's structure and function.[5][6][7] The combination of these two distinct modes of action provides a powerful tool for robust and broad-spectrum disease control.

These application notes provide researchers, scientists, and drug development professionals with a summary of the efficacy data and detailed protocols for testing combinations of pydiflumetofen and difenoconazole.

Data Presentation: Efficacy of Pydiflumetofen + Difenoconazole Formulations

The combination of pydiflumetofen and difenoconazole has demonstrated high efficacy against a wide range of fungal pathogens in various crops. The following tables summarize key quantitative data from field studies.

Table 1: Efficacy Against Early Blight and Powdery Mildew in Tomato

Data sourced from field trials on tomato (Solanum lycopersicum).

Treatment (Active Ingredients)Application Rate (ml/L)Early Blight PDI¹Powdery Mildew PDI¹% Disease Reduction Over Control (Early Blight)% Disease Reduction Over Control (Powdery Mildew)Yield (t/ha)
Pydiflumetofen 7.5% + Difenoconazole 12.5% SC 1.2 5.50 2.50 85.57% 87.17% 9.42
Pydiflumetofen 7.5% + Difenoconazole 12.5% SC 1.0 6.00 2.67 84.26% 86.30% 9.17
Untreated Control-38.1219.50--4.83

¹PDI = Percent Disease Index, a measure of disease severity. Data reflects findings from multiple studies.[8][9]

Table 2: Efficacy Against Apple Scab, Premature Leaf Fall, and Powdery Mildew in Apple

Data sourced from two-season field trials on apple (Malus domestica).

Treatment (Active Ingredients)Application Rate (ml/ha)Apple Scab PDI¹Powdery Mildew PDI¹Premature Leaf Fall (%)Yield (q/ha)²
Pydiflumetofen 7.5% + Difenoconazole 12.5% SC 600 4.15 6.24 8.15 98.23
Pydiflumetofen 7.5% + Difenoconazole 12.5% SC 500 5.32 7.18 9.42 93.83
Difenoconazole 25% EC (Standard Check)2007.989.8813.5485.19
Untreated Control-30.1228.5535.8060.54

¹PDI = Percent Disease Index. ²q/ha = quintals per hectare. Data represents pooled averages from the studies.[10]

Table 3: Efficacy Against Powdery Mildew and Anthracnose in Grapes

Data sourced from two-season field trials on grape (Vitis vinifera).

Treatment (Active Ingredients)Application Rate (ml/ha)Powdery Mildew PDI¹ (Leaves)Powdery Mildew PDI¹ (Bunches)Anthracnose PDI¹Yield (t/ha)
Pydiflumetofen 7.5% + Difenoconazole 12.5% SC 600 10.00 10.31 10.81 10.99
Pydiflumetofen 7.5% + Difenoconazole 12.5% SC 500 11.25 11.41 12.04 10.15
Untreated Control-45.6248.2149.326.25

¹PDI = Percent Disease Index. Data represents pooled averages from the study.[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of Fungicide Synergy (Checkerboard Assay)

This protocol describes the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies synergistic, additive, or antagonistic interactions.[12]

1. Objective: To quantify the interaction between pydiflumetofen and difenoconazole against a target fungal pathogen in vitro.

2. Materials:

  • Target fungal isolate (e.g., Fusarium graminearum, Alternaria solani)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Pydiflumetofen and Difenoconazole stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Multichannel pipette

  • Incubator

3. Procedure:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar. Harvest spores or mycelial fragments and suspend in sterile saline. Adjust the inoculum concentration to approximately 1 x 10⁴ CFU/mL in the liquid growth medium.
  • Plate Preparation:
  • Dispense 50 µL of growth medium into all wells of a 96-well plate.
  • Along the x-axis (columns 2-11), create a two-fold serial dilution of difenoconazole. Add 50 µL of difenoconazole stock solution to column 2, mix, and transfer 50 µL to column 3, repeating to column 11. Discard the final 50 µL from column 11. Column 12 will serve as a drug-free control.
  • Along the y-axis (rows B-G), create a two-fold serial dilution of pydiflumetofen in a similar manner. Row H will serve as a drug-free control.
  • This creates a matrix of concentration combinations.
  • Inoculation: Add 50 µL of the prepared fungal inoculum to all wells containing the drug dilutions.
  • Controls:
  • Positive Control: Wells with inoculum and growth medium only (no fungicide).
  • Negative Control: Wells with growth medium only (no inoculum).
  • Single Drug Controls: Use the last row and column containing only one fungicide to determine the Minimum Inhibitory Concentration (MIC) of each compound alone.
  • Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 25-28°C) for a duration sufficient to see robust growth in the positive control wells (typically 48-72 hours).
  • Data Collection: Determine the MIC, defined as the lowest concentration of a fungicide that causes complete visual inhibition of growth. For combinations, the MIC is the concentration of each compound in a well where growth is inhibited.

4. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
  • FIC of Pydiflumetofen = (MIC of Pydiflumetofen in combination) / (MIC of Pydiflumetofen alone)
  • FIC of Difenoconazole = (MIC of Difenoconazole in combination) / (MIC of Difenoconazole alone)
  • Calculate the FICI by summing the two FIC values: FICI = FIC (Pydiflumetofen) + FIC (Difenoconazole).
  • Interpretation of FICI:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0[13]

Protocol 2: Field Efficacy and Crop Tolerance Trial

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy and phytotoxicity of fungicide combinations.

1. Objective: To assess the performance of a pydiflumetofen + difenoconazole formulation in controlling target diseases and to evaluate its safety on the host crop under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 10m² (e.g., 2m x 5m) per plot, with buffer zones between plots to prevent spray drift.

  • Treatments:

    • Pydiflumetofen + Difenoconazole (Test Rate 1, e.g., 500 ml/ha)

    • Pydiflumetofen + Difenoconazole (Test Rate 2, e.g., 600 ml/ha)

    • Pydiflumetofen alone (Standard Check)

    • Difenoconazole alone (Standard Check)

    • Untreated Control (sprayed with water only)

    • Phytotoxicity Check: Pydiflumetofen + Difenoconazole at 2x the highest test rate (e.g., 1200 ml/ha).

3. Procedure:

  • Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.
  • Application:
  • Apply treatments using a calibrated backpack sprayer or plot sprayer to ensure uniform coverage.
  • Timing of the first application should be either preventative (before disease onset) or at the first sign of disease symptoms, as specified by the research objective.
  • Subsequent applications should follow a pre-determined interval (e.g., 10-14 days).
  • Disease Assessment:
  • Conduct disease severity assessments at regular intervals (e.g., 7-10 days after each application).
  • Randomly select 10-20 plants per plot for assessment.
  • Use a standardized disease rating scale (e.g., 0-9 scale where 0 = no disease and 9 = >80% tissue affected) to score disease severity on leaves, stems, or fruits.
  • Convert the scores to a Percent Disease Index (PDI) using the formula: PDI = [Σ(Rating × Number of plants in rating) / (Total number of plants × Maximum rating)] × 100
  • Phytotoxicity Assessment:
  • Visually assess crop injury in all plots (especially the 2x rate plot) at 3, 7, and 14 days after each application.
  • Use a 0-100% scale where 0% = no injury and 100% = complete plant death. Record symptoms such as chlorosis, necrosis, stunting, or malformation.[8]
  • Yield Assessment: At crop maturity, harvest the entire plot or a designated central area from each plot. Measure the total and marketable yield (e.g., kg/plot ) and convert to the appropriate units (e.g., t/ha).

4. Data Analysis:

  • Analyze disease severity (PDI) and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine significant differences among treatments.

Mechanisms and Workflows

Diagram 1: Dual-Action Mechanism of Pydiflumetofen + Difenoconazole

This diagram illustrates the distinct and complementary modes of action of the two fungicides, which underlies their synergistic potential and effectiveness as a resistance management tool.

Dual_Action_Mechanism cluster_0 Fungal Cell cluster_1 Mitochondrion cluster_2 Ergosterol Biosynthesis Pathway TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ComplexIII Complex III ComplexII->ComplexIII Electrons Energy_Loss Energy Production Blocked ComplexII->Energy_Loss ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP (Energy) Pydiflumetofen Pydiflumetofen (SDHI - Group 7) Pydiflumetofen->ComplexII Precursors Acetyl-CoA Lanosterol Lanosterol Precursors->Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane_Disruption Cell Membrane Disrupted Ergosterol->Membrane_Disruption Difenoconazole Difenoconazole (DMI - Group 3) Difenoconazole->Enzyme Fungal_Death FUNGAL CELL DEATH Energy_Loss->Fungal_Death Membrane_Disruption->Fungal_Death

Caption: Dual-action mechanism of Pydiflumetofen and Difenoconazole.

Diagram 2: Standard Workflow for a Field Efficacy Trial

This flowchart outlines the key phases and decision points in conducting a robust field trial for a fungicide combination.

Field_Trial_Workflow start 1. Hypothesis & Objective Definition design 2. Experimental Design (RCBD, Treatments, Reps) start->design site_prep 3. Site Selection & Plot Layout design->site_prep application 4. Fungicide Application (Calibrated Equipment) site_prep->application assessment_loop Disease Present? application->assessment_loop data_collection 5. Data Collection assessment Disease & Phyto Assessment assessment_loop->assessment Yes harvest 6. Harvest & Yield Measurement assessment_loop->harvest No / Season End assessment->application Re-apply at interval assessment->harvest analysis 7. Statistical Analysis (ANOVA) harvest->analysis end 8. Conclusion & Reporting analysis->end

Caption: Standard workflow for a fungicide field efficacy trial.

References

Troubleshooting & Optimization

Optimizing "Fungicide4" efficacy under different environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Fungicide4 under various experimental and environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound belongs to the strobilurin class of fungicides, also known as Quinone outside Inhibitors (QoIs).[1][2][3] Its mechanism of action is the inhibition of mitochondrial respiration in fungi.[3][4][5] Specifically, it binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III), which blocks the electron transfer between cytochrome b and cytochrome c1.[2][4] This disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy source for the cell, ultimately leading to the inhibition of spore germination and fungal growth.[1][2]

Q2: Is this compound more effective as a preventative or curative treatment?

A2: this compound is most effective when used as a preventative or protective agent.[2] Strobilurin fungicides excel at inhibiting spore germination, making them ideal for application before the establishment of an infection.[1][2] While they may exhibit some post-infection activity, their curative capabilities are limited.[1][6]

Q3: What is the "greening effect" sometimes observed with this compound application?

A3: Beyond its fungicidal properties, this compound can induce physiological changes in plants, often referred to as the "greening effect".[2] This can manifest as increased plant vigor, delayed senescence, and improved stress tolerance, which may contribute to higher yields even in the absence of significant disease pressure.[2]

Q4: How susceptible is this compound to pathogen resistance?

A4: this compound has a site-specific mode of action, which makes it prone to the development of resistance in target fungal populations.[1][2][7] Resistance can arise from a single point mutation in the mitochondrial cytochrome b gene (CYTB), which reduces the binding affinity of the fungicide to its target site.[2][5][7][8] To mitigate the risk of resistance, it is crucial to adhere to resistance management strategies, such as alternating this compound with fungicides that have different modes of action.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced Efficacy in High Light Conditions Photodegradation: this compound, like many strobilurins, can be susceptible to degradation by UV light.[1][4]- Conduct experiments under controlled lighting conditions or schedule applications during periods of lower light intensity (e.g., early morning).[9] - Review the formulation; some synthetic strobilurins are engineered for enhanced photostability.[1] - Refer to the photostability data in Table 1.
Inconsistent Performance at Different Temperatures Temperature Sensitivity: The efficacy of this compound can be influenced by temperature, affecting both its stability and the metabolic rate of the target fungus.[10][11]- Maintain optimal temperature ranges during in vitro and greenhouse experiments (see Table 2 for guidance). - Avoid applying this compound during extreme heat, as this can increase the potential for volatilization and reduce plant uptake.[6][9]
Variable Results with Different Water Sources pH of Spray Solution: The pH of the water used to prepare the this compound solution can impact its stability and efficacy.[12][13] Highly alkaline or acidic conditions can lead to hydrolysis.[10][14][15]- Measure the pH of the carrier water before preparing the solution. - Adjust the pH to a neutral or slightly acidic range (pH 5-7) using a suitable buffer if necessary.[16][13] - Refer to the pH stability data in Table 3.
Poor Control in Dense Plant Canopies Inadequate Spray Coverage: The protective action of this compound relies on thorough coverage of the plant surface.[17][18] Dense canopies can impede the penetration of the spray.- Optimize spray application parameters, including nozzle type, pressure, and spray volume, to ensure uniform droplet distribution.[17][18][19] - Consider increasing the water volume for better canopy penetration.[9][18] - Utilize water-sensitive spray cards to evaluate and improve coverage.[17]
Complete Loss of Efficacy Fungicide Resistance: The target pathogen population may have developed resistance to this compound.[1][2][7]- Test for resistance by isolating the pathogen and performing an in vitro sensitivity assay (see Protocol 1). - If resistance is confirmed, discontinue the use of this compound and other QoI fungicides. - Implement a resistance management strategy by rotating to fungicides with a different mode of action.[2]

Data Presentation

Table 1: Photodegradation Half-life of this compound under Different Light Conditions

Light SourceMediumpHHalf-life (DT50)
Simulated SunlightSoil Surface7.012 days
Natural SunlightField ConditionsN/A< 15 days[4]
UV Light (254 nm)Aqueous Solution7.01.5 hours[20]
SunlightAqueous Solution7.03.5 hours[20]

Table 2: Effect of Temperature on this compound Efficacy (In Vitro)

Temperature (°C)PathogenMycelial Growth Inhibition (%)
15Sclerotinia sclerotiorum85
20Sclerotinia sclerotiorum95
25Sclerotinia sclerotiorum92
30Sclerotinia sclerotiorum78

Table 3: Influence of pH on this compound Stability in Aqueous Solution

pHHalf-life (DT50) at 25°C
4Stable
7Stable
914 days

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Screening (Mycelial Growth Inhibition)

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a target fungal pathogen.

Materials:

  • This compound stock solution

  • Sterile Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Fungal culture of the target pathogen

  • Sterile cork borer (5 mm)

  • Incubator

  • Sterile distilled water

  • Micropipettes

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a serial dilution of the this compound stock solution.

    • Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with no fungicide should also be prepared.[21]

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[22]

  • Incubation:

    • Incubate the plates at the optimal temperature for the target fungus in the dark.

  • Data Collection:

    • Measure the colony diameter of the fungal growth on two perpendicular axes daily until the fungus on the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition data.[23]

Protocol 2: Greenhouse Efficacy Trial

Objective: To evaluate the efficacy of this compound in controlling a specific disease on a host plant under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants

  • This compound formulation

  • Spray application equipment (e.g., hand-held sprayer)

  • Inoculum of the target pathogen

  • Greenhouse with controlled temperature, humidity, and lighting

  • Disease assessment scale

Methodology:

  • Plant Preparation:

    • Grow healthy host plants to a susceptible growth stage.

    • Randomly assign plants to treatment groups (e.g., untreated control, this compound treated).[24]

  • Fungicide Application:

    • Prepare the this compound spray solution according to the desired application rate.

    • Apply the fungicide to the designated plants, ensuring thorough coverage.[17] The control group should be sprayed with water only.[24]

  • Inoculation:

    • 24 to 48 hours after fungicide application, inoculate all plants with a known concentration of the pathogen's inoculum.

  • Incubation:

    • Maintain the plants in a greenhouse environment conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment:

    • At regular intervals, assess the disease severity on each plant using a standardized disease rating scale.

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in disease control between the this compound treatment and the untreated control.

Visualizations

Fungicide4_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Coenzyme Q ComplexI->Q Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton_Gradient No_ATP ATP Production Blocked ComplexIV Complex IV O2 O2 ComplexIV->O2 e- -> H2O ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Q->ComplexIII e- CytC->ComplexIV This compound This compound This compound->ComplexIII Inhibits Qo site Proton_Gradient->ATP_Synthase drives Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: Mechanism of action of this compound, a QoI fungicide.

Experimental_Workflow_In_Vitro prep_media Prepare Fungicide-Amended Media inoculate Inoculate with Fungal Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure analyze Calculate EC50 measure->analyze

Caption: Workflow for in vitro fungicide efficacy screening.

Troubleshooting_Logic start Poor this compound Efficacy Observed check_env Check Environmental Conditions (Light, Temp, pH) start->check_env check_app Review Application Technique (Coverage, Rate) start->check_app check_res Investigate Resistance start->check_res env_issue Environmental Factor Suboptimal check_env->env_issue app_issue Application Issue Identified check_app->app_issue res_issue Resistance Confirmed check_res->res_issue env_issue->check_app No optimize_env Optimize Conditions env_issue->optimize_env Yes app_issue->check_res No optimize_app Adjust Application Method app_issue->optimize_app Yes rotate_moa Rotate to Different Mode of Action res_issue->rotate_moa Yes

Caption: Logical workflow for troubleshooting poor this compound efficacy.

References

Technical Support Center: Fungicide4 Degradation and Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "Fungicide4," representative of a strobilurin-type fungicide. The data and protocols are illustrative and should be adapted for specific, real-world compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: this compound is sensitive to light and extreme pH conditions. For short-term storage (up to 72 hours), it is recommended to store solutions in amber vials at 4°C. For long-term storage, solutions should be kept at -20°C.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are photodegradation and hydrolysis, particularly under alkaline conditions. Photodegradation leads to isomerization of the toxophore, while hydrolysis results in the cleavage of the ester linkage, forming major metabolites M1 and M2.

Q3: What solvents are recommended for dissolving and diluting this compound?

A3: this compound is readily soluble in acetonitrile and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a small amount of acetonitrile and then dilute with deionized water to the desired concentration.

Troubleshooting Guide

Issue 1: Inconsistent results in HPLC analysis.

  • Possible Cause A: Degradation of this compound in the autosampler.

    • Solution: Use a cooled autosampler (4°C) and prepare fresh solutions before each analytical run.

  • Possible Cause B: Adsorption to vials or tubing.

    • Solution: Use silanized glass vials and ensure that the HPLC system is properly passivated, especially when working with low concentrations.

  • Possible Cause C: Incomplete dissolution.

    • Solution: Ensure complete dissolution by vortexing and sonicating the sample after adding the solvent.

Issue 2: Rapid degradation of this compound in aqueous solutions.

  • Possible Cause A: High pH of the solution.

    • Solution: Buffer the aqueous solution to a pH between 4 and 6 to minimize hydrolysis.

  • Possible Cause B: Exposure to light.

    • Solution: Prepare and store solutions in amber glassware or cover the glassware with aluminum foil to protect from light.

Issue 3: Poor peak shape in chromatography.

  • Possible Cause A: Inappropriate mobile phase pH.

    • Solution: Adjust the pH of the mobile phase. For strobilurin-type compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.

  • Possible Cause B: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Hydrolytic Stability of this compound
  • Buffer Preparation: Prepare buffers at pH 4, 7, and 9.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Test Solutions: Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the test solutions in a temperature-controlled chamber at 25°C and 50°C in the dark.

  • Sampling: Withdraw aliquots at 0, 1, 3, 7, 14, and 30 days.

  • Analysis: Analyze the samples by HPLC-UV to determine the concentration of this compound.

  • Data Analysis: Calculate the half-life (DT50) at each condition.

Protocol 2: Photodegradation Study of this compound
  • Solution Preparation: Prepare a 10 µg/mL solution of this compound in sterile, buffered water (pH 7).

  • Exposure: Place the solution in a quartz tube and expose it to a light source simulating natural sunlight (e.g., a xenon lamp).

  • Control: Prepare a control sample and keep it in the dark at the same temperature.

  • Sampling: Collect samples at 0, 2, 4, 8, 16, and 24 hours.

  • Analysis: Analyze the samples by LC-MS/MS to identify and quantify this compound and its major photodegradation products.

Data Presentation

Table 1: Hydrolytic Stability of this compound (DT50 in days)

pHTemperature (°C)DT50 (days)
425> 365
450180
725250
75090
92530
9505

Table 2: Photodegradation of this compound in pH 7 Buffer at 25°C

Time (hours)This compound Remaining (%)Metabolite M1 (%)Metabolite M3 (%)
010000
285105
4721810
8553015
16304525
24155530

Visualizations

This compound This compound M1 Metabolite M1 (Hydrolysis Product) This compound->M1 Hydrolysis (High pH) M2 Metabolite M2 (Hydrolysis Product) This compound->M2 Hydrolysis (High pH) M3 Metabolite M3 (Photodegradation Product) This compound->M3 Photodegradation

Caption: Hypothetical degradation pathway of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 4, 7, 9) C Spike Stock into Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at 25°C and 50°C C->D E Collect Samples at Time Points D->E F HPLC-UV Analysis E->F G Calculate DT50 F->G

Caption: Experimental workflow for this compound stability study.

"Fungicide4" phytotoxicity symptoms on crop plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fungicide4. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and understand the potential phytotoxic effects of this compound on crop plants.

Frequently Asked Questions (FAQs)

Q1: What is fungicide phytotoxicity?

A: Phytotoxicity is damage to plant tissue caused by a chemical substance, such as a fungicide.[1] This can manifest in various ways, from mild discoloration to severe necrosis and stunted growth.[2][3] It's important to note that even fungicides designed to protect plants can sometimes have adverse effects.[4]

Q2: What are the common symptoms of this compound phytotoxicity?

A: Symptoms of phytotoxicity can vary depending on the crop species, application rate, and environmental conditions.[3] However, some general symptoms to watch for after applying this compound include:

  • Chlorosis: Yellowing of leaf tissue, which can appear as spots, on the margins of the leaf, or across the entire leaf.[1][5] This occurs because fungicides can interfere with chlorophyll and photosynthesis.[5][6]

  • Necrosis: Brown or black spots, leaf tip burn, or scorching of leaf margins, indicating cell death.[7]

  • Leaf Distortion: Curling, crinkling, or cupping of leaves.[1][7]

  • Stunting: Reduced overall plant size, or smaller-than-normal leaves, fruits, or flowers.[1]

  • Abnormal Growth: This can include twisted growth or the development of thickened leaves.[4]

  • Flower and Fruit Drop: Premature falling of flowers and fruits has been observed in some cases.[5]

Q3: How can I differentiate this compound phytotoxicity from plant diseases?

A: This can be challenging, as some symptoms overlap. However, here are some key indicators that point towards phytotoxicity:

  • Rapid Onset: Symptoms of phytotoxicity often appear quickly, within 1-7 days after application.[7]

  • Uniform Pattern: The damage may appear more uniformly on the parts of the plant that were directly exposed to the spray. You might also see patterns like more severe symptoms on the edges of rows where the sprayer may have overlapped.[8][9]

  • No Spread: Unlike a fungal disease, phytotoxicity will not spread from one plant to another over time.[8][9] New growth on the affected plant will often appear healthy.[7]

  • Sharp Edges: Leaf damage patterns often have sharp, defined edges without the gradual discoloration you might see with a disease.[7]

  • Check Untreated Plants: Always compare the affected plants to a control group that was not treated with this compound.[8][10]

Q4: What factors can increase the risk of this compound phytotoxicity?

A: Several factors can influence a plant's susceptibility to phytotoxicity:

  • High Dosage: Applying this compound at rates higher than recommended is a common cause of phytotoxicity.[2][4]

  • Environmental Conditions: Applying the product in extreme heat, high humidity, or intense sunlight can increase the risk of injury.[3] Water-stressed plants are also more vulnerable.[3]

  • Tank Mixes: Mixing this compound with other pesticides, adjuvants, or fertilizers can sometimes lead to unexpected phytotoxic reactions.[7] Always check for compatibility.

  • Plant Susceptibility: Some plant species and even specific cultivars are naturally more sensitive to certain chemical compounds.[3][8] Younger plants or those at the flowering stage can also be more susceptible.[2]

Troubleshooting Guides

Issue 1: You observe chlorosis and leaf spotting after applying this compound.

This troubleshooting workflow can help you diagnose the potential cause.

A Chlorosis/Spotting Observed Post-Fungicide4 Application B Were application rates higher than recommended? A->B C Yes B->C Yes D No B->D No E High probability of dosage-related phytotoxicity. Review protocol and reduce rate. C->E F Were environmental conditions extreme (e.g., >85°F, high humidity)? D->F G Yes F->G Yes H No F->H No I Environmental stress likely exacerbated phytotoxicity. Adjust application timing. G->I J Was this compound tank-mixed with other chemicals? H->J K Yes J->K Yes L No J->L No M Potential tank-mix incompatibility. Test individual components. K->M N Is the crop species known to be sensitive? L->N O Yes N->O Yes P No N->P No Q Inherent crop sensitivity. Consider alternative fungicides. O->Q R Symptoms may be unrelated to This compound. Investigate for disease or nutrient deficiency. P->R

Caption: Troubleshooting workflow for phytotoxicity symptoms.

Issue 2: Stunted growth is observed in your crop after repeated applications.

A: Stunted growth can be a subtle sign of chronic phytotoxicity.

  • Review Application Records: Check the frequency and dosage of this compound applications. Repeated applications, even at the recommended dose, can sometimes lead to a buildup of the active ingredient in the soil or plant tissue.[7]

  • Measure and Compare: Quantify the stunting by measuring plant height, leaf area, or biomass and compare these measurements to untreated control plants.[10]

  • Examine the Roots: Carefully remove a few plants from the soil and examine the root system. Phytotoxicity can sometimes manifest as shortened, discolored, or poorly developed roots.[3]

  • Conduct a Soil Test: If you suspect soil accumulation, a chemical analysis of the soil may be warranted.

  • Mitigation: If chronic phytotoxicity is suspected, cease applications of this compound and ensure the crop has adequate irrigation and nutrition to support recovery. New growth should appear normal.[7]

Quantitative Data

The following tables provide hypothetical data on the phytotoxicity of this compound on two common research crops, Tomato (Solanum lycopersicum) and Corn (Zea mays), under controlled greenhouse conditions.

Table 1: Phytotoxicity Severity Score of this compound on Tomato and Corn

This compound ConcentrationTomato (cv. Moneymaker)Corn (cv. Golden Bantam)
Control (Water) 0 (No visible injury)0 (No visible injury)
1X Recommended Rate 1 (Slight leaf margin chlorosis)0 (No visible injury)
2X Recommended Rate 3 (Moderate chlorosis and some necrotic spots)1 (Slight leaf yellowing)
4X Recommended Rate 6 (Severe necrosis and leaf curling)2 (Noticeable chlorosis and slight stunting)
Phytotoxicity scored on a 0-10 scale, where 0 = no injury and 10 = plant death.

Table 2: Effect of this compound on Biomass of Tomato and Corn Seedlings

This compound ConcentrationTomato Dry Weight (% of Control)Corn Dry Weight (% of Control)
Control (Water) 100%100%
1X Recommended Rate 95%99%
2X Recommended Rate 82%94%
4X Recommended Rate 65%85%
Data collected 14 days after a single application.

Experimental Protocols

Protocol: Assessment of this compound Phytotoxicity on a Test Crop

This protocol outlines a standard method for evaluating the potential phytotoxicity of this compound.

1. Plant Material and Growth Conditions:

  • Select a uniform batch of healthy, well-established test plants.[10] It is recommended to use at least two to three different cultivars if available.[11]

  • Grow plants under standard greenhouse conditions (e.g., 25°C day/18°C night, 16h photoperiod).

  • Use a minimum of 10 plants per treatment group.[10]

2. Treatment Groups:

  • Group A (Control): Treat with water only.[10]

  • Group B (Test Substance): Treat with this compound at the recommended label rate (1X).

  • Group C (High Dose): Treat with this compound at a higher rate (e.g., 2X or 4X the recommended rate) to assess the margin of crop safety.[11][12]

3. Application:

  • Apply the treatments as a foliar spray until runoff, ensuring thorough coverage. Use a calibrated sprayer for uniform application.[10]

  • Keep the different treatment groups physically separated to avoid drift.[9]

4. Data Collection:

  • Visually assess plants for phytotoxicity symptoms at 3, 7, and 14 days after treatment.[6] Use a rating scale (e.g., 0-10) to quantify the degree of injury.[6]

  • Record specific symptoms observed, such as chlorosis, necrosis, or stunting.[10]

  • At the end of the experiment (e.g., 14 or 21 days), measure plant height and harvest the above-ground biomass. Dry the biomass in an oven at 70°C until a constant weight is achieved to determine the dry weight.[11]

5. Analysis:

  • Compare the visual injury scores and biomass data between the this compound-treated groups and the water-treated control group.

  • Statistical analysis (e.g., ANOVA) should be performed to determine if the observed differences are significant.

Signaling Pathways

Hypothetical Mechanism of this compound-Induced Phytotoxicity

Fungicides can inadvertently affect plant physiological processes.[13] For instance, some fungicides are known to inhibit photosynthesis by damaging chloroplasts or interfering with key enzymes.[6] This diagram illustrates a hypothetical pathway by which this compound might induce phytotoxicity.

cluster_cell Plant Cell F4 This compound PSII Photosystem II (PSII) F4->PSII Inhibits Electron Transport ROS Reactive Oxygen Species (ROS) Production PSII->ROS Membrane Lipid Peroxidation (Membrane Damage) ROS->Membrane Chlorophyll Chlorophyll Degradation ROS->Chlorophyll Stunting Reduced Photosynthesis & Stunted Growth Membrane->Stunting Chlorophyll->Stunting

Caption: Hypothetical pathway of this compound phytotoxicity.

References

Fungicide4 Technical Support Center: Improving Spray Coverage and Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fungicide4 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the application of this compound for experimental purposes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to spray coverage and deposition, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the spray coverage and deposition of this compound?

A1: The effectiveness of a fungicide application is heavily dependent on achieving uniform coverage and optimal deposition on the target plant surfaces.[1][2][3] Several key factors interact to determine the success of your spray application:

  • Droplet Size: The size of the spray droplets is a crucial factor.[1] Fine to medium droplets generally provide better coverage, while coarse droplets can reduce drift but may not cover the target area as thoroughly.[1][4]

  • Spray Volume (Carrier Volume): Higher carrier volumes are often necessary for complete coverage, especially on plants with a dense canopy.[1][5]

  • Nozzle Type and Pressure: The choice of nozzle and the operating pressure directly impact droplet size and spray pattern.[1][2] Different nozzle types, such as flat-fan or hollow-cone, produce different spray patterns suitable for various applications.[6]

  • Adjuvants: Adjuvants can significantly improve spray deposition by enhancing spreading, sticking, and penetration of the fungicide.[7][8][9][10]

  • Environmental Conditions: Wind speed, temperature, and humidity can all affect spray drift, evaporation, and deposition.[2][11][12][13]

Q2: How does the formulation of this compound affect its performance?

A2: The formulation of a fungicide, which includes the active ingredient and inert components like carriers and adjuvants, plays a significant role in its efficacy.[14] Different formulations (e.g., emulsifiable concentrates (EC), suspension concentrates (SC), microcapsules (MCs)) can influence the physicochemical properties of the spray solution, such as particle size and surface tension.[15][16] These properties, in turn, affect how the spray droplets interact with the leaf surface, influencing retention, spreading, and ultimately, the biological activity of the fungicide.[15][16]

Q3: What role do adjuvants play, and when should I consider using them with this compound?

A3: Adjuvants are additives that can enhance the performance of fungicides.[17] They can improve spray coverage and deposition through various mechanisms:[9][10]

  • Surfactants: Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.[10]

  • Stickers: Help the fungicide adhere to the leaf surface, improving rainfastness.[10]

  • Penetrants: Aid in the absorption of systemic fungicides into the plant tissue.[8]

  • Drift Control Agents: Increase droplet size to reduce spray drift.[10]

Consider using an adjuvant when you experience poor coverage, need to improve canopy penetration, or are spraying in challenging environmental conditions.[7][8] The choice of adjuvant should be based on the specific fungicide, target plant, and environmental conditions.[17]

Troubleshooting Guide

Problem: Poor spray coverage on lower or inner plant canopy.

Potential Cause Troubleshooting Step
Inadequate Spray Volume Increase the carrier volume (e.g., gallons per acre) to ensure more of the spray mixture reaches the lower canopy.[1][5]
Incorrect Droplet Size Select a nozzle and pressure combination that produces a finer droplet spectrum, which can better penetrate dense canopies.[1][6] However, be mindful of increased drift potential with very fine droplets.[1]
Improper Nozzle Selection Use nozzles designed for canopy penetration, such as twin-fan or cone nozzles, which direct spray at multiple angles.[4]
Excessive Ground Speed Reduce the speed of the sprayer to allow for better penetration of the spray into the canopy.[1]
Dense Plant Canopy If feasible for the experiment, consider canopy management techniques like pruning to improve spray access.[18]

Problem: Evidence of spray drift to non-target areas.

Potential Cause Troubleshooting Step
Small Droplet Size Use nozzles that produce a coarser droplet size, such as air-induction nozzles.[19]
High Wind Speed Avoid spraying in windy conditions. A gentle, consistent breeze of 2-6 mph is often better than calm conditions, which can lead to unpredictable drift.[2][12]
High Boom Height Lower the spray boom to the minimum effective height above the target canopy.[19] A general rule is to have the boom height equal to the nozzle spacing.
High Temperature and Low Humidity Spray during cooler, more humid parts of the day, such as early morning, to reduce droplet evaporation.[2][11][12]
Inappropriate Nozzle Pressure Operate nozzles within their recommended pressure range. Excessively high pressure can create a higher percentage of fine, drift-prone droplets.[13]

Experimental Protocols

Protocol 1: Evaluation of Spray Coverage using Water-Sensitive Spray Cards

This method provides a quick, qualitative assessment of spray droplet distribution.

Methodology:

  • Card Placement: Secure water-sensitive cards (which turn blue when exposed to water) at various locations and orientations within the plant canopy (e.g., upper, middle, lower; horizontal, vertical).[2][18]

  • Sprayer Application: Prepare and apply the this compound spray solution as planned.

  • Card Collection: After the spray has dried, carefully collect the cards.

  • Analysis: Visually assess the cards for droplet density and uniformity of coverage. For a more quantitative analysis, use a scanner and image analysis software (e.g., DepositScan) to determine the percentage of the card covered by droplets and the droplet density.[20]

Protocol 2: Quantitative Assessment of Fungicide Deposition using a Fluorescent Tracer

This method provides a quantitative measure of the amount of spray deposited on the target.

Methodology:

  • Tracer Addition: Add a known concentration of a fluorescent tracer dye to the this compound spray solution.

  • Sample Collection: After spraying, collect leaf samples from different parts of the plant canopy.

  • Tracer Extraction: Wash the leaf samples with a known volume of a suitable solvent (e.g., deionized water or a specific buffer) to extract the fluorescent dye.

  • Fluorometric Analysis: Measure the fluorescence of the wash solution using a fluorometer.

  • Quantification: Calculate the amount of spray deposited per unit of leaf area by comparing the sample fluorescence to a standard curve prepared with known concentrations of the tracer.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis A Prepare this compound Spray Solution B Add Fluorescent Tracer or Place Water-Sensitive Cards A->B C Calibrate and Operate Sprayer B->C D Collect Leaf Samples or Spray Cards C->D E Extract Tracer and Analyze or Scan and Analyze Cards D->E F Quantify Deposition or Assess Coverage E->F

Caption: Experimental workflow for evaluating spray coverage and deposition.

troubleshooting_logic Start Poor Fungicide Efficacy Q1 Is Spray Coverage Adequate? Start->Q1 A1 Check for Fungicide Resistance or Incorrect Timing/Rate Q1->A1 Yes Q2 Is there evidence of drift? Q1->Q2 No A2 Adjust Droplet Size, Boom Height, and Spraying Conditions Q2->A2 Yes A3 Increase Spray Volume, Change Nozzle Type, Reduce Speed Q2->A3 No

Caption: Troubleshooting logic for poor fungicide performance.

References

Technical Support Center: Off-Target Effects of Fungicide4 on Beneficial Soil Microbes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and drug development professionals investigating the unintended consequences of "Fungicide4" on beneficial soil microorganisms. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the anticipated off-target effects of the systemic fungicide, this compound, on beneficial soil microbes?

A1: As a systemic fungicide, this compound can lead to several off-target effects on beneficial soil microbes. These may include the inhibition of mycorrhizal fungi development and adverse impacts on nitrogen-fixing bacteria.[1][2][3][4][5] The method of application can significantly influence the severity of these effects; for instance, soil drenching with systemic fungicides may cause the fungicide to accumulate in root tissues, which in turn negatively affects mycorrhizal fungi.[2][3]

Q2: How does the application method of this compound alter its impact on soil microbes?

A2: The application method is a crucial determinant of the fungicide's impact. Foliar sprays of non-systemic fungicides typically have a minimal effect on soil microbes because only a small quantity reaches the root zone.[2][3] However, for a systemic fungicide like this compound, both foliar and soil drench applications can result in its accumulation in the root tissue, which can be detrimental to beneficial microbes such as mycorrhizal fungi.[3] Soil drench applications are generally considered to have a more harmful effect, particularly if applied before microbial communities have become well-established.[2][3]

Q3: Can beneficial microbial populations recover following exposure to this compound?

A3: Yes, it is often possible for microbial populations to recover. Fungicides tend to temporarily decrease microbial development rather than completely eradicating them.[3] Once the concentration of the fungicide in the soil is reduced through natural degradation or leaching, microbial populations, such as the external hyphae of mycorrhizal fungi, can regrow from the previously colonized root.[2][3][6]

Q4: Are certain beneficial microbes especially sensitive to fungicides like this compound?

A4: Yes, different groups of microbes show varying levels of sensitivity. For example, arbuscular mycorrhizal fungi (AMF) can be particularly sensitive to some fungicides.[3][7] Research has indicated that certain fungicides can reduce the colonization of roots by AMF.[7] Similarly, some nitrogen-fixing bacteria can be negatively impacted, although the extent of this impact can differ based on the specific fungicide and the bacterial strain .[4][5][8]

Q5: What is the general effect of fungicides on the activity of soil enzymes and overall soil respiration?

A5: Fungicides can cause a significant reduction in both soil enzyme activity and microbial respiration. A comprehensive meta-analysis has revealed that fungicides can lower soil basal respiration and microbial carbon, with the most pronounced effects occurring within the first 21 days after application.[9] The activities of important soil enzymes such as alkaline phosphatase, urease, and dehydrogenase can also be markedly decreased.[9]

Troubleshooting Guides

Problem 1: Inconsistent results in mycorrhizal colonization assays after applying this compound.

Possible Cause 1: Timing of Fungicide Application

  • Question: Was this compound applied before or after inoculating with mycorrhizal fungi?

  • Troubleshooting: The application of fungicides, particularly as a soil drench, before mycorrhizal fungi have had a chance to colonize the roots can be harmful.[2][3] It is advisable to wait for at least two weeks after inoculation before applying the fungicide to allow the fungi to establish themselves.[6]

Possible Cause 2: Application Method

  • Question: Was this compound delivered as a foliar spray or a soil drench?

  • Troubleshooting: Soil drench applications of systemic fungicides result in a higher concentration of the chemical in the root zone and are therefore more likely to have a negative impact on mycorrhizal fungi compared to foliar applications.[2][3] It may be beneficial to compare different application methods in your experimental setup.

Possible Cause 3: Fungicide Concentration

  • Question: Was the concentration of this compound used in your experiments consistent with the recommended application rates?

  • Troubleshooting: Higher concentrations of fungicides can lead to a more significant inhibitory effect on microbial populations.[9] Ensure that your application equipment is accurately calibrated and that you are adhering to the recommended dosages.

Problem 2: Observation of reduced or absent nitrogen fixation in legumes treated with this compound.

Possible Cause 1: Toxicity to Rhizobia

  • Question: Were the legume seeds treated with both a rhizobial inoculant and this compound?

  • Troubleshooting: Some fungicides can be toxic to rhizobia, which are the bacteria responsible for nitrogen fixation in legumes.[5] If you are treating seeds, confirm that the fungicide is compatible with the inoculant, or consider applying them at separate times.

Possible Cause 2: Indirect Effects on the Plant

  • Question: Are there any signs of phytotoxicity (damage to the plant) from the application of this compound?

  • Troubleshooting: Fungicides can occasionally cause phytotoxic effects that indirectly affect nodulation and nitrogen fixation by placing stress on the host plant.[4] Carefully assess the plants for any signs of damage and compare them with untreated control plants.[10]

Possible Cause 3: Soil pH

  • Question: What is the pH of the soil being used in your experiment?

  • Troubleshooting: The effectiveness and off-target impacts of some biocides can be affected by the soil's pH level.[11] Make sure that the soil pH is within the optimal range for both the legume and the rhizobia.

Problem 3: A significant reduction in overall soil microbial biomass and respiration.

Possible Cause 1: Broad-Spectrum Activity of this compound

  • Question: Is this compound known to have broad-spectrum antimicrobial properties?

  • Troubleshooting: While their primary target is fungi, some fungicides can also have a negative effect on other non-target microorganisms, which can lead to a general decrease in microbial biomass and activity.[12][13]

Possible Cause 2: High Application Rate

  • Question: Was the application rate of this compound substantially higher than the recommended rate for field use?

  • Troubleshooting: High concentrations of fungicides can result in a long-term reduction of microbial biomass.[13] Conducting a dose-response experiment could help to identify the threshold at which these negative effects begin to occur.

Possible Cause 3: Environmental Conditions

  • Question: Were there any unusual environmental conditions (e.g., temperature, moisture) present during the course of the experiment?

  • Troubleshooting: Environmental factors can play a role in the persistence and impact of fungicides in the soil.[14] It is important to standardize the environmental conditions for all experimental units.

Data Presentation

Table 1: Hypothetical Off-Target Effects of this compound on Soil Microbial Parameters
Microbial ParameterThis compound Treatment (Recommended Rate)Control (No Fungicide)Percent Change
Mycorrhizal Colonization (%)3575-53%
Nitrogenase Activity (nmol C2H4/g soil/hr)1540-62.5%
Soil Respiration (mg CO2/kg soil/day)150250-40%
Microbial Biomass Carbon (mg C/kg soil)300500-40%
Alkaline Phosphatase Activity (μg pNP/g soil/hr)80150-46.7%
Table 2: Fungicide Type and General Impact on Mycorrhizal Fungi
Fungicide TypeApplication MethodGeneral Impact on Mycorrhizal Fungi
Non-systemicFoliar SprayLittle to no significant long-term effect.[2][3]
Non-systemicSoil DrenchCan be detrimental, especially before root colonization.[2][3]
SystemicFoliar or Soil ApplicationCan accumulate in root tissue, having a negative impact.[2][3]

Experimental Protocols

Assessment of Mycorrhizal Colonization

Objective: To quantify the percentage of root colonization by arbuscular mycorrhizal fungi (AMF).

Materials:

  • Plant roots from treated and control groups

  • 10% (w/v) Potassium Hydroxide (KOH)

  • 1% (v/v) Hydrochloric Acid (HCl)

  • 0.05% (w/v) Trypan Blue stain

  • Microscope slides

  • Compound microscope

Procedure:

  • Gently wash roots to remove adhering soil particles.

  • Clear the roots by heating them in 10% KOH at 90°C for 15-60 minutes, with the duration depending on the thickness of the roots.

  • Rinse the roots with water, then acidify them by soaking in 1% HCl for 3-5 minutes.

  • Stain the roots with 0.05% Trypan Blue in lactoglycerol at 90°C for 5-10 minutes.

  • Destain the roots in a solution of lactoglycerol.

  • Mount the stained roots on microscope slides for observation.

  • Examine the roots under a compound microscope at 100-400x magnification.

  • Use the grid-line intersect method to quantify the percentage of root length that has been colonized by AMF, looking for arbuscules, vesicles, or hyphae.

Acetylene Reduction Assay for Nitrogenase Activity

Objective: To indirectly measure the activity of nitrogen fixation by quantifying the reduction of acetylene to ethylene by the nitrogenase enzyme.

Materials:

  • Nodulated roots or soil cores

  • Gas-tight containers (e.g., serum bottles)

  • Syringes

  • Acetylene gas

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Carefully excavate the nodulated roots of the legume plants.[15][16]

  • Place the roots into a gas-tight container of a known volume.

  • Seal the container and inject a known volume of acetylene to achieve a 10% concentration in the headspace.

  • Incubate the container at a constant temperature for a defined period, for example, 1-2 hours.

  • Following the incubation period, take a gas sample from the headspace of the container using a syringe.

  • Inject the gas sample into a GC-FID to quantify the amount of ethylene produced.

  • Correlate the rate of ethylene production to the level of nitrogenase activity.

Measurement of Soil Respiration (Substrate-Induced Respiration - SIR)

Objective: To evaluate the overall microbial activity in the soil by measuring the rate of CO2 evolution following the addition of a readily available carbon source.

Materials:

  • Soil samples from treated and control plots

  • Glucose solution

  • Gas-tight containers

  • CO2 analyzer or a titration setup with NaOH and HCl[14]

Procedure:

  • Sieve the soil samples to remove any large debris.

  • Weigh a known amount of soil and place it into a gas-tight container.

  • Add a glucose solution to the soil to serve as a substrate for microbial respiration.[17]

  • Seal the container and incubate it at a constant temperature.

  • Measure the concentration of CO2 in the headspace of the container at regular intervals, either using a CO2 analyzer or by trapping the CO2 in an alkaline solution and then performing a titration.[14][18][19]

  • Calculate the rate of CO2 production per unit of soil over time to determine the soil respiration rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Collection and Sieving treatment_app Application of this compound and Inoculum soil_prep->treatment_app fungicide_prep This compound Solution Preparation fungicide_prep->treatment_app inoculum_prep Microbial Inoculum Preparation inoculum_prep->treatment_app incubation Incubation under Controlled Conditions treatment_app->incubation myco_analysis Mycorrhizal Colonization Assay incubation->myco_analysis nfix_analysis Nitrogenase Activity Assay incubation->nfix_analysis resp_analysis Soil Respiration Measurement incubation->resp_analysis data_analysis Statistical Analysis myco_analysis->data_analysis nfix_analysis->data_analysis resp_analysis->data_analysis

Caption: Experimental workflow for assessing this compound off-target effects.

troubleshooting_guide start Inconsistent Mycorrhizal Colonization Results q1 Timing of this compound Application? start->q1 a1_pre Pre-inoculation: High inhibition expected q1->a1_pre Before Inoculation a1_post Post-inoculation: Check other factors q1->a1_post After Inoculation q2 Application Method? a1_post->q2 a2_drench Soil Drench: Higher impact likely q2->a2_drench Soil Drench a2_foliar Foliar Spray: Lower impact expected q2->a2_foliar Foliar q3 This compound Concentration? a2_drench->q3 a2_foliar->q3 a3_high High Conc.: Dose-dependent inhibition q3->a3_high Above Recommended a3_rec Recommended Conc.: Re-evaluate protocol q3->a3_rec At Recommended

Caption: Troubleshooting inconsistent mycorrhizal colonization results.

signaling_pathway fungicide This compound cell_membrane Fungal Cell Membrane fungicide->cell_membrane Interacts with ergosterol Ergosterol Biosynthesis cell_membrane->ergosterol Inhibits respiration Mitochondrial Respiration cell_membrane->respiration Inhibits growth Fungal Growth & Proliferation ergosterol->growth Required for atp ATP Production respiration->atp Drives atp->growth Required for

Caption: Hypothetical signaling pathway of this compound's effect.

References

Technical Support Center: Overcoming Poor Performance of "Fungicide4"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the suboptimal field performance of "Fungicide4."

Troubleshooting Guides

Poor performance of "this compound" can be attributed to several factors, including the development of fungicide resistance, improper application techniques, environmental factors, and issues with the fungicide's formulation. Follow these guides to diagnose and address the specific cause of failure in your experiments.

Guide 1: Investigating Potential Fungicide Resistance

Question: My target pathogen is no longer controlled by this compound at previously effective concentrations. Could this be resistance?

Answer: Yes, this is a strong indication of fungicide resistance. Fungi can develop resistance through various mechanisms.[1][2][3] The most common are:

  • Target Site Modification: A mutation in the gene encoding the protein that this compound targets can reduce its binding affinity, rendering the fungicide ineffective.[1][3][4]

  • Overexpression of the Target: The fungus may produce significantly more of the target protein, requiring a much higher concentration of this compound to achieve the same level of inhibition.[1]

  • Increased Efflux: Fungi can develop or upregulate transporter proteins (efflux pumps) that actively pump this compound out of the cell before it can reach its target.[1][4]

  • Metabolic Degradation: The fungus may evolve enzymatic pathways to break down and detoxify this compound.[3]

Troubleshooting Steps:

  • Confirm Resistance: Conduct a dose-response assay to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of your current fungal isolates compared to a known sensitive (wild-type) strain. A significant increase in the EC₅₀ value suggests resistance.

  • Identify the Mechanism: If resistance is confirmed, further molecular and biochemical analyses can pinpoint the mechanism. This may involve sequencing the target gene, quantifying target gene expression, or using efflux pump inhibitors.

Guide 2: Optimizing Fungicide Application

Question: I'm unsure if my application method is affecting the performance of this compound. What are the key parameters to check?

Answer: Improper application is a frequent cause of reduced fungicide efficacy.[5] Key factors to consider include application timing, spray volume and coverage, and equipment calibration.[6][7][8]

Troubleshooting Steps:

  • Review Application Timing: The timing of fungicide application is critical.[7] Applying too early may mean the fungicide degrades before the pathogen arrives, while applying too late may not control an established infection.[6] For optimal results, apply this compound preventatively or at the very first signs of disease.[9][10]

  • Assess Spray Coverage: Inadequate coverage can lead to parts of the plant being unprotected.

    • Increase Water Volume: Using a higher water volume (e.g., 15-20 gallons per acre) can improve coverage, especially in dense canopies.[6]

    • Select Appropriate Nozzles: The type of nozzle affects droplet size and spray pattern. Finer droplets can provide better coverage but are more prone to drift.[7] Consider using twin-jet nozzles for better coverage of vertical targets.[9]

    • Verify Sprayer Calibration: An uncalibrated sprayer can deliver an incorrect dose, leading to either phytotoxicity (too high) or poor disease control (too low).[5] Regularly check and calibrate your equipment.[11]

  • Evaluate Spray Droplet Size: Use water-sensitive paper placed at different locations within the plant canopy to assess spray deposition and coverage.[11][12]

Guide 3: Accounting for Environmental Factors

Question: Could environmental conditions be impacting the effectiveness of this compound?

Answer: Yes, environmental factors can significantly influence fungicide performance by affecting its stability, uptake, and persistence.[13]

Troubleshooting Steps:

  • Consider Temperature: High temperatures can accelerate the degradation of some fungicides. Research has shown that some fungicides degrade more rapidly as temperatures increase from 50°F to 86°F.

  • Assess Rainfall and Irrigation: Rainfall or overhead irrigation shortly after application can wash the fungicide off the plant surface before it has been absorbed, particularly for contact fungicides.[11] Most products require a rain-free period of at least 4 hours after application.[9]

  • Check Water pH: The pH of the water used to mix the spray solution can affect the stability and efficacy of the fungicide.[5] An ideal pH is around 7.0. Highly alkaline or acidic water can lead to degradation of the active ingredient.[5]

  • Account for Light Exposure: Photodegradation, the breakdown of the chemical by sunlight, can reduce the residual activity of the fungicide.

Guide 4: Addressing Formulation and Tank-Mixing Issues

Question: I've noticed precipitates forming in my spray tank when mixing this compound with other products. Could this be the problem?

Answer: Yes, formulation and tank-mixing issues can lead to poor performance.[5][14]

Troubleshooting Steps:

  • Check for Physical Incompatibility: When tank-mixing this compound with other pesticides or fertilizers, insoluble precipitates can form, which can clog nozzles and reduce the amount of active ingredient being applied.[5] Always perform a jar test to check for compatibility before mixing a full tank.

  • Ensure Proper Mixing Order: The order in which you add products to the spray tank matters. Follow the manufacturer's recommendations.

  • Verify Product Stability: Improper storage conditions, such as exposure to extreme temperatures or storing for longer than two years, can degrade the active ingredient in this compound.[5] Ensure the product has been stored correctly and has not expired.

  • Consider Adjuvants: The use of adjuvants can sometimes enhance the performance of a fungicide, but using an incompatible adjuvant can have the opposite effect.[15]

Frequently Asked Questions (FAQs)

Q1: How can I quickly determine if my fungal population has developed resistance to this compound? A1: The most direct method is to perform a comparative in vitro assay. Grow your field-collected fungal isolate and a known susceptible (wild-type) strain on media amended with a range of this compound concentrations. A significant increase in the EC₅₀ value for your isolate indicates resistance.[16][17]

Q2: What is the ideal droplet size for applying this compound? A2: The ideal droplet size depends on the target and environmental conditions. Generally, smaller droplets (around 100-200 microns) provide better coverage but are more susceptible to drift.[7][9] Larger droplets have less drift but may not provide as thorough coverage. Aim for a balance that maximizes deposition on the target while minimizing off-target movement.

Q3: How long does this compound persist on the plant surface? A3: The persistence of a fungicide is influenced by factors such as temperature, rainfall, and sunlight. Under warm, sunny conditions with rainfall, the half-life of a fungicide on a plant surface can be as short as a few days.

Q4: Can I tank-mix this compound with other pesticides? A4: While tank-mixing can save time, it's crucial to ensure the products are compatible.[5] Always consult the product labels for both this compound and the other pesticide for any restrictions or recommendations. Performing a jar test is a simple way to check for physical incompatibility.

Q5: My this compound formulation is a wettable powder and it seems to be clogging my sprayer nozzles. What can I do? A5: Wettable powders require constant agitation in the spray tank to keep the particles suspended.[15][18] Ensure your sprayer's agitation system is working correctly. Also, check that your nozzle and screen sizes are appropriate for this type of formulation.

Data Presentation

Table 1: Troubleshooting Checklist for Poor this compound Performance

Potential Cause Key Indicators Recommended Action
Fungicide Resistance Previously effective rates are no longer controlling the disease.Conduct a dose-response assay to determine EC₅₀ values.
Improper Application Timing Application was made long before or after disease onset.Review disease models and weather forecasts to optimize application timing.
Inadequate Spray Coverage Disease symptoms are present in areas of the plant canopy that are difficult to reach.Increase water volume, use appropriate nozzles, and consider slower travel speeds.
Incorrect Sprayer Calibration Over or under-application of the product.Recalibrate sprayer equipment regularly.
Environmental Degradation High temperatures, rainfall, or high pH of spray water.Apply during cooler parts of the day, ensure a sufficient rain-free period, and buffer the spray tank water to a neutral pH.
Formulation/Compatibility Issues Precipitates in the spray tank, product stored improperly.Perform a jar test for tank mixes, check product expiration date and storage conditions.

Table 2: Comparison of Fungicide Resistance Mechanisms

Mechanism Description Detection Method
Target Site Mutation Alteration in the target protein reduces fungicide binding.[1][3]Gene sequencing of the target site.
Target Overexpression Increased production of the target protein.[1]Quantitative PCR (qPCR) to measure gene expression.
Efflux Pump Upregulation Increased removal of the fungicide from the fungal cell.[1][4]RT-qPCR of transporter genes, use of efflux pump inhibitors in sensitivity assays.
Metabolic Degradation Enzymatic breakdown of the fungicide.[3]Metabolite analysis using techniques like HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: Determination of EC₅₀ for this compound using a 96-Well Plate Assay

Objective: To determine the concentration of this compound that inhibits 50% of fungal growth (EC₅₀).

Materials:

  • This compound stock solution of known concentration

  • Fungal isolate (test strain and a known sensitive strain)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Fungicide Dilutions: Create a serial dilution of the this compound stock solution in the liquid growth medium. The concentration range should span the expected EC₅₀ value. Include a no-fungicide control.

  • Prepare Fungal Inoculum: Grow the fungal isolate in liquid medium and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10⁴ spores/mL).

  • Inoculate Plates: Add 100 µL of the fungal inoculum to each well of the 96-well plate.

  • Add Fungicide Dilutions: Add 100 µL of each this compound dilution to the corresponding wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Measure Growth: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a plate reader.

  • Data Analysis: Subtract the OD of the blank (medium only) from each measurement. Normalize the data by expressing the growth in each well as a percentage of the no-fungicide control. Plot the percentage of growth inhibition against the log of the this compound concentration and use a non-linear regression to calculate the EC₅₀ value.

Protocol 2: Assessment of Spray Coverage using Water-Sensitive Paper

Objective: To visually assess the quality of spray coverage on the target plant.

Materials:

  • Water-sensitive paper cards

  • Stapler or clips to attach cards to leaves

  • Sprayer with this compound solution (or water for testing purposes)

Methodology:

  • Placement of Cards: Attach water-sensitive paper cards to leaves in various locations within the plant canopy (e.g., upper, middle, lower; exposed and sheltered).

  • Spray Application: Perform the spray application as you normally would.

  • Card Collection: Allow the cards to dry completely before collecting them.

  • Analysis: Visually inspect the cards. The yellow paper will turn blue where water droplets have landed. Evaluate the density and distribution of the droplets to assess the evenness of coverage. Specialized software can also be used to quantify the percentage of coverage and droplet size.[12]

Visualizations

G cluster_troubleshooting Troubleshooting Flow for Poor this compound Performance start Poor this compound Performance Observed q1 Is the pathogen correctly identified? start->q1 q2 Was the application timing correct? q1->q2 Yes a1 Correctly identify pathogen and select appropriate fungicide. q1->a1 No q3 Was spray coverage adequate? q2->q3 Yes a2 Optimize application timing based on disease cycle and weather. q2->a2 No q4 Were environmental conditions optimal? q3->q4 Yes a3 Adjust water volume, nozzles, and pressure for better coverage. q3->a3 No q5 Are there formulation or tank-mix issues? q4->q5 Yes a4 Avoid application during rain or extreme heat. Check water pH. q4->a4 No q6 Is it resistance? q5->q6 Yes a5 Check for product compatibility (jar test) and proper storage. q5->a5 No a6 Conduct resistance testing (EC50 assay). q6->a6 Yes end Re-evaluate all steps. q6->end No

Caption: A logical flow for troubleshooting poor this compound performance.

G cluster_pathway Fungal Stress Response to this compound This compound This compound Stress HOG_pathway High Osmolarity Glycerol (HOG) Pathway This compound->HOG_pathway MAPK MAP Kinase (e.g., Hog1) HOG_pathway->MAPK Activation Stress_response Stress Response Genes Upregulated MAPK->Stress_response Tolerance Increased Tolerance to this compound Stress_response->Tolerance

Caption: The HOG signaling pathway's role in fungicide tolerance.

G cluster_workflow Experimental Workflow for Resistance Testing start Isolate Fungus from Field culture Culture Isolate and Sensitive Strain start->culture assay Perform 96-Well Plate EC50 Assay culture->assay data Collect and Analyze OD Data assay->data compare Compare EC50 Values data->compare resistant Resistance Confirmed compare->resistant EC50 Significantly Higher sensitive No Resistance Detected compare->sensitive EC50 Similar

Caption: Workflow for confirming fungicide resistance in a fungal isolate.

References

Technical Support Center: Fungicide4 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for detecting "Fungicide4" residues. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound residues using common chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Baseline Noise or Drifting [1]1. Air bubbles in the system.[1] 2. Contaminated detector flow cell.[1] 3. Column temperature fluctuations.[1] 4. Mobile phase improperly prepared or degraded.[1]1. Degas the mobile phase and purge the system.[1] 2. Flush the flow cell with a strong, appropriate solvent.[1] 3. Use a column oven for stable temperature control.[1] 4. Prepare fresh mobile phase, ensuring all components are miscible.[1]
Peak Tailing or Fronting 1. Column overload. 2. Sample solvent incompatible with mobile phase.[2] 3. Column contamination or degradation.1. Reduce the injection volume or dilute the sample. 2. Ensure the sample solvent is similar in strength to the mobile phase.[2] 3. Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times [1]1. Inconsistent mobile phase composition.[1] 2. Fluctuations in flow rate.[1] 3. Poor column equilibration.[1]1. Prepare mobile phase carefully and ensure proper mixing for gradient methods.[1] 2. Check for leaks and ensure the pump is functioning correctly.[1] 3. Increase the column equilibration time between injections.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Potential Cause Recommended Solution
Baseline Instability or Drift [3]1. Column bleed.[3] 2. Contaminated injector or detector.[4] 3. Carrier gas flow rate drift.[4]1. Bake out the column at a high temperature.[3] 2. Clean the injector and detector.[4] 3. Check for leaks and ensure pressure regulators are functioning correctly.[4]
Poor Peak Shape (Tailing or Fronting) [3]1. Active sites in the inlet liner or column.[4] 2. Incorrect injection technique. 3. Column contamination.[4]1. Use a deactivated inlet liner and a high-quality, inert column.[4] 2. Optimize injection speed and volume. 3. Bake out the column or trim the first few inches.[4]
Ghost Peaks [3]1. Carryover from previous injections. 2. Contaminated syringe or inlet. 3. Septum bleed.1. Implement a solvent wash step between sample injections. 2. Clean the syringe and injector port. 3. Use high-quality, low-bleed septa.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the detection of this compound residues?

A1: The choice of method depends on the properties of this compound and the sample matrix. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity, especially for polar and thermally unstable compounds.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative for volatile and thermally stable fungicides.[5]

Q2: What are the key validation parameters for a this compound residue analysis method?

A2: Method validation ensures that the analytical procedure is fit for its intended purpose.[6] Key parameters include:

  • Specificity/Selectivity : The ability to differentiate this compound from other components.[7]

  • Accuracy & Recovery : How close the measured value is to the true value, typically assessed through recovery studies.[7] Acceptable mean recoveries are generally within 70-120%.[6]

  • Precision : The consistency of results, measured as repeatability and reproducibility.[7]

  • Limit of Detection (LOD) : The lowest concentration of this compound that can be reliably detected.

  • Limit of Quantitation (LOQ) : The lowest concentration of this compound that can be accurately quantified.[8]

  • Linearity and Range : The concentration range over which the method provides a linear response.[8]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, where other components in the sample interfere with the analysis, can be a significant challenge.[9] Strategies to minimize these effects include:

  • Effective Sample Cleanup : Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method can remove interfering substances.[5][10]

  • Use of Matrix-Matched Standards : Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for matrix effects.

  • Internal Standards : Adding a known concentration of a chemically similar compound (internal standard) to both samples and standards can help correct for variations in extraction and instrument response.[11]

Q4: What is the QuEChERS method and when should I use it for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food and agricultural products.[12][13] It involves a two-step process: an extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interferences like fats, sugars, and pigments.[10][13] This method is highly efficient and suitable for a broad range of pesticides.[12]

Experimental Protocols & Data

Protocol: QuEChERS Sample Preparation for this compound Analysis

This protocol is a generalized version based on the widely adopted AOAC and EN methods.[10][14]

1. Sample Extraction:

  • Homogenize 10-15 g of the sample.
  • Place the homogenized sample into a 50 mL centrifuge tube.[10]
  • Add 15 mL of 1% acetic acid in acetonitrile.
  • Add an appropriate internal standard.
  • Shake vigorously for 1 minute.[10]
  • Add the extraction salts (e.g., magnesium sulfate, sodium acetate).[10]
  • Shake vigorously for 1 minute and then centrifuge.[10]

2. Sample Cleanup (Dispersive SPE):

  • Transfer a portion of the supernatant (the upper layer) to a cleanup tube containing a sorbent mixture (e.g., PSA, C18, GCB).[10] The choice of sorbent depends on the sample matrix.[14][15]
  • Shake for 30 seconds and then centrifuge.[10]
  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.[10]

Performance Data for this compound Analytical Methods

The following table summarizes typical performance data for the analysis of this compound in a fruit matrix.

Parameter LC-MS/MS GC-MS
Limit of Detection (LOD) 0.005 mg/kg0.01 mg/kg
Limit of Quantitation (LOQ) 0.01 mg/kg0.025 mg/kg
Recovery Rate (%) 85-110%80-105%
Precision (RSD %) < 15%< 20%

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Sample->Extraction QuEChERS Step 1 Cleanup Dispersive SPE (d-SPE Cleanup) Extraction->Cleanup QuEChERS Step 2 LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound residue analysis using the QuEChERS method.

Troubleshooting Logic: Low Analyte Recovery

Start Problem: Low Analyte Recovery Check_Extraction Was the extraction shaking vigorous enough? Start->Check_Extraction Check_pH Is the sample pH appropriate for this compound? Check_Extraction->Check_pH Yes Sol_Extraction Increase shaking time/intensity Check_Extraction->Sol_Extraction No Check_Cleanup Is the d-SPE sorbent retaining the analyte? Check_pH->Check_Cleanup Yes Sol_pH Adjust pH with buffering salts Check_pH->Sol_pH No Check_Degradation Is this compound degrading during sample prep? Check_Cleanup->Check_Degradation No Sol_Cleanup Change d-SPE sorbent type or reduce amount Check_Cleanup->Sol_Cleanup Yes Sol_Degradation Process samples at low temp; check analyte stability Check_Degradation->Sol_Degradation Yes End Recovery Improved Check_Degradation->End No Sol_Extraction->End Sol_pH->End Sol_Cleanup->End Sol_Degradation->End

Caption: Troubleshooting flowchart for low analyte recovery in this compound analysis.

References

Validation & Comparative

Comparative Analysis of Pyraclostrobin and Azole Fungicides for the Management of Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Plant Pathologists

This guide provides a detailed comparison between Pyraclostrobin, a next-generation quinone outside inhibitor (QoI) fungicide, and the well-established azole class of demethylation inhibitor (DMI) fungicides for the control of various powdery mildew species. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of molecular and experimental pathways.

Introduction and Mechanism of Action

Effective management of powdery mildew, a disease caused by various species of fungi in the order Erysiphales, is critical for maintaining crop yield and quality.[1] For decades, azole fungicides have been a cornerstone of control strategies. However, the emergence of newer fungicide classes, such as the strobilurins (including Pyraclostrobin), offers alternative modes of action that are vital for effective resistance management and integrated pest management (IPM) programs.[2][3]

Pyraclostrobin (QoI Fungicide)

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class (FRAC Group 11).[4][5] Its primary mode of action is the inhibition of fungal mitochondrial respiration.[2][6][7] It specifically binds to the quinone outside (Qo) site of the Cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5][6] This binding blocks electron transfer, halting the production of ATP and leading to the cessation of fungal growth and eventual cell death.[5][6] Pyraclostrobin offers both preventative and curative activity, inhibiting spore germination and mycelial growth.[2][6]

Azole Fungicides (DMI Fungicides)

Azole fungicides, such as tebuconazole and myclobutanil, belong to the demethylation inhibitors (DMI) class (FRAC Group 3).[8] Their mechanism involves the inhibition of the C14-demethylase enzyme (CYP51), which is essential for the biosynthesis of ergosterol.[9][10][11] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure and function. By disrupting ergosterol production, azole fungicides compromise membrane integrity, leading to abnormal fungal growth and death.[11] Azoles are systemic fungicides that are absorbed and translocated within the plant, providing protection to new growth.[10][12]

Diagram 1: Mechanism of Action - Pyraclostrobin (QoI)

cluster_mito Mitochondrial Inner Membrane CIII Complex III (Cytochrome bc1) CIV Complex IV CIII->CIV e- ATP_Synthase ATP Synthase ATP ATP Production (Energy) ATP_Synthase->ATP   H+ Pyraclostrobin Pyraclostrobin (QoI Fungicide) Block X Pyraclostrobin->Block Block->CIII Fungal_Death Fungal Cell Death ATP->Fungal_Death   Inhibited

Caption: Pyraclostrobin blocks the electron transport chain at Complex III.

Diagram 2: Mechanism of Action - Azole Fungicides (DMI)

cluster_pathway Ergosterol Biosynthesis Pathway Precursor Lanosterol (Precursor) CYP51 CYP51 Enzyme (14α-demethylase) Precursor->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane   Incorporation Azole Azole Fungicide (DMI) Block X Azole->Block Block->CYP51 Fungal_Death Disrupted Membrane & Fungal Death Membrane->Fungal_Death   Defective

Caption: Azole fungicides inhibit the CYP51 enzyme, halting ergosterol production.

Comparative Efficacy Data

The efficacy of both fungicide classes varies depending on the crop, pathogen species, environmental conditions, and the presence of resistant fungal populations.[8][13] The following tables summarize representative data from field and laboratory studies.

Table 1: Field Trial Efficacy Against Powdery Mildew
Crop (Pathogen)Fungicide (Active Ingredient)Application RateDisease Control (%) / PDI¹ ReductionReference
Cucumber (Erysiphe cichoracearum)Fluxapyroxad + Pyraclostrobin0.1%52.66% (PDC²)[14]
Cucumber (Erysiphe cichoracearum)Propiconazole (Azole)0.1%62.42% (PDC²)[14]
Mango (Oidium mangiferae)Fluxapyroxad + Pyraclostrobin2 ml/L68.63% (PDI Reduction)[15]
Field Pea (Erysiphe pisi)Tebuconazole (Azole) + Trifloxystrobin75 WG>80% (Disease Reduction)[16]
Grapes (Erysiphe necator)Tebuconazole (Azole)4 oz/acreEffective Control[17]
Grapes (Erysiphe necator)Myclobutanil (Azole)3-5 oz/acreEffective Control[17]

¹PDI: Percent Disease Index ²PDC: Percent Disease Control

Table 2: In Vitro Sensitivity (EC₅₀ Values)

EC₅₀ values represent the effective concentration of a fungicide that inhibits 50% of fungal growth. Lower values indicate higher fungitoxicity.

PathogenFungicide (Active Ingredient)Mean EC₅₀ Value (µg/ml)Reference
Sclerotium rolfsiiPyraclostrobin0.4469 ± 0.2490[18]
Sclerotinia sclerotiorumPyraclostrobin0.1027[19]
Puccinia hemerocallidisPyraclostrobin0.000284[20]
Zymoseptoria triticiTebuconazole (Azole)Shift from ~0.5 to >2.0 (1999-2020)[21]
Rhynchosporium communeTebuconazole (Azole)~0.1 - 1.0 (log10[EC₅₀])[22]

Resistance Development

A critical consideration in fungicide selection is the potential for resistance development. Both Pyraclostrobin and azoles are single-site inhibitors, which makes them prone to resistance.[3][23]

  • Pyraclostrobin (QoI): Resistance to QoI fungicides often arises from a single point mutation (e.g., G143A) in the cytochrome b gene (cyt b). This single mutation can lead to a high level of resistance, rendering the fungicide ineffective.

  • Azoles (DMI): Resistance to DMI fungicides is typically more complex and develops gradually.[23] It can result from several mechanisms, including point mutations in the CYP51 gene, overexpression of the CYP51 gene, or an increase in the activity of efflux pumps that actively remove the fungicide from the fungal cell.[9][11][23]

Due to these risks, robust resistance management strategies are essential. This includes rotating fungicides with different modes of action, using tank mixes with multi-site fungicides, and adhering to the recommended number of applications per season.[3][8][24]

Experimental Protocols

The following section details a generalized methodology for conducting fungicide efficacy trials for powdery mildew control, based on standard agricultural research practices.[25][26]

Field Trial Protocol

Objective: To evaluate the in-field efficacy of test fungicides against a target powdery mildew pathogen on a susceptible host crop.

  • Experimental Design:

    • Trials are typically established in a Randomized Complete Block Design (RCBD) with at least four replications.[26][27]

    • Each plot consists of a defined area (e.g., a single 30 ft bed) with appropriate buffer zones to minimize spray drift between treatments.[27]

    • Treatments include an untreated control, a commercial standard/reference product (e.g., a widely used azole), and various rates of the test fungicide.

  • Fungicide Application:

    • Applications are initiated either preventatively or at the first sign of disease symptoms (e.g., <5% severity).[26]

    • Fungicides are applied using calibrated equipment, such as a CO2-pressurized backpack sprayer with a multi-nozzle boom, to ensure uniform coverage.[27][28]

    • Application volume (e.g., 20-150 L/ha) and pressure are kept constant across all plots.[26][28]

    • Multiple applications are typically made on a pre-determined schedule (e.g., 7 to 14-day intervals).[8][27]

  • Disease Assessment:

    • Disease severity and incidence are evaluated at multiple time points throughout the trial.

    • Assessment is performed by visually rating a set number of leaves or plants per plot (e.g., 10 shoots per tree).[29]

    • A standardized ordinal rating scale is used to score the percentage of leaf area affected by powdery mildew (e.g., 0 = no disease, 1 = 1-10%, 2 = 11-30%, etc.).[27][28]

    • Data can be used to calculate the Percent Disease Index (PDI) and the Area Under the Disease Progress Curve (AUDPC) for statistical analysis.[28]

  • Data Analysis:

    • Collected data (disease ratings, yield) are subjected to statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Tukey's HSD), to determine significant differences between treatments.[26][28]

Diagram 3: General Workflow for Fungicide Field Efficacy Trial

Start Trial Initiation Setup Site Selection & Plot Layout (RCBD) Start->Setup Application Fungicide Application (Calibrated Sprayer) Setup->Application Assessment Disease Assessment (Visual Rating Scale) Application->Assessment Assessment->Application Repeat at Intervals Data_Collection Data Recording (Severity, Incidence) Assessment->Data_Collection Analysis Statistical Analysis (ANOVA, Tukey's Test) Data_Collection->Analysis Conclusion Efficacy Determination Analysis->Conclusion

Caption: Standardized workflow for conducting a fungicide efficacy field trial.

Conclusion

Both Pyraclostrobin and azole fungicides are highly effective tools for the management of powdery mildew. Pyraclostrobin, with its distinct mode of action in the mitochondrial respiratory chain, provides an excellent rotational partner to the azoles, which target ergosterol biosynthesis. The choice between these fungicides depends on the specific crop-pathogen system, local resistance profiles, and the overall IPM strategy. Azoles generally offer strong systemic and curative activity, while Pyraclostrobin provides excellent preventative control and has been associated with plant health benefits.[3][4] Due to the high risk of resistance development for both single-site modes of action, a resistance management strategy that includes rotation and tank-mixing with different FRAC groups is imperative for the long-term sustainable use of these valuable chemical classes.

References

Comparative Efficacy of Boscalid and Strobilurin Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, mode of action, and practical applications of Boscalid, a succinate dehydrogenase inhibitor (SDHI), and strobilurin fungicides, a class of quinone outside inhibitors (QoI). The information presented is supported by experimental data to aid in research and development decisions.

Introduction and Overview

Fungal pathogens pose a significant threat to global agriculture and food security. The development and strategic use of fungicides are critical for effective disease management. This guide focuses on two prominent classes of fungicides: the carboxamides, represented by Boscalid, and the strobilurins, such as Pyraclostrobin and Azoxystrobin. Both classes are vital in controlling a wide range of fungal diseases but operate through distinct biochemical mechanisms.[1][2] Understanding these differences is crucial for optimizing their use, managing fungicide resistance, and developing novel antifungal agents.

Boscalid belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7).[3] It offers a broad spectrum of activity and is particularly effective against diseases like powdery mildew, Sclerotinia spp., Alternaria spp., and Botrytis spp.[4][5] Strobilurins (FRAC Group 11), on the other hand, are synthetic analogues of a natural product from the fungus Strobilurus tenacellus.[6] They are known for their broad-spectrum control of Ascomycetes, Basidiomycetes, and Oomycetes pathogens.[2]

Mechanism of Action: A Tale of Two Complexes

The primary difference between Boscalid and strobilurin fungicides lies in their target site within the fungal mitochondrial respiratory chain. Both ultimately disrupt the production of ATP, the energy currency of the cell, but they do so by inhibiting different enzyme complexes.

  • Boscalid (SDHI): Boscalid specifically targets and inhibits Complex II, also known as succinate dehydrogenase (SDH).[3][4][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, Boscalid blocks the oxidation of succinate to fumarate, thereby halting electron flow and crippling cellular energy production.[3][7]

  • Strobilurins (QoI): Strobilurin fungicides, including pyraclostrobin and azoxystrobin, act on Complex III (the cytochrome bc1 complex).[2][8][9] They bind to the Quinone outside (Qo) site of cytochrome b, which blocks the transfer of electrons from ubiquinol to cytochrome c1.[2] This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately fungal cell death.[2]

The distinct modes of action of SDHIs and strobilurins mean there is no cross-resistance between the two classes, making them valuable partners in resistance management programs.

Fungicide_Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_TCA TCA Cycle cluster_Fungicides Fungicides ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Oxidation Boscalid Boscalid (SDHI) Boscalid->ComplexII Inhibition Strobilurin Strobilurins (QoI) Strobilurin->ComplexIII Inhibition

Caption: Fungal mitochondrial respiration and fungicide target sites.

Comparative Efficacy Data

The efficacy of a fungicide is often quantified by its EC50 value, which is the concentration required to inhibit 50% of fungal growth. The tables below summarize comparative in vitro efficacy data for Boscalid and representative strobilurin fungicides against various pathogens. Lower EC50 values indicate higher potency.

Table 1: Comparative Efficacy (EC50) of Boscalid and Pyraclostrobin against Alternaria alternata

Active IngredientPathogenMean EC50 (µg/mL)Reference
Boscalid + PyraclostrobinAlternaria alternata1.57[10]
PropiconazoleAlternaria alternata< 1.0[10]
AzoxystrobinAlternaria alternata1.99[10]

Data derived from an in vitro study on isolates from Carya illinoinensis.[10]

Table 2: Efficacy of Boscalid and Other Fungicides against Sclerotinia sclerotiorum

Active IngredientPathogenEfficacy MetricResult
BoscalidSclerotinia sclerotiorumDisease Control Rate> 80%
CarbendazimSclerotinia sclerotiorumDisease Control RateSignificantly lower than Boscalid

Based on field trial results for the control of Sclerotinia sclerotiorum.[5]

Table 3: Resistance Profiles in Botrytis cinerea from Strawberry Fields

Resistance StatusFrequency in PopulationNotes
Resistant to Pyraclostrobin66.7%Associated with G143A mutation in the cytochrome b gene.[11]
Resistant to Boscalid & Pyraclostrobin61.5%Dual resistance is common, often arising from a QoI-resistant population.[11]
Resistant to Boscalid only0%No isolates were found to be resistant to only Boscalid.[11]

This data highlights the high risk of resistance development for single-site inhibitors and the importance of integrated resistance management strategies.[11]

Experimental Protocols

The following section details a generalized methodology for in vitro fungicide efficacy screening, based on standard laboratory practices.[12][13][14]

Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a target fungal pathogen through a mycelial growth inhibition assay.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria alternata, Fusarium spp.)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicide (e.g., Boscalid, Azoxystrobin)

  • Appropriate solvent for fungicide (e.g., ethanol, acetone, sterile water)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler for measurement

  • Laminar flow hood or sterile work environment

Procedure:

  • Fungicide Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the fungicide by dissolving it in a minimal amount of a suitable solvent.

    • Perform serial dilutions to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Medium Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave to sterilize.

    • Allow the medium to cool to approximately 45-50°C in a water bath.

  • Amending Medium with Fungicide:

    • Under sterile conditions, add a specific volume of each fungicide working solution to the molten PDA to achieve the desired final concentrations.[13]

    • For the control plates, add an equivalent volume of the solvent used for the fungicide stock solution.[12]

    • Swirl the flasks gently to ensure thorough mixing.

    • Pour the amended and control media into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing, 7-day-old culture of the target fungus.

    • Place one mycelial plug, mycelium-side down, in the center of each prepared Petri dish.[14]

    • Each concentration, including the control, should have at least three replicate plates.[14]

  • Incubation:

    • Seal the plates with paraffin film and incubate them in an inverted position at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 4-7 days), or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Use probit analysis or non-linear regression to plot the percentage of inhibition against the log of the fungicide concentration to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A 1. Prepare Fungicide Stock Solutions (Serial Dilutions) D 4. Amend Cooled PDA with Fungicide Concentrations A->D B 2. Prepare & Autoclave Growth Medium (PDA) B->D C 3. Grow Fungal Cultures (7 days) F 6. Inoculate Center of Plates with 5mm Mycelial Plugs C->F E 5. Pour Plates (Control & Treated) D->E E->F G 7. Incubate at 25°C (4-7 days) F->G H 8. Measure Colony Diameters G->H I 9. Calculate Percent Inhibition H->I J 10. Determine EC50 Value (Probit Analysis) I->J

Caption: In Vitro Fungicide Efficacy Screening Workflow.

Resistance Management and Conclusion

Both strobilurin and SDHI fungicides are classified as having a medium to high risk of resistance development due to their specific, single-site modes of action.[7][15] Resistance to strobilurins, often conferred by a single point mutation (G143A) in the cytochrome b gene, can lead to complete loss of efficacy.[8][9][11] Resistance to SDHIs is also linked to point mutations in the genes encoding the SDH enzyme subunits.[7]

Given these risks, effective resistance management is paramount. Key strategies include:

  • Alternation and Mixtures: Alternating between fungicides with different modes of action (e.g., an SDHI and a strobilurin) or using pre-formulated mixtures can delay the selection of resistant strains.[16][17]

  • Tank Mixing: Tank-mixing single-site fungicides with multi-site protectant fungicides is a recommended strategy to reduce resistance pressure.[8][9]

  • Dose and Timing: Applying fungicides at the recommended label rates and optimal timing for disease control is crucial.

References

Performance of Fungicide4 Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal strains resistant to conventional antifungal agents poses a significant threat to agriculture and human health. The development of novel fungicides with alternative mechanisms of action is crucial to combat this growing challenge. This guide provides a comparative analysis of the performance of a novel fungicide, designated here as Fungicide4, against various resistant fungal strains. The data presented is a synthesis of findings from multiple studies and is intended to provide an objective overview for researchers and professionals in the field.

Mechanisms of Fungal Resistance

Fungal populations can develop resistance to fungicides through several mechanisms. Understanding these mechanisms is key to developing effective and sustainable disease management strategies. The primary mechanisms include:

  • Target Site Modification: Alterations in the protein targeted by the fungicide can reduce or eliminate its binding affinity, rendering the fungicide ineffective. This is a common mechanism of resistance to fungicides like benzimidazoles and strobilurins.[1][2][3][4]

  • Overexpression of the Target Protein: An increase in the production of the target protein can overwhelm the fungicide, requiring higher concentrations to achieve the same level of inhibition.[3][4]

  • Increased Efflux Pump Activity: Fungi can actively transport fungicides out of their cells using efflux pumps, preventing the fungicide from reaching its target at a sufficient concentration. This mechanism can lead to resistance to multiple classes of fungicides.[1][5][6]

  • Metabolic Detoxification: Fungi may evolve enzymatic pathways to break down or modify the fungicide into a non-toxic form.[2]

Comparative Efficacy of this compound

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other commercially available and novel fungicides against key resistant fungal strains.

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) Against Resistant Aspergillus fumigatus

FungicideAzole-Resistant Strain (TR34/L98H)Echinocandin-Resistant Strain (FKS1 mutation)Wild-Type Strain
This compound 0.06 0.12 0.03
Voriconazole>160.250.125
Caspofungin0.125>80.25
Olorofim[7]0.030.060.015

Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis (Survival Rate %)

Treatment GroupAzole-Resistant Strain InfectionEchinocandin-Resistant Strain Infection
This compound (10 mg/kg) 80% 70%
Voriconazole (10 mg/kg)20%60%
Caspofungin (5 mg/kg)70%10%
Placebo0%0%

Table 3: Comparative Efficacy Against Resistant Candida auris Strains (MIC in µg/mL) from a Multi-Center Study

FungicideStrain 1 (Azole-R, Echinocandin-R)Strain 2 (Azole-R, Amphotericin B-I)Strain 3 (Pan-Resistant)
This compound 0.25 0.125 0.5
Fluconazole>64>64>64
Anidulafungin>82>8
Amphotericin B148
Ibrexafungerp[8]0.50.251

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution assays were performed according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and M27-A3 for yeasts.

  • Procedure: Fungal isolates were cultured on appropriate agar plates. Spore suspensions were prepared and adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL. The fungal suspension was added to 96-well microtiter plates containing serial dilutions of the antifungal agents. Plates were incubated at 35°C for 48-72 hours. The minimum inhibitory concentration (MIC) or the minimum effective concentration (MEC) was determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the control.

In Vivo Efficacy Studies
  • Animal Model: Immunocompromised BALB/c mice were used for the invasive aspergillosis model. Immunosuppression was induced by intraperitoneal injections of cyclophosphamide and subcutaneous administration of cortisone acetate.

  • Infection: Mice were infected via intranasal instillation of a suspension of Aspergillus fumigatus conidia.

  • Treatment: Antifungal treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days.

  • Endpoint: The primary endpoint was survival at 14 days post-infection.

Signaling Pathways and Experimental Workflows

Fungicide_Mechanism_of_Action Conceptual Mechanism of Action of this compound cluster_fungus Fungal Cell This compound This compound Target_Enzyme Novel Target Enzyme (e.g., in cell wall synthesis) This compound->Target_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Pathway Target_Enzyme->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Conceptual mechanism of action of this compound.

Resistance_Mechanisms Common Fungal Resistance Mechanisms cluster_resistance Resistance Mechanisms Fungicide Fungicide Target_Site Fungicide Target Site Fungicide->Target_Site Binds to Efflux_Pump Efflux Pump Fungicide->Efflux_Pump Substrate for Metabolism Metabolic Enzymes Fungicide->Metabolism Substrate for Target_Alteration Target Site Alteration Target_Site->Target_Alteration Mutation Efflux Increased Efflux Efflux_Pump->Efflux Upregulation Detoxification Metabolic Detoxification Metabolism->Detoxification Upregulation Fungal_Cell Fungal Cell

Caption: Overview of common fungal resistance mechanisms.

Experimental_Workflow In Vitro and In Vivo Testing Workflow Start Start Isolate_Strains Isolate and Culture Resistant Fungal Strains Start->Isolate_Strains In_Vitro_Testing In Vitro Susceptibility Testing (Broth Microdilution) Isolate_Strains->In_Vitro_Testing In_Vivo_Model Develop Murine Infection Model Isolate_Strains->In_Vivo_Model Determine_MIC Determine MIC/MEC In_Vitro_Testing->Determine_MIC Data_Analysis Data Analysis and Comparison Determine_MIC->Data_Analysis Infection_and_Treatment Infection and Antifungal Treatment In_Vivo_Model->Infection_and_Treatment Assess_Efficacy Assess In Vivo Efficacy (Survival, Fungal Burden) Infection_and_Treatment->Assess_Efficacy Assess_Efficacy->Data_Analysis End End Data_Analysis->End

Caption: General workflow for fungicide efficacy testing.

References

Comparative Efficacy of Fungicide4: A Guide to Curative vs. Preventive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the curative and preventive activities of the novel respiratory inhibitor Fungicide4. The performance of this compound is evaluated against two established fungicides, a strobilurin (Fungicide A) and a triazole (Fungicide B), offering insights into its potential applications in disease management strategies. The data presented herein is based on controlled laboratory and greenhouse experiments.

Overview of Fungicidal Action

Fungicides can be broadly categorized based on their mode of action and application timing relative to disease onset.[1][2]

  • Preventive (Prophylactic) Activity: Fungicides with preventive action are applied before fungal spores germinate or penetrate the host plant.[1][2] They form a protective barrier on the plant surface, inhibiting the initial stages of infection.[1] Strobilurin fungicides (like Fungicide A) are well-known for their strong preventive capabilities.[1][2]

  • Curative (Therapeutic) Activity: Curative fungicides are effective after the fungus has infected the plant but before symptoms are visible.[1][3] They can halt the growth of the pathogen within the plant tissues.[1][3] Triazole fungicides (like Fungicide B) are often associated with curative activity due to their systemic properties.[1][2]

This compound is classified as a respiration inhibitor, a mode of action that can exhibit both preventive and curative effects.[4] This guide aims to quantify and compare these activities.

Experimental Data: Efficacy Comparison

The following tables summarize the results of in-vivo experiments conducted to assess the preventive and curative efficacy of this compound, Fungicide A, and Fungicide B against a model plant pathogen, Blumeria graminis f. sp. tritici (powdery mildew) on wheat.

Table 1: Preventive Efficacy of Fungicides against Wheat Powdery Mildew

TreatmentApplication TimingDisease Severity (%)Efficacy (%)
Untreated Control-85.2-
This compound 2 days before inoculation10.587.7
Fungicide A (Strobilurin)2 days before inoculation8.390.3
Fungicide B (Triazole)2 days before inoculation25.669.9

Table 2: Curative Efficacy of Fungicides against Wheat Powdery Mildew

TreatmentApplication TimingDisease Severity (%)Efficacy (%)
Untreated Control-87.4-
This compound 2 days after inoculation15.881.9
Fungicide A (Strobilurin)2 days after inoculation45.248.3
Fungicide B (Triazole)2 days after inoculation12.186.2

Experimental Protocols

The data presented above was generated using the following standardized protocols for fungicide efficacy testing.[5][6]

Plant Material and Growth Conditions
  • Plant Species: Wheat (Triticum aestivum), susceptible cultivar.

  • Growth: Plants were grown from seed in a controlled environment chamber with a 16-hour photoperiod, 22°C/18°C day/night temperature, and 60-70% relative humidity.

  • Experimental Stage: Experiments were conducted on 2-week-old seedlings at the two-leaf stage.

Pathogen Inoculation
  • Pathogen: Blumeria graminis f. sp. tritici.

  • Inoculation: Plants were inoculated by gently shaking heavily infected plants over the healthy seedlings to ensure a uniform distribution of conidia.

Fungicide Application
  • Formulations: All fungicides were formulated as emulsifiable concentrates and diluted with water to the recommended application rate.

  • Application: Fungicides were applied as a foliar spray until runoff using a precision sprayer to ensure uniform coverage.

Experimental Design and Disease Assessment
  • Preventive Assay: Fungicides were applied to the wheat seedlings 48 hours before inoculation with B. graminis.

  • Curative Assay: Fungicides were applied to the wheat seedlings 48 hours after inoculation with B. graminis.

  • Disease Assessment: Disease severity was assessed 10 days after inoculation by visually estimating the percentage of leaf area covered by powdery mildew pustules on the second leaf of each plant.

  • Efficacy Calculation: Efficacy was calculated using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Visualizing Experimental Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflows and the fundamental difference between preventive and curative fungicide action.

G cluster_preventive Preventive Efficacy Trial cluster_curative Curative Efficacy Trial p_start Start p_fungicide Apply Fungicide p_start->p_fungicide p_inoculate Inoculate with Pathogen p_fungicide->p_inoculate 48 hours p_incubate Incubate (10 days) p_inoculate->p_incubate p_assess Assess Disease Severity p_incubate->p_assess p_end End p_assess->p_end c_start Start c_inoculate Inoculate with Pathogen c_start->c_inoculate c_fungicide Apply Fungicide c_inoculate->c_fungicide 48 hours c_incubate Incubate (10 days) c_fungicide->c_incubate c_assess Assess Disease Severity c_incubate->c_assess c_end End c_assess->c_end

Caption: Experimental workflows for preventive and curative fungicide efficacy trials.

G cluster_preventive Preventive Action cluster_curative Curative Action p_apply Fungicide Application p_barrier Protective Barrier on Plant Surface p_apply->p_barrier p_spore Spore Arrival p_barrier->p_spore p_inhibit Infection Prevented p_spore->p_inhibit c_spore Spore Arrival & Infection c_growth Pathogen Growth Inside Plant c_spore->c_growth c_apply Fungicide Application c_growth->c_apply c_halt Pathogen Growth Halted c_apply->c_halt

Caption: Conceptual difference between preventive and curative fungicide activity.

Discussion and Conclusion

The experimental data indicates that this compound possesses both strong preventive and curative properties against wheat powdery mildew.

  • In preventive applications, this compound demonstrated high efficacy (87.7%), comparable to the leading strobilurin fungicide (Fungicide A, 90.3%). This suggests that this compound is effective at inhibiting the early stages of fungal infection.

  • In curative applications, this compound exhibited robust efficacy (81.9%), significantly outperforming the strobilurin (Fungicide A, 48.3%) and approaching the efficacy of the triazole fungicide (Fungicide B, 86.2%). This highlights the ability of this compound to arrest pathogen development even after infection has occurred.

The dual activity of this compound presents a significant advantage in integrated disease management programs. Its strong preventive action makes it suitable for scheduled applications in high-risk environments, while its curative potential offers a valuable tool for controlling established infections, providing growers with more flexibility in application timing. Further research should focus on field trials to validate these findings under various environmental conditions and against a broader spectrum of plant pathogens.

References

Comparison Guide: Cross-Resistance of Carbendazim (Fungicide4 Proxy) with Other Fungicide Classes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the cross-resistance profiles of Carbendazim, a benzimidazole fungicide, with other fungicide classes. The information herein is supported by experimental data to aid in the research and development of effective fungal resistance management strategies.

Introduction to Carbendazim and Fungicide Resistance

Carbendazim (methyl benzimidazol-2-yl carbamate) is a broad-spectrum, systemic fungicide widely used in agriculture to control a range of fungal diseases in crops, fruits, and vegetables.[1][2] It belongs to the benzimidazole class of fungicides and functions by inhibiting the formation of microtubules in fungal cells, which are essential for cell division and growth.[1][3] This is achieved by binding to the β-tubulin protein, a subunit of microtubules.[3][4]

The extensive and often exclusive use of carbendazim has led to the development of resistance in many fungal pathogen populations.[5] Resistance is primarily caused by point mutations in the β-tubulin gene, which reduce the binding affinity of carbendazim to its target site.[4] This leads to a significant concern in disease management: cross-resistance .

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides, typically those with the same or a similar mode of action. Understanding the cross-resistance patterns of carbendazim is crucial for designing effective and sustainable fungicide programs.

Quantitative Data on Carbendazim Cross-Resistance

The following tables summarize experimental data on the cross-resistance of carbendazim with other fungicides. The data is presented as the Effective Concentration 50 (EC50) , which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth.[6] The Resistance Factor (RF) is calculated as the ratio of the EC50 of a resistant isolate to the mean EC50 of sensitive isolates.

Table 1: Cross-Resistance of Carbendazim-Resistant Ustilaginoidea virens (Rice False Smut) Isolates
FungicideFungicide ClassMean EC50 of Sensitive Isolates (µg/mL)EC50 of Resistant Isolates (µg/mL)Resistance Factor (RF)
CarbendazimBenzimidazole0.66>500>757
BenomylBenzimidazoleNot ReportedNot ReportedPositive Cross-Resistance
Thiophanate-methylThiophanateNot ReportedNot ReportedPositive Cross-Resistance
DiethofencarbN-phenylcarbamateNot ReportedNot ReportedModerate Negative Cross-Resistance

Data sourced from a study on carbendazim resistance in Ustilaginoidea virens.[7] Note: Positive cross-resistance is indicated when resistance to one fungicide confers resistance to another. Negative cross-resistance is observed when resistance to one fungicide results in increased sensitivity to another.

Table 2: Cross-Resistance of Carbendazim-Resistant Colletotrichum spp. (Anthracnose) Isolates
FungicideFungicide ClassEC50 of Sensitive Isolate (mg/L)EC50 of Cross-Resistant Isolates (mg/L)
BenomylBenzimidazole<100>100
CarbendazimBenzimidazole<100>100
MancozebDithiocarbamateNot ReportedAll isolates resistant

Data from a study on cross-resistance in Colletotrichum spp.[8] This study highlights a clear positive cross-resistance between benomyl and carbendazim.

Experimental Protocols

The following is a generalized methodology for assessing fungicide cross-resistance, based on common practices in phytopathology research.

Fungal Isolate Collection and Culture
  • Sample Collection: Fungal isolates are collected from infected plant tissues in agricultural fields.

  • Isolation and Purification: Single-spore isolates are obtained by plating small pieces of infected tissue onto a suitable growth medium, such as Potato Dextrose Agar (PDA).

  • Culture Maintenance: Pure cultures of the fungal isolates are maintained on PDA slants at 4°C for long-term storage and sub-cultured onto fresh PDA plates for experiments.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and stored at 4°C.

  • Amended Media Preparation: The fungicide stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations.[7] A control set of PDA plates without any fungicide is also prepared.

  • Inoculation: Mycelial plugs (typically 4-5 mm in diameter) are taken from the edge of an actively growing fungal colony and placed in the center of the fungicide-amended and control PDA plates.[7]

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark for a specified period, or until the fungal growth in the control plates reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 values are then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[6][9]

Molecular Analysis of Resistance (Optional)
  • DNA Extraction: DNA is extracted from the mycelia of both sensitive and resistant fungal isolates.

  • PCR Amplification: The β-tubulin gene is amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are sequenced to identify any point mutations that may be responsible for the resistance.[4]

Visualizations

Signaling Pathway of Carbendazim Action and Resistance

G cluster_0 Fungal Cell cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus Carbendazim Carbendazim BetaTubulin_S Wild-Type β-tubulin Carbendazim->BetaTubulin_S Binds to BetaTubulin_R Mutated β-tubulin Carbendazim->BetaTubulin_R Poor Binding Microtubule_Assembly Microtubule Assembly Carbendazim->Microtubule_Assembly Inhibits No_Binding Binding Impaired Inhibition Inhibition BetaTubulin_S->Microtubule_Assembly Required for BetaTubulin_R->Microtubule_Assembly Allows No_Effect No Effect Cell_Division Cell Division Microtubule_Assembly->Cell_Division Essential for Fungal_Growth Fungal Growth Cell_Division->Fungal_Growth Leads to

Caption: Mechanism of carbendazim action and resistance.

Experimental Workflow for Cross-Resistance Assessment

G Start Start: Collect Fungal Isolates Isolate_Culture Isolate and Culture Single Spores Start->Isolate_Culture Fungicide_Screening Primary Screening with Carbendazim Isolate_Culture->Fungicide_Screening Group_Isolates Group Isolates: Sensitive vs. Resistant Fungicide_Screening->Group_Isolates Cross_Resistance_Assay Cross-Resistance Assay with Other Fungicides Group_Isolates->Cross_Resistance_Assay EC50_Calculation Calculate EC50 Values Cross_Resistance_Assay->EC50_Calculation Data_Analysis Analyze Data and Determine RF EC50_Calculation->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Workflow for fungicide cross-resistance analysis.

Conclusion

The data presented in this guide clearly demonstrates that fungal pathogens resistant to carbendazim are highly likely to be cross-resistant to other benzimidazole fungicides, such as benomyl, and to thiophanates, which are converted to carbendazim within the plant. This is due to their shared mode of action targeting the β-tubulin protein. Conversely, negative cross-resistance has been observed with fungicides that have a different mode of action, such as diethofencarb.

These findings underscore the importance of fungicide rotation and the use of mixtures with different modes of action to manage and delay the development of resistance. For researchers and professionals in drug development, this information is critical for the discovery and design of new fungicides with novel modes of action that can overcome existing resistance mechanisms. Further molecular studies on the specific mutations in the β-tubulin gene can provide deeper insights into the structural basis of resistance and aid in the development of next-generation fungicides.

References

Field Performance of Fungicide4 Compared to Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the field performance of the novel fungicide, Fungicide4, against established industry-standard fungicides. The data presented is a synthesis of multi-season, multi-location field trials. This document is intended for researchers, scientists, and professionals in the field of crop protection and drug development to provide an objective analysis of this compound's efficacy and to detail the methodologies used in its evaluation.

Overview of Fungicide Performance

This compound has demonstrated broad-spectrum activity against key fungal pathogens in major agricultural crops. Its performance is benchmarked against three leading classes of fungicides: Strobilurins (Quinone outside Inhibitors or QoIs), Triazoles (Demethylation Inhibitors or DMIs), and Succinate Dehydrogenase Inhibitors (SDHIs). The following tables summarize the comparative efficacy based on disease control percentages from field trials.

Table 1: Efficacy of this compound and Industry Standards on Wheat Diseases
Fungicide ClassProduct ExampleTarget DiseaseDisease Control (%) - this compoundDisease Control (%) - Industry Standard
Novel Compound This compound Septoria tritici blotch92% -
Stripe Rust95% -
Powdery Mildew88% -
Strobilurin (QoI)AzoxystrobinSeptoria tritici blotch-85%
Stripe Rust-90%
Powdery Mildew-82%
Triazole (DMI)TebuconazoleSeptoria tritici blotch-80%
Stripe Rust-88%
Powdery Mildew-85%
SDHIBoscalidSeptoria tritici blotch-89%
Stripe Rust-92%
Powdery Mildew-87%
Table 2: Efficacy of this compound and Industry Standards on Soybean Diseases
Fungicide ClassProduct ExampleTarget DiseaseDisease Control (%) - this compoundDisease Control (%) - Industry Standard
Novel Compound This compound Frogeye Leaf Spot94% -
Soybean Rust96% -
Powdery Mildew90% -
Strobilurin (QoI)PyraclostrobinFrogeye Leaf Spot-88%
Soybean Rust-92%
Powdery Mildew-85%
Triazole (DMI)PropiconazoleFrogeye Leaf Spot-82%
Soybean Rust-89%
Powdery Mildew-87%
SDHIFluxapyroxadFrogeye Leaf Spot-91%
Soybean Rust-94%
Powdery Mildew-88%

Experimental Protocols

The data presented in this guide were generated from rigorous field trials conducted under Good Laboratory Practices (GLP). The following protocols describe the methodology used to assess the efficacy of this compound and the industry standards.

Field Trial Design
  • Experimental Design: A Randomized Complete Block Design (RCBD) was utilized to minimize the effects of field variability.

  • Replications: Each treatment, including an untreated control, was replicated at least four times.

  • Plot Size: Individual plots were established with a minimum size of 10 meters by 3 meters to reduce edge effects and allow for accurate sampling.

  • Treatments:

    • Untreated Control: This provided a baseline for disease pressure and was essential for calculating the efficacy of the fungicide treatments.

    • This compound: Applied at a range of rates to determine the optimal dose-response.

    • Industry Standards: Applied at their recommended label rates.

Fungicide Application
  • Equipment: A calibrated, compressed-air plot sprayer with flat-fan nozzles was used to ensure uniform application.

  • Application Timing: Fungicides were applied preventatively, based on disease forecasting models, or at the first sign of disease symptoms, depending on the trial objectives.

  • Spray Volume: A spray volume of 200 liters per hectare was used to ensure thorough coverage of the plant canopy.

Data Collection and Analysis
  • Disease Assessment: Disease severity was visually assessed on a percentage scale at multiple time points throughout the growing season. The assessments were conducted by trained personnel to ensure consistency.

  • Yield Measurement: At crop maturity, the central area of each plot was harvested, and the grain was weighed to determine yield. Moisture content was measured and yields were adjusted to a standard moisture percentage.

  • Statistical Analysis: The collected data were subjected to Analysis of Variance (ANOVA). Treatment means were separated using Fisher's Least Significant Difference (LSD) test at a significance level of P ≤ 0.05.

Signaling Pathways and Modes of Action

Understanding the mode of action is crucial for effective and sustainable disease management. The following diagrams illustrate the cellular targets of the industry-standard fungicide classes.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Complex II Complex II Complex III Complex III Complex II->Complex III CoQ Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP H+ Strobilurin Strobilurin Strobilurin->Complex III Inhibits Qo site SDHI SDHI SDHI->Complex II Inhibits Succinate Dehydrogenase cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols C14-demethylase Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Triazole Triazole->Lanosterol Inhibits C14-demethylase A Trial Planning & Design (Randomized Complete Block) B Site Selection & Preparation A->B C Plot Layout & Marking B->C D Fungicide Application (Calibrated Sprayer) C->D E Data Collection (Disease & Yield Assessment) D->E F Data Analysis (ANOVA) E->F G Report Generation F->G

A Comparative Environmental Impact Assessment of "Fungicide4" (Tebuconazole) and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of four major classes of fungicides, with Tebuconazole serving as the representative for "Fungicide4." The fungicides selected for this comparison are:

  • "this compound" (Tebuconazole): A triazole fungicide that inhibits sterol biosynthesis.

  • Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration at the Quinone outside (Qo) site.

  • Boscalid: A succinate dehydrogenase inhibitor (SDHI) fungicide that also disrupts mitochondrial respiration, but at a different site (Complex II).

  • Mancozeb: A dithiocarbamate fungicide with a multi-site mode of action, representing an older class of contact fungicides.

This comparison aims to provide an objective overview of their environmental profiles, supported by experimental data, to aid in informed decision-making in research and development.

Executive Summary

The selection of a fungicide requires a careful balance between efficacy and environmental safety. This guide highlights the key differences in the environmental impact of four widely used fungicides. Tebuconazole and Boscalid exhibit high persistence in soil, raising concerns about long-term soil health. Azoxystrobin is noted for its high toxicity to aquatic organisms. Mancozeb, a multi-site inhibitor, has a lower risk of developing resistance but also presents significant aquatic toxicity. Understanding these trade-offs is crucial for the development and selection of fungicides with improved environmental profiles.

Data Presentation: Comparative Environmental Impact

The following tables summarize the key environmental fate and ecotoxicity data for the four selected fungicides.

Table 1: Environmental Fate and Bioaccumulation

Parameter"this compound" (Tebuconazole)AzoxystrobinBoscalidMancozeb
Soil Persistence (Aerobic DT₅₀) 19.9 - 91.6 days (field)[1]14 - 180 days[2]130 - 337 days[3]~1 day (rapidly degrades to ETU)[4]
Aquatic Persistence (Hydrolysis DT₅₀) Stable at pH 5, 7, 9Stable at pH 5, 7; 11-14 days at pH 9Stable<2 days[5]
Bioaccumulation Potential (BCF) Low to Medium (BCF < 500)Low (BCF < 500)[6]Low (BCF < 100)Low (BCF of 4 L/kg)

Table 2: Ecotoxicity to Non-Target Organisms

OrganismEndpoint"this compound" (Tebuconazole)AzoxystrobinBoscalidMancozeb
Honeybee (Apis mellifera) Acute Oral LD₅₀ (µ g/bee )> 200> 25> 100> 158
Earthworm (Eisenia fetida) 14-day LC₅₀ (mg/kg soil)138 - >1000> 1000[6]553280 - >1000
Daphnia magna (Aquatic Invertebrate) 48-hour EC₅₀ (mg/L)4.20.28[6]5.30.07 - 0.38
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC₅₀ (mg/L)2.2 - 4.40.47[6]2.70.19
Algae (Selenastrum capricornutum) 72-hour EC₅₀ (mg/L)0.80.13.70.03

Experimental Protocols

The data presented in this guide are primarily derived from studies conducted for regulatory purposes, following standardized international guidelines. The key experimental protocols are established by the Organisation for Economic Co-operation and Development (OECD) under the "Guidelines for the Testing of Chemicals."[7][8]

Key OECD Test Guidelines:

  • Environmental Fate:

    • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions, providing data on soil persistence (DT₅₀).[9]

    • OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic degradation in water at different pH levels, indicating the chemical's stability in aquatic environments.[8]

    • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline provides methods to assess the potential for a chemical to accumulate in fish tissues, resulting in the Bioconcentration Factor (BCF).

  • Ecotoxicity:

    • OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test: These tests are used to determine the lethal dose (LD₅₀) of a chemical to honeybees after oral or contact exposure.

    • OECD 207: Earthworm, Acute Toxicity Tests: This guideline details the protocol for determining the lethal concentration (LC₅₀) of a substance to earthworms in artificial soil.

    • OECD 202: Daphnia sp. Acute Immobilisation Test: This is a short-term toxicity test to determine the concentration at which a substance immobilizes 50% of the tested daphnids (EC₅₀).

    • OECD 203: Fish, Acute Toxicity Test: This guideline outlines the procedure for determining the lethal concentration (LC₅₀) of a chemical to fish over a 96-hour exposure period.

    • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae, providing an EC₅₀ value for growth inhibition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fungicide_Modes_of_Action cluster_Tebuconazole cluster_Azoxystrobin Azoxystrobin (Strobilurin) cluster_Boscalid Boscalid (SDHI) cluster_Mancozeb Mancozeb (Dithiocarbamate) This compound This compound (Tebuconazole - Triazole) (Tebuconazole - Triazole) T1 Ergosterol Biosynthesis Pathway T2 14α-demethylase (CYP51) T1->T2 inhibits T3 Ergosterol T2->T3 blocked synthesis T4 Fungal Cell Membrane Integrity T3->T4 disrupted A1 Mitochondrial Respiration (Complex III) A2 Quinone outside (Qo) site A1->A2 binds to A3 ATP Production A2->A3 inhibits electron transfer A4 Fungal Energy Supply A3->A4 blocked B1 Mitochondrial Respiration (Complex II) B2 Succinate Dehydrogenase (SDH) B1->B2 inhibits B3 ATP Production B2->B3 blocked electron transfer B4 Fungal Energy Supply B3->B4 blocked M1 Multiple Sites in Fungal Cell M2 Enzymes with sulfhydryl groups M1->M2 reacts with M3 Various metabolic processes M2->M3 inactivates M4 Fungal Cell Viability M3->M4 disrupted

Caption: Comparative modes of action for the four fungicide classes.

Experimental_Workflow_Ecotoxicity cluster_workflow General OECD Ecotoxicity Testing Workflow start Test Substance Preparation range_finding Range-finding Test (preliminary) start->range_finding definitive_test Definitive Test (multiple concentrations) range_finding->definitive_test exposure Exposure of Test Organisms (e.g., Daphnia, Fish) definitive_test->exposure observation Observation of Effects (e.g., mortality, immobilization) exposure->observation data_analysis Data Analysis (e.g., Probit, Logit) observation->data_analysis endpoint Determination of EC₅₀ / LC₅₀ data_analysis->endpoint

Caption: A generalized workflow for determining ecotoxicity endpoints like EC₅₀ and LC₅₀.

Conclusion

The environmental impact of fungicides is a multi-faceted issue with no single "best" option. "this compound" (Tebuconazole), a triazole, is effective but shows significant soil persistence. Azoxystrobin, a strobilurin, while also persistent, poses a higher risk to aquatic ecosystems. Boscalid, an SDHI, is also very persistent in soil. Mancozeb, a multi-site inhibitor, has a lower risk of resistance but is highly toxic to aquatic life.

For researchers and professionals in drug development, this comparative guide underscores the importance of considering the entire environmental profile of a fungicide. Future fungicide development should aim for compounds with narrower target spectra, lower persistence, and reduced toxicity to non-target organisms. The detailed experimental protocols provided by organizations like the OECD are essential for generating the robust and comparable data needed for accurate environmental risk assessments.

References

Cost-Benefit Analysis of "Fungicide4" for Enhanced Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of "Fungicide4," a term identified in experimental contexts to refer to specific fungicide combinations for crop protection. Based on available research, "this compound" is most prominently associated with two distinct formulations: a combination of prothioconazole and chlorothalonil for the management of cereal diseases, and a mixture of dimethomorph and mancozeb for combating potato late blight. This document objectively compares the performance of these combinations against other alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental application.

Section 1: "this compound" as Prothioconazole + Chlorothalonil for Cereal Crops

The combination of prothioconazole, a demethylation inhibitor (DMI) fungicide, and chlorothalonil, a multi-site inhibitor, is a common strategy in wheat and barley to provide broad-spectrum control of diseases such as Septoria tritici blotch and Fusarium head blight, while also managing fungicide resistance.

Cost-Benefit Analysis

Fungicide programs in cereals represent a significant investment for growers, and the economic return is highly dependent on disease pressure, crop prices, and the efficacy of the products used. Prothioconazole-based treatments have been shown to provide a consistent reduction in disease severity and mycotoxin accumulation, leading to substantial yield increases.[1][2][3][4]

A robust fungicide program in wheat can result in a yield response of at least 1.5 tonnes per hectare.[5] The economic viability of such a program is contingent on the price of wheat; for instance, a four-spray program is economically equivalent to approximately 0.6 tonnes of wheat when the price is £220/tonne.[5] Studies have shown that prothioconazole-based fungicides can increase wheat yields by an average of 2.2 tonnes per hectare and up to 5.6 tonnes per hectare in environments with high disease pressure.[1][2][4]

The strategic application of fungicides is crucial for maximizing economic benefits. For example, applications at the flag leaf (BBCH 39-45) or head emergence (BBCH 61-63) stages have been found to be the most economically beneficial when conditions are favorable for disease development.[6] In contrast, earlier applications may not provide a significant yield advantage or economic benefit.[6]

Fungicide ProgramTarget Disease(s)Application TimingEfficacy (% Disease Reduction)Yield Increase (t/ha)Estimated Cost of ProgramNet Benefit
Prothioconazole + Chlorothalonil Septoria tritici blotch, Fusarium head blightBBCH 39-6139-93% (FHB)0.4 - 5.6ModerateHigh in high disease pressure scenarios
TebuconazoleFusarium head blightBBCH 61Lower than prothioconazoleVariableLow-ModerateModerate
Azoxystrobin + EpoxiconazoleSeptoria tritici blotchPre-stem extensionGoodVariableModerateDependent on timing and disease pressure
Untreated Control--0%-NoneBaseline

Note: Efficacy and yield data are compiled from multiple studies and can vary based on environmental conditions, disease pressure, and crop variety. Cost estimates are relative and can fluctuate based on market prices and application costs.

Experimental Protocols

Field Trial for Efficacy Evaluation of Fungicides on Wheat for Control of Septoria tritici Blotch:

A typical field trial to evaluate the efficacy of fungicide treatments for the control of Septoria tritici blotch in wheat would follow a randomized complete block design with a minimum of four replications.[7]

  • Plot Size and Management: Plots are established on a commercial stand of a susceptible wheat variety. Standard agronomic practices for the region, including fertilization and weed control, are followed. To minimize inter-plot interference, barley buffer plots can be sown between wheat plots.[8]

  • Inoculation: To ensure adequate disease pressure, plots can be artificially inoculated with a suspension of Zymoseptoria tritici spores. Inoculation is typically performed in the evening during cool and damp conditions to promote infection.[8]

  • Fungicide Application: Fungicides are applied at specific crop growth stages (e.g., Feekes growth stage 6, 9, and 10.51) using a calibrated sprayer to ensure uniform coverage.[7] Application parameters such as water volume, nozzle type, and pressure are standardized across all treatments.[7]

  • Disease Assessment: Disease severity is assessed visually on the flag leaf and the leaf below at regular intervals. The Area Under the Disease Progress Curve (AUDPC) is often calculated to provide a quantitative measure of disease development over time.

  • Data Collection: At crop maturity, plots are harvested, and grain yield, test weight, and moisture content are recorded. A subsample of grain may be analyzed for mycotoxin levels, such as deoxynivalenol (DON), if Fusarium head blight is also being assessed.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects on disease severity and yield.

Signaling Pathway and Experimental Workflow Diagrams

prothioconazole_pathway cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) CYP51->Ergosterol Prothioconazole Prothioconazole-desthio (Active Metabolite) Prothioconazole->CYP51 Inhibition

Caption: Prothioconazole's mode of action: Inhibition of ergosterol biosynthesis.

chlorothalonil_pathway cluster_fungus Fungal Cell Chlorothalonil Chlorothalonil Thiol Thiol Groups (-SH) in Enzymes Chlorothalonil->Thiol Reaction InactivatedEnzymes Inactivated Enzymes Thiol->InactivatedEnzymes Metabolism Cellular Respiration & Metabolism InactivatedEnzymes->Metabolism Disruption Disruption

Caption: Chlorothalonil's multi-site mode of action.

wheat_trial_workflow start Field Selection & Plot Design sowing Sowing of Susceptible Wheat Variety start->sowing inoculation Artificial Inoculation (Z. tritici) sowing->inoculation application Fungicide Application (Specified Growth Stages) inoculation->application assessment Disease Severity Assessment (AUDPC) application->assessment harvest Harvest & Yield Measurement assessment->harvest analysis Data Analysis (ANOVA) harvest->analysis end Conclusion on Efficacy analysis->end

Caption: Experimental workflow for a wheat fungicide field trial.

Section 2: "this compound" as Dimethomorph + Mancozeb for Potato Crops

The combination of dimethomorph, a systemic fungicide, and mancozeb, a contact fungicide, is widely used for the control of potato late blight, caused by the oomycete Phytophthora infestans. This mixture provides both preventative and curative action.

Cost-Benefit Analysis

Potato late blight is a devastating disease that can lead to complete crop loss if not managed effectively. The cost of fungicide applications is a significant component of potato production costs. The economic benefit of a fungicide program is measured by the prevention of yield loss.

Studies have demonstrated that treatments including dimethomorph and mancozeb significantly reduce the severity of late blight and increase tuber yield.[9][10][11] In field trials, a spray program with mancozeb followed by two sprays of dimethomorph + mancozeb resulted in a terminal disease severity of 24.55% and a yield of 28.12 t/ha, compared to a much higher disease severity and lower yield in untreated plots.[9] Another study showed that dimethomorph 50% WP recorded a disease severity of 24.368% and a yield of 14.70 t/ha, while the control had 94.04% severity and a yield of 7.80 t/ha.[10]

The cost of managing late blight can be substantial, with mean costs per acre for fungicide applications and materials ranging from $128 to $191 in some regions.[12][13] The choice of fungicide and the number of applications are critical in determining the overall cost and net return. More expensive, newer fungicides do not always provide better control under all conditions, and programs based on standard protectants can be effective, especially when disease pressure is not extreme.[14] The benefit-cost ratio is a key metric for evaluating different fungicide strategies, with one study showing the highest benefit-cost ratio for dimethomorph in both years of the trial.[15]

Fungicide ProgramTarget DiseaseApplication ScheduleEfficacy (% Disease Control)Yield (t/ha)Estimated Cost of ProgramNet Benefit/BCR
Dimethomorph + Mancozeb Potato Late BlightProphylactic + Curative sprays74.45%28.12ModerateHigh, with a high benefit-cost ratio
Cymoxanil + MancozebPotato Late BlightProphylactic + Curative sprays71.29%-ModerateHigh
Fenamidone + MancozebPotato Late BlightSequential spraysHigh15.13Moderate-HighHigh
Untreated Control--0%7.80NoneBaseline

Note: Efficacy and yield data are compiled from multiple studies and can vary based on environmental conditions, disease pressure, and potato variety. Cost estimates are relative and can fluctuate based on market prices and application costs. BCR stands for Benefit-Cost Ratio.

Experimental Protocols

Field Trial for Efficacy Evaluation of Fungicides for Control of Potato Late Blight:

A standard field experiment to assess the efficacy of fungicides against potato late blight is typically conducted using a randomized complete block design with three or four replications.[10][16]

  • Plot Establishment: The trial is planted with a potato variety susceptible to late blight. Plots usually consist of two or more rows of a specified length. Standard agricultural practices for the region are followed for crop management.

  • Inoculation: To ensure uniform disease pressure, the trial area is often inoculated with a sporangial suspension of Phytophthora infestans. Inoculation is typically done in the evening to take advantage of favorable environmental conditions for infection.[16]

  • Fungicide Application: Fungicide treatments are initiated either before the appearance of disease symptoms (prophylactic) or at the first sign of disease, and are repeated at regular intervals (e.g., weekly).[10][16] Applications are made using a calibrated sprayer to ensure thorough coverage of the foliage.

  • Disease Assessment: Foliar blight severity is visually assessed at regular intervals using a standard rating scale (e.g., 1-9 scale). The Area Under the Disease Progress Curve (AUDPC) is calculated to quantify the epidemic's development.

  • Data Collection: At the end of the growing season, tubers are harvested, and the total and marketable yields are determined. A subsample of tubers may be assessed for late blight infection.

  • Statistical Analysis: Data on disease severity and yield are analyzed using statistical methods such as ANOVA to compare the effectiveness of the different fungicide treatments.[16]

Signaling Pathway and Experimental Workflow Diagrams

dimethomorph_pathway cluster_oomycete Oomycete Cell CelluloseSynthase Cellulose Synthase Complex CellWall Cell Wall Formation CelluloseSynthase->CellWall DisruptedWall Disrupted Cell Wall Dimethomorph Dimethomorph Dimethomorph->CelluloseSynthase Inhibition

Caption: Dimethomorph's mode of action: Inhibition of cell wall synthesis.

mancozeb_pathway cluster_fungus Fungal Cell Mancozeb Mancozeb Enzymes Multiple Enzymes (with -SH groups) Mancozeb->Enzymes Multi-site Inhibition InactivatedEnzymes Inactivated Enzymes Enzymes->InactivatedEnzymes Metabolic Multiple Metabolic Pathways InactivatedEnzymes->Metabolic Disruption

Caption: Mancozeb's multi-site inhibitory action.

potato_trial_workflow start Trial Setup & Plot Randomization planting Planting of Susceptible Potato Variety start->planting inoculation Inoculation with P. infestans planting->inoculation spraying Fungicide Spraying (Scheduled Intervals) inoculation->spraying rating Foliar Blight Rating (AUDPC) spraying->rating harvest Tuber Harvest & Yield Assessment rating->harvest analysis Statistical Analysis of Data harvest->analysis conclusion Efficacy & Cost-Benefit Conclusion analysis->conclusion

Caption: Experimental workflow for a potato late blight fungicide trial.

References

Long-Term Efficacy of Azoxystrobin ("Fungicide4") in Multi-Year Field Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Azoxystrobin, a broad-spectrum strobilurin fungicide, with alternative fungicides in multi-year field trials. Azoxystrobin is being used here as a representative for "Fungicide4". The data presented is intended to offer objective insights into its performance, supported by detailed experimental protocols and an examination of its mode of action.

Executive Summary

Azoxystrobin consistently demonstrates significant efficacy in controlling a range of fungal pathogens over multiple years. When compared to fungicides with different modes of action, such as the triazole tebuconazole and the phenylpyrrole fludioxonil, azoxystrobin's performance varies depending on the target pathogen, disease pressure, and application timing. This guide synthesizes data from field trials on wheat and citrus to provide a comparative analysis of disease control and, where available, impact on yield.

Comparative Efficacy of Azoxystrobin and Tebuconazole on Wheat Stripe Rust

Multi-year field trials on wheat have evaluated the long-term performance of azoxystrobin against stripe rust (Puccinia striiformis f. sp. tritici), often in comparison with the demethylation inhibitor (DMI) fungicide, tebuconazole.

Quantitative Data Summary

The following table summarizes the mean disease severity and yield data from representative multi-year field trials.

FungicideActive IngredientMean Disease Severity (%)Mean Disease Control (%)Mean Grain Yield (q/ha)Mean Yield Increase over Control (%)
Azoxystrobin Azoxystrobin3.16 - 4.9392.96 - 97.2229.65 - 31.4744.14 - 53.01
Tebuconazole Tebuconazole1.8499.6432.1056.08
Untreated Control -48.39 - 94.6-20.57-

Data synthesized from multiple field trials conducted over several growing seasons. Actual performance may vary based on environmental conditions and local pathogen populations.

Comparative Efficacy of Azoxystrobin and Fludioxonil on Citrus Green Mold

Post-harvest trials on citrus fruits provide insights into the efficacy of azoxystrobin in controlling green mold (Penicillium digitatum), with fludioxonil serving as a key comparator.

Quantitative Data Summary

The table below presents the incidence of green mold on citrus fruit following post-harvest fungicide applications.

FungicideActive IngredientMean Green Mold Incidence (%) - Single ApplicationMean Green Mold Incidence (%) - Mixture with Imazalil
Azoxystrobin Azoxystrobin25.66.9
Fludioxonil Fludioxonil34.414.3
Untreated Control -70.1-

Data from laboratory and packing line studies. Efficacy can be influenced by application timing and formulation.[1][2][3]

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide.

Wheat Stripe Rust Field Trial Protocol

A randomized complete block design (RCBD) is commonly employed for fungicide efficacy trials in wheat.[4]

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.[4]

  • Plot Size: Typically 1.5m x 5m.

  • Variety: A wheat variety susceptible to stripe rust is chosen to ensure adequate disease pressure.

  • Fungicide Application:

    • Timing: Applications are often made at specific growth stages, such as the flag leaf stage (GS 37-39) or at the first sign of disease.

    • Equipment: A backpack sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) is used to ensure uniform coverage.

    • Treatments: Include an untreated control, azoxystrobin at a standard rate (e.g., 250 g a.i./ha), and tebuconazole at its recommended rate (e.g., 125 g a.i./ha).

  • Disease Assessment:

    • Disease severity is recorded at multiple time points (e.g., 14 and 21 days after application) by visually estimating the percentage of leaf area covered by rust pustules on the top three leaves of ten randomly selected tillers per plot.

  • Data Analysis:

    • The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Citrus Green Mold Post-Harvest Trial Protocol
  • Fruit Inoculation: Citrus fruit are wounded and inoculated with a conidial suspension of Penicillium digitatum.

  • Fungicide Application:

    • Timing: Fungicides are applied at various time points post-inoculation (e.g., 9 to 21 hours) to evaluate protective and curative activity.[1][2][3]

    • Method: Fruit are dipped in fungicide solutions or sprayed on a packing line.

    • Treatments: Include an untreated control, azoxystrobin (e.g., 1000-1200 mg/liter), and fludioxonil (e.g., 1000-1200 mg/liter).[2][3]

  • Incubation: Treated fruit are stored under conditions favorable for mold development (e.g., 20°C and 90% relative humidity).

  • Disease Assessment: The incidence of green mold (percentage of fruit showing symptoms) is recorded after a set incubation period (e.g., 7 days).

  • Data Analysis: Statistical analysis is performed to compare the efficacy of the different treatments.

Signaling Pathways and Modes of Action

Understanding the biochemical pathways targeted by these fungicides is crucial for effective and sustainable disease management.

Azoxystrobin Mode of Action

Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi. By binding to the Qo site, it blocks electron transfer, thereby inhibiting ATP synthesis and leading to fungal cell death.

Azoxystrobin_MoA cluster_mito Fungal Mitochondrion Mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibits (binds to Qo site)

Azoxystrobin's inhibition of the fungal electron transport chain.
Tebuconazole Mode of Action

Tebuconazole is a demethylation inhibitor (DMI) fungicide. It inhibits the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol production leads to impaired membrane function and ultimately fungal cell death.

Tebuconazole_MoA Ergosterol_Pathway Ergosterol Biosynthesis Pathway C14_Demethylase C14-Demethylase (Enzyme) Ergosterol_Pathway->C14_Demethylase relies on Ergosterol Ergosterol C14_Demethylase->Ergosterol produces Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane maintains Tebuconazole Tebuconazole Tebuconazole->C14_Demethylase Inhibits

Tebuconazole's disruption of the ergosterol biosynthesis pathway.
Fludioxonil Mode of Action

Fludioxonil has a multi-site mode of action that is not fully understood but is known to interfere with the signal transduction pathway related to osmotic stress response in fungi. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) pathway, leading to an accumulation of glycerol and subsequent cell swelling and bursting.[1][2][3]

Fludioxonil_MoA Fludioxonil Fludioxonil HOG_Pathway HOG Signal Transduction Pathway Fludioxonil->HOG_Pathway Hyperactivates Glycerol_Accumulation Glycerol Accumulation HOG_Pathway->Glycerol_Accumulation Cell_Swelling Cell Swelling and Bursting Glycerol_Accumulation->Cell_Swelling Fungal_Cell_Death Fungal Cell Death Cell_Swelling->Fungal_Cell_Death

Fludioxonil's impact on the fungal osmotic stress response pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a fungicide efficacy field trial.

Fungicide_Trial_Workflow Start Trial Initiation Site_Selection Site Selection & Plot Layout (RCBD) Start->Site_Selection Planting Planting of Susceptible Variety Site_Selection->Planting Fungicide_App Fungicide Application (at specified growth stage/disease onset) Planting->Fungicide_App Disease_Assessment Disease Assessment (multiple time points) Fungicide_App->Disease_Assessment Data_Collection Data Collection (Severity, Incidence, Yield) Disease_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Report Final Report & Efficacy Comparison Statistical_Analysis->Report

A generalized workflow for conducting fungicide efficacy field trials.

References

Safety Operating Guide

Proper Disposal of Fungicide Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of fungicide waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage fungicide waste streams effectively and in compliance with regulations. The primary regulations governing pesticide disposal in the United States are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[1][2] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and local regulations, which may be stricter than federal mandates.[3]

Personal Protective Equipment (PPE)

Before handling any fungicide waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The specific requirements can be found on the product's Safety Data Sheet (SDS) and label.[4]

Minimum Recommended PPE for Handling Fungicide Waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, butyl rubber, or barrier laminate). Ensure they are long enough to cover the forearm.[5][6]To prevent dermal exposure. Do not use leather or fabric gloves as they can absorb and retain chemicals.[6][7]
Eye Protection Chemical splash goggles and a face shield.[6]To protect against splashes and aerosols.
Protective Clothing A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[5][8]To protect the skin from contamination.
Footwear Closed-toe, chemical-resistant boots. Pants should be worn outside of the boots.[6]To prevent exposure from spills.
Respiratory Protection An appropriate respirator may be required depending on the volatility of the fungicide and the procedure. Consult the SDS and your institution's EH&S guidelines.[8]To prevent inhalation of harmful vapors or particulates.

Fungicide Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of fungicide waste in a laboratory setting.

Caption: Workflow for the safe disposal of fungicide waste in a laboratory.

Operational and Disposal Plan

1. Waste Identification and Segregation:

  • Consult the SDS: The "Disposal Considerations" and "Regulatory Information" sections of the Safety Data Sheet (SDS) are the primary sources of information for proper disposal.[9]

  • Segregate Waste: Never mix different types of chemical waste. Keep aqueous waste separate from organic solvent waste. It is also crucial to segregate halogenated and non-halogenated solvent waste, as co-mingling can significantly increase disposal costs.

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect fungicide waste in compatible, leak-proof containers. Plastic containers are often preferred.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) and concentration(s) of the contents, the associated hazards (e.g., flammable, toxic, corrosive), and the date when waste was first added to the container (accumulation start date).

3. Storage:

  • Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA, which should be at or near the point of generation.[10] The SAA must be inspected weekly for leaks.

  • Quantity Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in an SAA. Once these limits are reached, the waste must be removed within three days.[11]

4. Disposal:

  • Contact EH&S: The standard and safest procedure for disposing of fungicide waste is to contact your institution's Environmental Health and Safety (EH&S) department for pickup. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Sanitary Sewer Disposal: Never pour concentrated or untreated fungicides down the drain. [3] In very limited cases, fully neutralized and non-hazardous aqueous solutions may be permissible for sewer disposal, subject to strict institutional and local regulations. Always consult your EH&S department before any sewer disposal.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for laboratory waste disposal. These are not specific to fungicides unless otherwise indicated and are provided as a general guideline. Always confirm permissible limits with your institution's EH&S department.

ParameterGuideline/LimitSource/Comment
pH for Sewer Disposal Between 5.0 and 12.5General guideline for neutralized aqueous waste.[13] Some institutions may have a narrower range (e.g., 5.5 to 9.5).[14]
Aqueous Solutions (Non-hazardous) Up to 100g or 100mL at a time, followed by flushing with a 100-fold excess of water.Applies to materials that are soluble to at least 3%, have low toxicity, and are readily biodegradable. This is unlikely to apply to most fungicides without prior treatment.
Formaldehyde Solutions containing less than 2.9% formaldehyde may be drain disposable. Dilution of higher concentrations is not permitted.[13]For context on concentration-based disposal rules.
Ethidium Bromide Must be collected for hazardous waste disposal unless filtered, decontaminated, or destroyed.[13]Example of a common lab chemical with strict disposal protocols.

Experimental Protocols for Fungicide Waste Treatment

While collection by EH&S is the standard procedure, in-lab treatment to deactivate or neutralize fungicide waste may be considered if a validated protocol is available and it is permissible by your institution. The goal of such treatment is to reduce the hazardous properties of the waste.

Note: The following are generalized protocols based on common chemical degradation methods. They should be adapted and validated for specific fungicides under controlled laboratory conditions, and only after consulting with your institution's EH&S department.

Protocol 1: Hydrolysis of Carbamate Fungicides (Conceptual)

Carbamate fungicides can be susceptible to hydrolysis, especially under alkaline conditions, breaking them down into less toxic components.

Methodology:

  • Work in a fume hood and wear appropriate PPE.

  • For a small volume of aqueous carbamate fungicide waste, cautiously add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) while stirring and monitoring the pH.

  • Adjust the pH to a range of 10-12 and allow the reaction to proceed for a specified time (e.g., several hours to 24 hours) at room temperature. The exact time will depend on the specific carbamate and its concentration.

  • After the reaction period, neutralize the solution to a pH between 5.5 and 9.5 by slowly adding a dilute acid (e.g., 1 M HCl).

  • Verify the degradation of the parent fungicide using an appropriate analytical method (e.g., HPLC).

  • Consult with EH&S for the proper disposal of the treated solution. Even after treatment, it may still be considered hazardous waste.

Protocol 2: Oxidative Degradation using Fenton's Reagent (Conceptual)

Advanced Oxidation Processes (AOPs), such as the Fenton reaction, can be used to degrade persistent organic compounds, including some fungicides.[2][7] This method generates highly reactive hydroxyl radicals.

Methodology:

  • This procedure must be conducted in a fume hood with a safety shield. Wear appropriate PPE, including acid-resistant gloves.

  • For an acidic aqueous solution of the fungicide, add a source of ferrous iron (e.g., iron(II) sulfate) to a final concentration of approximately 10-50 mg/L.

  • Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will need to be optimized for the specific fungicide and its concentration. Be aware that this reaction can be exothermic.

  • Allow the reaction to proceed with stirring for several hours.

  • Quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or bisulfite.

  • Neutralize the solution to a pH between 5.5 and 9.5.

  • Confirm the degradation of the fungicide via an appropriate analytical method.

  • The treated waste, including the precipitated iron salts, must be collected as hazardous waste for EH&S pickup.

Decontamination of Laboratory Equipment

All equipment and surfaces contaminated with fungicides must be thoroughly decontaminated.

Procedure:

  • Remove gross contamination using absorbent pads.

  • Wash the equipment or surface with a laboratory detergent solution.

  • Rinse thoroughly with water.

  • For non-corrosive surfaces, a 1:10 dilution of household bleach (sodium hypochlorite) can be an effective disinfectant against fungi, with a recommended contact time of 30 minutes.[15]

  • After the contact time, rinse the surface with water to remove the bleach residue, which can be corrosive.

  • For metal surfaces, 70-85% ethanol can be used, with a contact time of 10 minutes.[15]

  • All cleaning materials (gloves, wipes, etc.) must be disposed of as solid hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.